PARP7-IN-16 free base
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C25H27FN4O4 |
|---|---|
分子量 |
466.5 g/mol |
IUPAC名 |
1-[[4-fluoro-3-(3-oxo-4-pentan-3-ylpiperazine-1-carbonyl)phenyl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C25H27FN4O4/c1-3-17(4-2)29-12-11-28(15-22(29)31)24(33)19-13-16(9-10-20(19)26)14-30-21-8-6-5-7-18(21)23(32)27-25(30)34/h5-10,13,17H,3-4,11-12,14-15H2,1-2H3,(H,27,32,34) |
InChIキー |
WKXCQZQWHUTWSY-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
PARP7-IN-16 Free Base: An In-Depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
PARP7-IN-16 is a potent and selective inhibitor of Poly(ADP-ribose) Polymerase 7 (PARP7), a mono-ADP-ribosyltransferase that has emerged as a critical regulator of innate immunity and a promising target in oncology. Much of the publicly available research has been conducted with RBN-2397, a compound understood to be closely related or identical to PARP7-IN-16. This guide provides a comprehensive overview of the mechanism of action of PARP7-IN-16, with a focus on its role in activating anti-tumor immunity and its context-dependent effects in different cancer types.
Core Mechanism of Action: Re-activation of Type I Interferon Signaling
The principal mechanism of action of PARP7-IN-16 is the inhibition of PARP7's catalytic activity, which in turn unleashes the cell's innate immune signaling. PARP7 functions as a negative regulator of the cGAS-STING pathway, a key sensor of cytosolic DNA. By inhibiting PARP7, PARP7-IN-16 effectively removes the brakes on this pathway, leading to a robust anti-tumor response.[1] This is achieved through the activation of TANK-binding kinase 1 (TBK1), which then phosphorylates and activates the transcription factor IRF3. Activated IRF3 translocates to the nucleus and drives the expression of Type I interferons (IFN-α and IFN-β).[2]
The resulting increase in Type I interferons has a dual anti-tumor effect:
-
Direct Cancer Cell Inhibition: Type I interferons can directly inhibit the proliferation of cancer cells.[1]
-
Immune System Activation: The secreted interferons recruit and activate various immune cells, such as CD8+ T cells, leading to an enhanced anti-tumor immune response.[3]
This reactivation of the innate immune system within the tumor microenvironment is a key therapeutic strategy being explored in ongoing clinical trials with the related compound RBN-2397 (NCT04053673, NCT05127590).[4][5]
A Distinct Mechanism in Estrogen Receptor-Positive (ER+) Breast Cancer
In the context of ER+ breast cancer, PARP7-IN-16 exhibits a distinct mechanism of action. PARP7 has been shown to mono-ADP-ribosylate the estrogen receptor alpha (ERα), marking it for proteasomal degradation. By inhibiting PARP7, PARP7-IN-16 prevents this modification, leading to the stabilization and accumulation of ERα. This can paradoxically enhance estrogen-mediated signaling, which may promote proliferation in these specific cancer cells. This highlights the context-dependent nature of PARP7 inhibition and the importance of understanding the specific molecular landscape of the tumor being targeted.
Quantitative Data
The following tables summarize the key quantitative data for PARP7-IN-16 and the closely related compound RBN-2397.
Table 1: In Vitro Potency
| Compound | Target | IC50 (nM) |
| PARP7-IN-16 (Cpd36) | PARP7 | 0.21 |
| PARP1 | 0.94 | |
| PARP2 | 0.87 | |
| RBN-2397 | PARP7 | < 3 |
IC50: Half-maximal inhibitory concentration.[6][7]
Table 2: Cellular Activity
| Compound | Cell Line | Cancer Type | Assay | Parameter | Value (nM) |
| RBN-2397 | NCI-H1373 | Lung Cancer | Cell Proliferation | IC50 | 20 |
| RBN-2397 | - | - | Cellular MARylation | EC50 | 1 |
| RBN-2397 | OVCAR4 | Ovarian Cancer | Cell Proliferation | IC50 | 727.2 |
| RBN-2397 | OVCAR3 | Ovarian Cancer | Cell Proliferation | IC50 | 1159 |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration.[7][8]
Table 3: In Vivo Efficacy and Pharmacokinetics of RBN-2397
| Animal Model | Tumor Model | Dosing | Efficacy |
| BALB/c Mice | CT26 Syngeneic | 3-100 mg/kg, oral, once daily | Dose-dependent tumor growth inhibition; complete regressions at 100 mg/kg. |
| Parameter | Value |
| Half-life (t1/2) in vivo | 325 mins |
Signaling Pathways and Experimental Workflows
Signaling Pathways
Experimental Workflows
Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures ATP levels as an indicator of metabolically active, viable cells to determine the anti-proliferative effects of the compound.
-
Cell Seeding: Seed cancer cells (e.g., NCI-H1373, OVCAR4, OVCAR3) in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of medium. Allow cells to attach overnight.
-
Compound Treatment: Prepare a serial dilution of PARP7-IN-16. Treat the cells with a range of concentrations for 72 hours. Include wells with DMSO (vehicle control) and no cells (background).
-
Assay Procedure: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.
-
Measurement: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP and therefore the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of cell viability against the log of the PARP7-IN-16 concentration to determine the IC50 value using non-linear regression analysis.[10][11][12][13]
Western Blotting for Phospho-STAT1 (p-STAT1) Upregulation
This protocol is used to assess the activation of the Type I Interferon pathway by detecting the phosphorylation of STAT1.
-
Cell Culture and Treatment: Plate cancer cells (e.g., NCI-H1373) in 6-well plates. After 24 hours, treat the cells with varying concentrations of PARP7-IN-16 (e.g., 0.4 nM - 1 µM) or DMSO as a vehicle control for 24 hours.[7]
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Scrape cells, incubate on ice for 30 minutes, and clarify the lysate by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and separate the proteins by size using SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8][14]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-STAT1 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.[8][14]
-
In Vivo Tumor Growth Inhibition Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of PARP7-IN-16 in a mouse model.
-
Cell Culture and Animal Model: Culture a suitable cancer cell line (e.g., CT26 for a syngeneic model) under standard conditions. Implant the cells subcutaneously into the flank of immunocompetent mice (e.g., BALB/c).
-
Tumor Growth Monitoring and Treatment: Monitor tumor growth regularly using calipers. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Drug Administration: Prepare PARP7-IN-16 in a suitable vehicle and administer it orally to the treatment group at specified doses (e.g., 3-100 mg/kg) and schedule (e.g., once daily). The control group receives the vehicle only.
-
Efficacy Evaluation: Measure tumor volumes and body weights regularly (e.g., twice a week). At the end of the study, calculate the tumor growth inhibition (TGI) by comparing the mean tumor volume of the treated group to that of the vehicle control group. In some studies, animals may be monitored for complete tumor regression and the development of adaptive immune memory.[7]
Conclusion
PARP7-IN-16 is a promising therapeutic agent with a well-defined mechanism of action centered on the reactivation of the cGAS-STING pathway and subsequent induction of a Type I interferon response. This leads to both direct anti-tumor effects and the stimulation of an anti-tumor immune response. Its distinct mechanism in ER+ breast cancer underscores the importance of patient selection based on tumor biology. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of PARP7 inhibition. The ongoing clinical development of the closely related compound RBN-2397 will provide further insights into the clinical utility of this therapeutic strategy.
References
- 1. onclive.com [onclive.com]
- 2. Induction of PARP7 Creates a Vulnerability for Growth Inhibition by RBN2397 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Phase 1 Study of RBN-2397, an Oral PARP7 Inhibitor, in Patients With Solid Tumors [ctv.veeva.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. RBN-2397, a PARP7 Inhibitor, Synergizes with Paclitaxel to Inhibit Proliferation and Migration of Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 11. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
- 12. promega.com [promega.com]
- 13. ch.promega.com [ch.promega.com]
- 14. benchchem.com [benchchem.com]
PARP7-IN-16 Free Base: A Technical Overview of its Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PARP7-IN-16 free base, a potent and selective inhibitor of Poly(ADP-ribose) Polymerase 7 (PARP7). This document details its chemical structure, synthesis, mechanism of action, and its role in relevant signaling pathways, presenting key data and experimental methodologies for researchers in oncology and immunology.
Chemical Structure
This compound is a small molecule inhibitor with the following chemical structure:
(Image of the chemical structure of this compound should be displayed here if available from the search results. As I cannot generate images, I will provide its key identifiers.)
-
CAS Number: 2136325-05-6[1]
Quantitative Data
PARP7-IN-16 is a highly potent inhibitor of PARP1, PARP2, and PARP7. Its inhibitory activity has been quantified by determining its half-maximal inhibitory concentration (IC50) against these enzymes.
| Target | IC50 (nM) |
| PARP1 | 0.94[1][2] |
| PARP2 | 0.87[1][2] |
| PARP7 | 0.21[1][2] |
Synthesis
The synthesis of PARP7-IN-16 is detailed in the scientific literature, specifically in a publication by Zhou J, et al. in the Journal of Medicinal Chemistry[1]. The synthesis involves a multi-step process starting from commercially available reagents. Below is a generalized workflow representing a potential synthetic route.
Caption: A representative synthetic workflow for this compound.
Signaling Pathway
PARP7 is a crucial negative regulator of the type I interferon (IFN-I) signaling pathway, a key component of the innate immune response.[3] The cGAS-STING pathway is a primary sensor of cytosolic DNA, which, upon activation, leads to the production of type I interferons.[3] PARP7 inhibits this pathway by targeting and mono-ADP-ribosylating TBK1, a kinase essential for the activation of the transcription factor IRF3.[3][4] By inhibiting PARP7, PARP7-IN-16 can restore the production of type I interferons, thereby enhancing anti-tumor immunity.[5][6]
Caption: PARP7-IN-16 restores Type I Interferon signaling by inhibiting PARP7.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize PARP7 inhibitors like PARP7-IN-16.
In Vitro PARP Inhibition Assay
This assay determines the half-maximal inhibitory concentration (IC50) of a compound against a specific PARP enzyme.
Materials:
-
Recombinant human PARP7, PARP1, and PARP2 enzymes
-
Histone-coated microplates
-
Biotinylated NAD+
-
PARP7-IN-16 (or other test compounds)
-
Streptavidin-HRP
-
Chemiluminescent substrate
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate luminometer
Procedure:
-
Prepare serial dilutions of PARP7-IN-16 in an appropriate solvent (e.g., DMSO).
-
Add the diluted compound to the histone-coated microplate wells.
-
Add the PARP enzyme and biotinylated NAD+ to initiate the reaction.
-
Incubate the plate to allow for the enzymatic reaction (poly-ADP-ribosylation of histones).
-
Wash the plate to remove unbound reagents.
-
Add Streptavidin-HRP, which binds to the biotinylated ADP-ribose chains on the histones.
-
Wash the plate again to remove unbound Streptavidin-HRP.
-
Add the chemiluminescent substrate and measure the luminescence using a microplate luminometer. The signal is proportional to the amount of PARP activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of a compound to its target protein in a cellular context.
Materials:
-
Cancer cell line of interest (e.g., breast or prostate cancer cells)
-
PARP7-IN-16
-
Cell lysis buffer
-
Equipment for heating cell lysates (e.g., PCR thermocycler)
-
Equipment for Western blotting (SDS-PAGE, transfer apparatus, antibodies against PARP7 and a loading control)
Procedure:
-
Treat cultured cells with either vehicle control or PARP7-IN-16 at a desired concentration.
-
Harvest and lyse the cells.
-
Divide the cell lysates into aliquots and heat them to a range of different temperatures.
-
Centrifuge the heated lysates to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble PARP7 in the supernatant by Western blotting.
-
A compound that binds to PARP7 will stabilize the protein, leading to a higher amount of soluble PARP7 at elevated temperatures compared to the vehicle-treated control.
This technical guide provides a foundational understanding of this compound. For more detailed information, researchers are encouraged to consult the cited scientific literature.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. PARP7 as a new target for activating anti-tumor immunity in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PARP7 Inhibition: A Promising Pathway to Advancements in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
PARP7-IN-16 Free Base: A Technical Guide on its Role in Cellular Stress Responses and a Critical Evaluation of its Involvement in the DNA Damage Response
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase 7 (PARP7), also known as TIPARP, is a mono-ADP-ribosyltransferase that has emerged as a compelling target in oncology. Unlike its well-studied counterparts PARP1 and PARP2, which are central to the DNA Damage Response (DDR), PARP7's primary functions lie in the regulation of protein stability and innate immune signaling. PARP7-IN-16 free base, a potent and selective inhibitor of PARP7, is a critical tool for elucidating the cellular functions of this enzyme and is under investigation as a potential therapeutic agent. This technical guide provides an in-depth overview of the core mechanisms of action of PARP7-IN-16, with a specific focus on its established roles and a critical assessment of its involvement in the DNA damage response.
Core Mechanism of Action of PARP7-IN-16
PARP7-IN-16 is a small molecule inhibitor that targets the catalytic activity of PARP7. It is often referred to by its development name, RBN-2397. The primary, well-documented roles of PARP7 inhibition by PARP7-IN-16 are centered on two key cellular processes: the re-activation of Type I interferon signaling and the regulation of protein stability.
Re-activation of Type I Interferon Signaling
In many cancer cells, PARP7 acts as a negative regulator of the cGAS-STING pathway, a critical component of the innate immune system that detects cytosolic DNA. PARP7 can mono-ADP-ribosylate (MARylate) and inhibit TBK1, a key kinase in this pathway. By inhibiting PARP7, PARP7-IN-16 removes this brake, leading to the activation of TBK1 and subsequent phosphorylation of IRF3. Activated IRF3 then translocates to the nucleus and induces the expression of type I interferons (e.g., IFN-β) and other inflammatory cytokines. This, in turn, can lead to cancer cell-autonomous anti-proliferative effects and the recruitment and activation of immune cells, thereby promoting an anti-tumor immune response.[1]
Regulation of Protein Stability
PARP7 is also implicated in the regulation of protein stability through MARylation, which can mark proteins for proteasomal degradation. One notable example is the estrogen receptor alpha (ERα) in ER-positive breast cancer cells. PARP7-mediated MARylation of ERα leads to its degradation. Inhibition of PARP7 by PARP7-IN-16 stabilizes ERα, which can have context-dependent effects on cell proliferation.[1] Another key role of PARP7 is as a proteotoxic stress sensor, where it MARylates proteins to facilitate their turnover and prevent the accumulation of defective proteins.[2]
Quantitative Data for PARP7-IN-16 (RBN-2397)
The following table summarizes key quantitative data for PARP7-IN-16, primarily from studies using the compound RBN-2397.
| Parameter | Value | Cell Line/Assay Conditions | Reference |
| IC50 (PARP7) | <3 nM | Biochemical Assay | [3] |
| IC50 (PARP1) | >10,000 nM | Biochemical Assay | [3] |
| IC50 (PARP2) | >10,000 nM | Biochemical Assay | [3] |
| Cellular EC50 (MARylation inhibition) | 1 nM | Cell-based biochemical assay | [3] |
| IC50 (Cell Proliferation) | 20 nM | NCI-H1373 lung cancer cells | [3] |
| Kd (PARP7) | <0.001 µM | Biophysical Assay | [3] |
Role in the DNA Damage Response: A Critical Evaluation
A central question for researchers and drug developers is the role of PARP7-IN-16 in the DNA Damage Response (DDR), particularly in comparison to the established roles of PARP1/2 inhibitors.
Current evidence suggests that PARP7 does not play a direct, significant role in the canonical DNA single-strand or double-strand break repair pathways in the way that PARP1 and PARP2 do. The concept of "synthetic lethality," a cornerstone of PARP1/2 inhibitor therapy in homologous recombination-deficient (e.g., BRCA-mutant) cancers, has not been demonstrated for PARP7 inhibition.[4][5][6]
However, there is emerging, albeit indirect, evidence suggesting that PARP7 inhibition may sensitize cancer cells to certain types of DNA-damaging agents through mechanisms that are likely distinct from direct DNA repair.
A recent study demonstrated that RBN-2397 synergizes with paclitaxel, a microtubule-stabilizing chemotherapeutic agent that can also induce DNA damage, to inhibit the proliferation and migration of ovarian cancer cells.[3] The proposed mechanism involves the stabilization of microtubules through the inhibition of PARP7-mediated MARylation of α-tubulin, rather than a direct effect on DNA repair pathways.[3]
Clinical trials are currently evaluating RBN-2397 as a monotherapy and in combination with the immune checkpoint inhibitor pembrolizumab, capitalizing on its immune-stimulatory effects.[2][7] There are no prominent clinical trials investigating PARP7-IN-16 in combination with traditional DNA-damaging therapies like radiation or platinum-based chemotherapy.
Signaling Pathways and Experimental Workflows
cGAS-STING Pathway Activation by PARP7-IN-16
Caption: Activation of the cGAS-STING pathway by PARP7-IN-16.
PARP7-Mediated Protein Degradation and its Inhibition
Caption: Inhibition of PARP7-mediated protein degradation by PARP7-IN-16.
Experimental Workflow: Western Blotting for p-STAT1
Caption: A typical experimental workflow for Western Blotting.
Experimental Protocols
Cell Viability Assay (e.g., using CellTiter-Glo®)
Objective: To determine the effect of PARP7-IN-16 on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear bottom white plates
-
This compound
-
Vehicle control (e.g., DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of PARP7-IN-16 in complete medium. A typical concentration range is 0.1 nM to 10 µM. Include a vehicle-only control.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor or vehicle.
-
Incubate for the desired treatment period (e.g., 72 hours to 7 days). For longer incubations, replenish the medium with the inhibitor every 72 hours.
-
Cell Viability Measurement:
-
At the end of the incubation period, equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium only).
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the percentage of cell viability against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
-
Western Blotting for Phosphorylated STAT1 (p-STAT1)
Objective: To assess the activation of the Type I Interferon pathway by measuring the phosphorylation of STAT1.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-STAT1 (Tyr701), anti-total STAT1, anti-loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of PARP7-IN-16 for the desired time (e.g., 16-24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the p-STAT1 signal to the total STAT1 signal and the loading control.
-
Immunofluorescence for DNA Repair Foci (e.g., γH2AX)
Objective: To visualize and quantify the formation of DNA double-strand breaks in response to treatment.
Materials:
-
Cells grown on glass coverslips in a multi-well plate
-
DNA damaging agent (e.g., etoposide (B1684455) or ionizing radiation)
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-γH2AX
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Cell Treatment: Treat cells with the DNA damaging agent in the presence or absence of PARP7-IN-16 for the desired time.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize with 0.25% Triton X-100 for 10 minutes at room temperature.
-
-
Blocking and Staining:
-
Wash with PBS.
-
Block with 5% BSA for 1 hour at room temperature.
-
Incubate with the anti-γH2AX primary antibody in blocking solution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody in blocking solution for 1 hour at room temperature, protected from light.
-
Wash with PBS.
-
Counterstain with DAPI for 5 minutes.
-
-
Imaging and Analysis:
-
Wash with PBS and mount the coverslips onto microscope slides.
-
Image the cells using a fluorescence microscope.
-
Quantify the number and intensity of γH2AX foci per nucleus using image analysis software.
-
Conclusion
This compound is a powerful research tool and a potential therapeutic agent that primarily functions by modulating the innate immune response and protein stability. For researchers and drug development professionals, it is imperative to understand that PARP7's role is distinct from that of PARP1/2 in the DNA damage response. While the potential for synergistic effects with DNA-damaging agents exists, the underlying mechanisms are likely to be indirect and require further investigation. Future research should focus on elucidating these context-dependent interactions to fully realize the therapeutic potential of PARP7 inhibition in oncology.
References
- 1. Crosstalk of DNA double‐strand break repair pathways in poly(ADP‐ribose) polymerase inhibitor treatment of breast cancer susceptibility gene 1/2‐mutated cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. RBN-2397, a PARP7 Inhibitor, Synergizes with Paclitaxel to Inhibit Proliferation and Migration of Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP inhibitors in breast cancer: Bringing synthetic lethality to the bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Contextual Synthetic Lethality of Cancer Cell Kill Based on the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. onclive.com [onclive.com]
PARP7-IN-16 Free Base and Type I Interferon Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase 7 (PARP7), also known as TIPARP, is a mono-ADP-ribosyltransferase that has emerged as a critical negative regulator of the type I interferon (IFN-I) signaling pathway.[1] This pathway is a fundamental component of the innate immune system, responsible for detecting cytosolic nucleic acids—a hallmark of viral infection and cellular stress often found in the tumor microenvironment—and initiating a potent anti-viral and anti-tumor response.[2] PARP7 acts as a brake on this system, and its inhibition represents a promising therapeutic strategy to reactivate innate immunity against cancer.[2]
PARP7-IN-16 is a potent inhibitor of PARP7. It is often referred to interchangeably with RBN-2397, a compound with a similar structure and mechanism of action that has entered clinical trials.[3] This technical guide provides a comprehensive overview of the mechanism of action of PARP7-IN-16, its effects on type I interferon signaling, and detailed methodologies for its study.
Core Mechanism of Action: Releasing the Brakes on Type I Interferon Signaling
The primary mechanism of PARP7-IN-16 is the direct inhibition of the catalytic activity of PARP7.[2] This restores the cell's ability to mount a robust type I interferon response to stimuli such as cytosolic DNA. This response is primarily mediated through the cGAS-STING pathway.[1][4]
Upon binding cytosolic double-stranded DNA (dsDNA), the enzyme cyclic GMP-AMP synthase (cGAS) is activated, producing the second messenger cyclic GMP-AMP (cGAMP).[1] cGAMP then binds to and activates the stimulator of interferon genes (STING), an adaptor protein located on the endoplasmic reticulum. Activated STING translocates to the Golgi apparatus and serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[4] TBK1, in turn, phosphorylates and activates the transcription factor interferon regulatory factor 3 (IRF3).[5] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and, in complex with transcriptional co-activators CBP and p300, drives the transcription of the gene encoding IFN-β (IFNB1) and other interferon-stimulated genes (ISGs).[6]
PARP7 suppresses this pathway at two key junctures:
-
Inhibition of TBK1 Activation: Early studies suggest that PARP7 can directly mono-ADP-ribosylate (MARylate) TBK1, preventing its autophosphorylation and subsequent activation.[2][5] This effectively blocks the signaling cascade upstream of IRF3.
-
Disruption of the IRF3 Transcriptional Complex: More recent evidence indicates that PARP7 can also act downstream of TBK1.[6] In this model, PARP7 interacts with activated IRF3 in the nucleus and disrupts its association with the transcriptional co-activators CBP and p300, thereby inhibiting the transcription of IFN-β and ISGs.[6]
By inhibiting the enzymatic activity of PARP7, PARP7-IN-16 prevents these suppressive actions, leading to the robust production of type I interferons and the induction of an anti-tumor state.
Quantitative Data Summary
The following tables summarize the key in vitro and cellular activities of PARP7-IN-16 and its close analog, RBN-2397.
| Compound | Target | Assay Type | IC50 (nM) |
| PARP7-IN-16 | PARP7 | Enzymatic | 0.21 |
| PARP1 | Enzymatic | 0.94 | |
| PARP2 | Enzymatic | 0.87 | |
| RBN-2397 | PARP7 | Enzymatic | <3 |
| Compound | Cell Line | Assay | Parameter | Value (nM) |
| RBN-2397 | NCI-H1373 (Lung Cancer) | Cellular MARylation | EC50 | 1 |
| NCI-H1373 (Lung Cancer) | Cell Proliferation | EC50 | 17.8 - 20 |
| Compound | Cell Line | Endpoint | Observation |
| RBN-2397 | CT26 (Colon Carcinoma) | pSTAT1 Levels | Concentration-dependent increase |
| CT26 (Colon Carcinoma) | CXCL10 mRNA | Concentration-dependent increase | |
| NCI-H1373 (Lung Cancer) | pSTAT1 Levels | Dose-dependent increase (0.4 nM - 1 µM) | |
| Paired patient tumor biopsies | CXCL10 mRNA | 1.5 to 8-fold increase |
Experimental Protocols
Cell Culture
-
NCI-H1373 Cells: Culture in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
CT26 Cells: Culture in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain all cell lines at 37°C in a humidified atmosphere with 5% CO2.
Western Blot for Phosphorylated Proteins (pTBK1, pIRF3, pSTAT1)
-
Cell Lysis: Plate cells and treat with PARP7-IN-16 at desired concentrations for the specified time. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on a 4-12% Bis-Tris gel. Perform electrophoresis and transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against pTBK1 (Ser172), pIRF3 (Ser396), or pSTAT1 (Tyr701) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, apply an ECL substrate, and visualize bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total TBK1, IRF3, and STAT1, as well as a loading control like GAPDH or β-actin.
Quantitative Real-Time PCR (qPCR) for IFN-β and ISG Expression
-
RNA Extraction: Treat cells with PARP7-IN-16 as required. Lyse cells and extract total RNA using a suitable kit or TRIzol reagent.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA synthesis kit.
-
qPCR: Perform qPCR using a SYBR Green-based master mix and the following primer sequences (example primers):
-
Human IFN-β: Fwd: 5'-CTT TGA TGT CCT GGG TCA TGT-3', Rev: 5'-CTC CGT GAA GCA GGT AGA G-3'[7]
-
Human CXCL10: Fwd: 5'-CGA TGA CGG GCC AGT GAG AAT G-3', Rev: 5'-TCA ACA CGT GGG CAG GAT AGG CT-3'[7]
-
Human ISG15: Fwd: 5'-GCG AAC TTC CTG CTG TGA CT-3', Rev: 5'-TTC GTC GCA GAC TTC GTC-3'
-
Mouse Ifnb1: Fwd: 5'-GCC TTT GCC ATC CAA GAG ATGC-3', Rev: 5'-ACA CTG TCT GCT GGT GGA GTT C-3'[8]
-
Mouse Cxcl10: Fwd: 5'-GCC GTC ATT TTC TGC CTC AT-3', Rev: 5'-GCT TCC CTA TGG CCC TCA TT-3'
-
-
Analysis: Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH or ACTB) and calculate the fold change using the ΔΔCt method.
IFN-β Promoter Luciferase Reporter Assay
-
Cell Transfection: Co-transfect HEK293T cells with an IFN-β promoter-luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Treatment: After 24 hours, treat the transfected cells with PARP7-IN-16 at various concentrations.
-
Stimulation: Stimulate the cells with an agonist of the cGAS-STING pathway, such as poly(dA:dT) or cGAMP.
-
Lysis and Luminescence Measurement: After the desired stimulation time (e.g., 16-24 hours), lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: PARP7-IN-16 inhibits PARP7, releasing its suppression of the cGAS-STING pathway.
Caption: Workflow for Western Blot analysis of phosphorylated signaling proteins.
Caption: Workflow for qPCR analysis of interferon-stimulated gene expression.
Conclusion
PARP7-IN-16 is a powerful research tool and a promising therapeutic candidate that targets a key vulnerability in cancer cells—the suppression of innate immune signaling. By inhibiting PARP7, this compound effectively restores the type I interferon response, leading to both direct anti-proliferative effects and the stimulation of anti-tumor immunity. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to investigate the intricate role of PARP7 in immuno-oncology and to further explore the therapeutic potential of its inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. intodna.com [intodna.com]
- 4. researchgate.net [researchgate.net]
- 5. Induction of PARP7 Creates a Vulnerability for Growth Inhibition by RBN2397 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PARP7 inhibits type I interferon signaling to prevent autoimmunity and lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. origene.com [origene.com]
PARP7-IN-16 Free Base: A Technical Guide for Breast Cancer Research
A Deep Dive into its Mechanism and Therapeutic Potential for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PARP7-IN-16 free base, a potent and selective inhibitor of Poly(ADP-ribose) Polymerase 7 (PARP7), and its implications for breast cancer research and drug development. Much of the publicly available data has been generated using RBN-2397, a compound understood to be either identical or closely related to PARP7-IN-16.[1] This document will synthesize the current understanding of its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the associated signaling pathways.
Core Mechanism of Action
PARP7, a mono-ADP-ribosyltransferase, has emerged as a critical negative regulator of the innate immune response within cancer cells.[1][2][3][4] Its primary role in this context is to suppress the cellular response to cytosolic nucleic acids, thereby dampening the production of type I interferons (IFN-I).[1][3][5] PARP7-IN-16 exerts its effect by directly inhibiting the catalytic activity of PARP7.[1] This inhibition effectively removes the "brakes" on the innate immune sensing pathway, leading to a robust anti-tumor response through two primary avenues:
-
Cancer Cell-Autonomous Effects: The restoration of IFN-I signaling can directly inhibit the proliferation of cancer cells.[1]
-
Immune System Activation: The production of interferons and inflammatory cytokines recruits and activates immune cells, fostering enhanced anti-tumor immunity.[1]
This dual activity positions PARP7 inhibition as a promising therapeutic strategy for various solid tumors, including specific subtypes of breast cancer.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for PARP7-IN-16 and its closely related compound, RBN-2397.
Table 1: In Vitro Potency and Cellular Activity of PARP7-IN-16/RBN-2397
| Parameter | Value | Cell Line / System | Citation |
| Binding Affinity (Kd) | 0.001 µM | Purified PARP7 | [1] |
| Enzymatic Inhibition (IC50) | < 3 nM | Purified PARP7 | [1] |
| Enzymatic Inhibition (IC50) | 0.21 nM | Purified PARP7 | [6][7] |
| Enzymatic Inhibition (IC50) | 0.94 nM | Purified PARP1 | [6][7] |
| Enzymatic Inhibition (IC50) | 0.87 nM | Purified PARP2 | [6][7] |
| Cellular MARylation (EC50) | 1 nM | Biochemical Assay | [1] |
| Cell Proliferation (IC50) | 20 nM | NCI-H1373 (Lung Cancer) | [1] |
Signaling Pathways Modulated by PARP7-IN-16
The primary signaling cascade influenced by PARP7-IN-16 is the cGAS-STING pathway, a crucial sensor of cytosolic DNA.[1] However, its effect is context-dependent, with a distinct mechanism observed in estrogen receptor-positive (ER+) breast cancer.[1]
cGAS-STING Pathway Activation
In many cancer cells, PARP7 negatively regulates the cGAS-STING pathway.[8] By inhibiting PARP7, PARP7-IN-16 unleashes this pathway, leading to the production of Type I interferons and subsequent anti-tumor immune responses.
References
- 1. benchchem.com [benchchem.com]
- 2. PARP7 as a new target for activating anti-tumor immunity in cancer | EMBO Molecular Medicine [link.springer.com]
- 3. PARP7 as a new target for activating anti-tumor immunity in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
PARP7-IN-16 Free Base for Prostate Cancer Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate cancer remains a significant global health challenge, with a substantial number of patients progressing to metastatic castration-resistant prostate cancer (mCRPC), a lethal form of the disease. The androgen receptor (AR) signaling pathway is a key driver of prostate cancer development and progression. While androgen deprivation therapies are the standard of care, resistance inevitably emerges, necessitating the exploration of novel therapeutic targets. Poly(ADP-ribose) polymerase 7 (PARP7), a mono-ADP-ribosyltransferase, has been identified as a critical regulator of AR activity, making it a promising target for therapeutic intervention in prostate cancer. This technical guide provides a comprehensive overview of PARP7-IN-16 free base, a potent inhibitor of PARP7, for its application in prostate cancer research.
Mechanism of Action: Targeting the PARP7-AR Signaling Axis
PARP7 plays a pivotal role in a negative feedback loop that controls androgen receptor homeostasis and transcriptional activity. The established mechanism involves the following key steps:
-
Androgen-Induced PARP7 Expression: The PARP7 gene is a direct transcriptional target of the androgen receptor. Upon androgen binding, the activated AR induces the expression of PARP7.[1][2]
-
AR ADP-ribosylation by PARP7: PARP7 then acts as a "writer" of a post-translational modification, catalyzing the attachment of a single ADP-ribose molecule (mono-ADP-ribosylation) to cysteine residues on the AR protein.[3][4]
-
Recruitment of the Ubiquitin E3 Ligase DTX2: The ADP-ribosylated AR is subsequently recognized by the ubiquitin E3 ligase DTX2, which acts as a "reader" of this modification.[1][3]
-
AR Ubiquitination and Proteasomal Degradation: DTX2 ubiquitinates the ADP-ribosylated AR, marking it for degradation by the proteasome. This process effectively reduces the levels of AR protein, thereby attenuating androgen signaling.[1][3]
This compound is a potent inhibitor of the catalytic activity of PARP7. By blocking PARP7, PARP7-IN-16 prevents the ADP-ribosylation of the AR, thereby disrupting this degradation pathway. This leads to the stabilization and accumulation of AR, which can modulate the expression of AR target genes.[1] The inhibition of this negative feedback loop by PARP7 inhibitors like PARP7-IN-16 presents a novel strategy to interfere with AR signaling in prostate cancer.
Quantitative Data
The following tables summarize the available quantitative data for this compound from preclinical studies.
Table 1: Biochemical Potency of this compound [5][6]
| Target | IC50 (nM) |
| PARP7 | 0.21 |
| PARP1 | 0.94 |
| PARP2 | 0.87 |
Table 2: In Vivo Efficacy of PARP7-IN-16 in a Prostate Cancer Xenograft Model [7]
| Treatment Group | Dose and Schedule | Tumor Growth Inhibition (TGI) |
| PARP7-IN-16 | 50 mg/kg, oral, once daily | Significant antitumor activity |
| Enzalutamide | Standard-of-care dose | Comparative antitumor activity |
| Vehicle Control | - | - |
Table 3: Preclinical Pharmacokinetics of PARP7-IN-16 in Mice [8]
| Parameter | Value |
| Oral Bioavailability | 14.7% |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the investigation of PARP7-IN-16 in prostate cancer research.
Protocol 1: In Vitro Cell Proliferation Assay
This protocol is designed to determine the effect of PARP7-IN-16 on the proliferation of prostate cancer cells.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, VCaP, CWR22Rv1)
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed prostate cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of PARP7-IN-16 in complete medium. Remove the existing medium from the wells and add the medium containing different concentrations of the inhibitor or vehicle.
-
Incubation: Incubate the plate for a desired period (e.g., 72 hours).
-
Cell Viability Measurement: Follow the manufacturer's instructions for the chosen cell viability reagent. For CellTiter-Glo®, add the reagent to each well, mix, and measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot the percentage of cell viability against the log of the inhibitor concentration to determine the IC50 value.[9]
Protocol 2: Western Blot Analysis of PARP7 and AR
This protocol is to assess the effect of PARP7-IN-16 on the protein levels of PARP7 and AR.
Materials:
-
Prostate cancer cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against PARP7 and AR
-
Loading control antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat prostate cancer cells with PARP7-IN-16 for the desired time. Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against PARP7, AR, and a loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[2][4]
Protocol 3: Immunoprecipitation (IP) for AR ADP-ribosylation
This protocol is to determine the effect of PARP7-IN-16 on the ADP-ribosylation of the androgen receptor.
Materials:
-
AR-positive prostate cancer cells (e.g., VCaP)
-
Synthetic androgen (e.g., R1881)
-
This compound
-
Lysis buffer
-
Anti-AR antibody for immunoprecipitation
-
Protein A/G agarose (B213101) beads
-
Primary antibody to detect ADP-ribose (or a pan-ADP-ribose binding reagent)
-
Primary antibody to detect total AR
Procedure:
-
Cell Treatment: Treat cells with synthetic androgen to induce PARP7 expression and AR activity, in the presence or absence of PARP7-IN-16.
-
Cell Lysis: Lyse the cells and pre-clear the lysates with Protein A/G agarose beads.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-AR antibody overnight, followed by incubation with fresh Protein A/G agarose beads to capture the AR-antibody complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated AR.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE and perform western blotting. Probe one membrane with an antibody that recognizes ADP-ribose to detect ADP-ribosylated AR and another membrane with an anti-AR antibody to detect total immunoprecipitated AR.[1][4] A decrease in the ADP-ribosylation signal relative to the total AR in the PARP7-IN-16-treated samples indicates target engagement.[1]
Protocol 4: In Vivo Prostate Cancer Xenograft Model
This protocol outlines a general procedure for evaluating the antitumor efficacy of PARP7-IN-16 in a mouse xenograft model.
Materials:
-
Human prostate cancer cell line (e.g., CWR22Rv1)
-
Immunocompromised mice (e.g., SCID or nude mice)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in sterile water)
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously implant prostate cancer cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly by measuring tumor volume with calipers.
-
Randomization and Treatment: Once tumors reach a predetermined size, randomize the animals into treatment and control groups. Administer PARP7-IN-16 orally at the desired dose and schedule.
-
Efficacy Evaluation: Monitor tumor volume and body weight throughout the study. Calculate the tumor growth inhibition (TGI) at the end of the study by comparing the mean tumor volume of the treated group to the vehicle control group.[7][10]
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to PARP7-IN-16 research in prostate cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. Post-Transcriptional Regulation of PARP7 Protein Stability Is Controlled by Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Parp7 generates an ADP-ribosyl degron that controls negative feedback of androgen signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of PARP7 Creates a Vulnerability for Growth Inhibition by RBN2397 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Testing PARP Inhibitors Using a Murine Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
PARP7-IN-16 Free Base: A Technical Guide to a Selective PARP7 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PARP7-IN-16 free base, a selective and potent inhibitor of Poly(ADP-ribose) Polymerase 7 (PARP7). This document details its mechanism of action, selectivity profile, and key experimental protocols for its evaluation. Much of the publicly available data for potent PARP7 inhibitors has been generated using RBN-2397, a compound understood to be either identical or structurally very similar to PARP7-IN-16. Therefore, data for RBN-2397 is included for a comprehensive understanding.
Core Mechanism of Action: Re-activation of Type I Interferon Signaling
PARP7, a mono-ADP-ribosyltransferase, is a critical negative regulator of the innate immune response within cancer cells. It suppresses the cellular response to cytosolic nucleic acids, thereby dampening the production of type I interferons (IFN-I). PARP7-IN-16 directly inhibits the catalytic activity of PARP7. This inhibition removes the "brake" on the innate immune sensing pathway, leading to a robust anti-tumor response through two primary mechanisms:
-
Cancer Cell-Autonomous Effects: The restoration of IFN-I signaling can directly inhibit the proliferation of cancer cells.
-
Immune System Activation: The production of interferons and inflammatory cytokines recruits and activates immune cells, leading to enhanced anti-tumor immunity.
Data Presentation
The following tables summarize the in vitro potency and selectivity of PARP7-IN-16 and the related compound RBN-2397.
Table 1: In Vitro Potency of PARP7-IN-16
| Target | IC50 (nM) |
| PARP7 | 0.21[1] |
| PARP1 | 0.94[1] |
| PARP2 | 0.87[1] |
Table 2: In Vitro Potency and Selectivity of RBN-2397
| Target | IC50 (nM) | Fold Selectivity vs. PARP7 |
| PARP7 | <3[2][3][4] | 1x |
| PARP1 | 2639 | >880x[5] |
| PARP2 | 30.3 | >10x[5] |
| PARP12 | 716 | >238x[5] |
Table 3: Cellular Activity of RBN-2397
| Cell Line | Cancer Type | Assay Type | Endpoint | Value (nM) |
| NCI-H1373 | Lung Cancer | Cell Proliferation | IC50 | 20[3] |
| NCI-H1373 | Lung Cancer | STAT1 Phosphorylation | EC50 | 17.8 |
| NCI-H1373 | Lung Cancer | Cell Viability | EC50 | 17.8[5] |
| OVCAR4 | Ovarian Cancer | Cell Viability | IC50 | 727.2 |
| OVCAR3 | Ovarian Cancer | Cell Viability | IC50 | 1159 |
| Various | Not Specified | Cell MARylation | EC50 | 1[3] |
Signaling Pathways Modulated by PARP7-IN-16
PARP7 inhibition by PARP7-IN-16 primarily impacts the cGAS-STING pathway. Additionally, it has distinct effects on the Aryl Hydrocarbon Receptor (AHR) and Androgen Receptor (AR) signaling pathways.
Caption: PARP7 negatively regulates the cGAS-STING pathway by inhibiting TBK1.
Caption: PARP7 creates a negative feedback loop by promoting AHR degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Structurally distinct PARP7 inhibitors provide new insights into the function of PARP7 in regulating nucleic acid-sensing and IFN-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Function of PARP7 MARylation Activity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase 7 (PARP7), also known as TIPARP, is a member of the PARP superfamily of enzymes.[1][2] Unlike some of its better-known relatives, such as PARP1, which synthesize long chains of poly(ADP-ribose), PARP7 is a mono(ADP-ribosyl)transferase (mART). It catalyzes the transfer of a single ADP-ribose moiety from NAD+ to a target protein, a post-translational modification known as mono-ADP-ribosylation or MARylation.[2][3] This modification alters the function, stability, and interactions of its substrates, placing PARP7 as a critical regulator in a variety of cellular processes.[2][4]
Emerging research has highlighted PARP7's pivotal role in innate immunity, cancer progression, and nuclear receptor signaling.[2][4] Notably, PARP7 acts as a significant negative regulator of the type I interferon (IFN-I) response, a key component of the host's antiviral and antitumor defense.[1][5] This has positioned PARP7 as a compelling therapeutic target, particularly in oncology, with selective inhibitors like RBN-2397 showing promise in preclinical and clinical development.[6][7] This technical guide provides a comprehensive overview of the function of PARP7 MARylation activity, its substrates, the signaling pathways it modulates, and the experimental methodologies used to study this critical enzyme.
Core Function: Mono-ADP-Ribosylation (MARylation)
PARP7's enzymatic activity resides in its C-terminal PARP domain, which contains a conserved Histidine-Tyrosine-Isoleucine (H-Y-I) motif characteristic of mARTs.[8] The fundamental function of PARP7 is to catalyze the covalent attachment of a single ADP-ribose molecule from NAD+ onto specific amino acid residues of its substrate proteins. This process of MARylation can have diverse functional consequences, including:
-
Modulation of Protein Stability: MARylation can mark a protein for proteasomal degradation or, conversely, protect it from degradation.[3][4]
-
Alteration of Enzymatic Activity: The addition of the ADP-ribose moiety can directly inhibit or activate the catalytic function of a target protein.[1]
-
Regulation of Protein-Protein Interactions: MARylation can create or block docking sites for other proteins, thereby influencing the formation of signaling complexes.[9]
Key Substrates and Functional Consequences of MARylation
PARP7 targets a diverse array of proteins, leading to context-dependent functional outcomes. The identification of these substrates has been crucial in elucidating the biological roles of PARP7.
| Target Protein | Functional Role of Target | Consequence of MARylation | Amino Acid Acceptor(s) |
| TBK1 | Kinase in cytosolic nucleic acid-sensing pathways | Prevents autophosphorylation and activation, impairing the type I interferon response.[1][10] | Not specified |
| Aryl Hydrocarbon Receptor (AHR) | Ligand-activated transcription factor | Marks for proteasomal degradation, creating a negative feedback loop.[3][4] | Not specified |
| Androgen Receptor (AR) | Nuclear receptor and transcription factor | Creates a degron, marking the receptor for proteasomal degradation via the E3 ligase DTX2.[8][11] | Cysteine[9] |
| Estrogen Receptor (ER) | Nuclear receptor and transcription factor | Marks for proteasomal degradation.[3][4] | Not specified |
| FRA1 (FOSL1) | Transcription factor | Protects from proteasomal degradation, supporting its function in negatively regulating IRF1.[3][4] | Not specified |
| PARP13 (ZC3HAV1) | Regulator of antiviral innate immunity | Preferentially MARylated on cysteine residues in its RNA binding zinc finger domain.[12] | Cysteine[12] |
| α-tubulin | Component of microtubules | Promotes microtubule instability.[13][14] | Not specified |
| PARP7 (auto-modification) | Catalytic activity, protein stability | Regulates its own protein levels, potentially marking for degradation.[2] | Not specified |
Quantitative Data on PARP7 Inhibition
The development of selective PARP7 inhibitors, such as RBN-2397, has been instrumental in probing its function and therapeutic potential.
| Compound | Parameter | Value | Cell Line/Assay Condition |
| RBN-2397 | IC50 (Biochemical) | <3 nM | In vitro biochemical assay[6][15] |
| Kd | 0.001 µM | Binding assay with PARP7[15] | |
| EC50 (Cellular MARylation) | 1 nM | Cellular biochemical assay[15] | |
| IC50 (Cell Proliferation) | 20 nM | NCI-H1373 lung cancer cells[15] |
Signaling Pathways Regulated by PARP7 MARylation
PARP7 is a critical node in several signaling pathways, most notably as a negative regulator of innate immunity and as a modulator of nuclear receptor activity.
Negative Regulation of Type I Interferon (IFN-I) Signaling
PARP7 acts as a brake on the innate immune response to cytosolic nucleic acids, which is a key defense mechanism against viral infections and cancer.[1][5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 15. medchemexpress.com [medchemexpress.com]
PARP7-IN-16 Free Base: A Technical Guide to its Activation of the cGAS-STING Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Poly(ADP-ribose) polymerase 7 (PARP7), a mono-ADP-ribosyltransferase, has emerged as a critical negative regulator of innate immunity. Its primary role is to suppress the production of type I interferons (IFN-I), thereby acting as a brake on the immune system to maintain homeostasis.[1] The inhibition of PARP7's catalytic activity presents a promising therapeutic strategy to enhance anti-tumor and anti-viral immunity. PARP7-IN-16 is a potent and selective inhibitor of PARP7 that effectively removes this immunosuppressive brake, leading to the robust activation of the cGAS-STING pathway and subsequent IFN-I signaling. This technical guide provides an in-depth overview of the mechanism of action of PARP7-IN-16, detailing its effects on innate immune signaling pathways, presenting key quantitative data, and outlining relevant experimental protocols.
Core Mechanism: Releasing the Brakes on Innate Immunity
PARP7 exerts its immunosuppressive function through its mono-ADP-ribosyltransferase (MARylating) enzymatic activity.[1] It targets key components of the type I interferon signaling cascade, primarily downstream of cytosolic nucleic acid sensing. The inhibition of PARP7 by molecules like PARP7-IN-16 blocks this catalytic activity, leading to the activation of innate immune responses.[2] The primary signaling pathway affected is the cGAS-STING pathway, a crucial sensor of cytosolic DNA.[2]
The expression of PARP7 itself is induced by type I interferons, establishing a negative feedback loop that controls the intensity and duration of the interferon response.[1] By inhibiting PARP7, PARP7-IN-16 disrupts this feedback loop, leading to sustained and amplified IFN-I production. This enhanced signaling can have cell-autonomous effects, such as inhibiting cancer cell proliferation, and can also activate the broader immune system to promote anti-tumor immunity.[2]
Signaling Pathways Modulated by PARP7-IN-16
The cGAS-STING Pathway
The canonical cGAS-STING pathway is activated by the presence of cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral infection or cellular damage. Upon binding to dsDNA, cyclic GMP-AMP synthase (cGAS) produces the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates the stimulator of interferon genes (STING), an endoplasmic reticulum-resident protein. Activated STING translocates and recruits TANK-binding kinase 1 (TBK1), which in turn phosphorylates and activates the transcription factor Interferon Regulatory Factor 3 (IRF3).[3] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of type I interferons (e.g., IFN-β) and other inflammatory cytokines.[4]
PARP7 negatively regulates this pathway at multiple potential points. Evidence suggests that PARP7 can interact with and MARylate TBK1, inhibiting its activation.[1] Other studies indicate that PARP7 may act downstream of TBK1, interacting with activated IRF3 in the nucleus to disrupt its association with transcriptional co-activators like CBP/p300, thereby preventing the transcription of interferon genes.[1][5] By inhibiting PARP7, PARP7-IN-16 prevents these suppressive actions, allowing for the full activation of the cGAS-STING-TBK1-IRF3 axis and robust IFN-β production.
Context-Dependent Role in ER+ Breast Cancer
In estrogen receptor-positive (ER+) breast cancer cells, PARP7 has a distinct role in regulating the stability of the estrogen receptor alpha (ERα). PARP7 mono-ADP-ribosylates ERα, which targets the receptor for proteasomal degradation.[2] Inhibition of PARP7 by PARP7-IN-16 prevents this modification, leading to the stabilization and accumulation of ERα. This can subsequently enhance estrogen-mediated signaling.[2] This highlights the context-dependent nature of PARP7 inhibition and its potential for varied effects in different cancer types.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. thesis.unipd.it [thesis.unipd.it]
- 4. Structurally distinct PARP7 inhibitors provide new insights into the function of PARP7 in regulating nucleic acid-sensing and IFN-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PARP7 inhibits type I interferon signaling to prevent autoimmunity and lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise of PARP7 Inhibitors: A Technical Guide to Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is ever-evolving, with a continuous search for novel mechanisms to overcome treatment resistance and enhance anti-tumor immunity. Among the emerging targets, Poly(ADP-ribose) polymerase 7 (PARP7), a mono-ADP-ribosyltransferase, has garnered significant attention. Unlike its well-studied cousins PARP1 and PARP2, which are involved in DNA damage repair, PARP7 plays a crucial role in regulating innate immune signaling.[1][2] Its inhibition presents a promising strategy to reactivate the body's own defenses against cancer. This in-depth technical guide provides a comprehensive overview of the discovery and development of novel PARP7 inhibitors, focusing on quantitative data, experimental methodologies, and the underlying biological pathways.
Core Concepts: PARP7 Function and Rationale for Inhibition
PARP7, also known as TIPARP (TCDD-inducible poly(ADP-ribose) polymerase), functions as a negative regulator of the type I interferon (IFN-I) signaling pathway.[1][3] It acts as a brake on the innate immune response, which cancer cells can exploit to evade immune surveillance.[4] Overexpression of PARP7 is observed in a variety of cancers and is associated with the suppression of the innate immune response.[5]
The primary mechanism by which PARP7 suppresses anti-tumor immunity is through its interaction with the STING (stimulator of interferon genes) pathway. PARP7 negatively regulates the kinase TBK1, which is essential for the phosphorylation and activation of the transcription factor IRF3.[6] Activated IRF3 drives the expression of type I interferons, key cytokines that orchestrate an anti-cancer immune response. By inhibiting PARP7, the brake on TBK1 is released, leading to restored IFN-I signaling, enhanced tumor immunogenicity, and subsequent tumor regression.[3][6]
Furthermore, PARP7 has been implicated in the regulation of other signaling pathways, including those involving the aryl hydrocarbon receptor (AHR) and the androgen receptor (AR).[1][6] This suggests that PARP7 inhibitors may have broader applications beyond their immunomodulatory effects.
Quantitative Analysis of Leading PARP7 Inhibitors
The development of potent and selective PARP7 inhibitors is a key focus of current research. Below is a summary of the quantitative data for some of the most prominent compounds.
| Compound | Target | IC50 (nM) | EC50 (nM) | Cell Line | Notes | Reference |
| RBN-2397 (Atamparib) | PARP7 | <10 | 17.8 | NCI-H1373 | First-in-class PARP7 inhibitor, currently in clinical trials (NCT04053673).[4][6] | [6][7] |
| KMR-206 | PARP7 | ~10 | 104 | NCI-H1373 | A selective PARP7 inhibitor developed through rational drug design. | [7] |
| I-1 | PARP7 | 7.6 | - | - | A novel PARP7 inhibitor with high inhibitory potency. | [5] |
Key Experimental Protocols in PARP7 Inhibitor Development
The discovery and characterization of novel PARP7 inhibitors rely on a suite of robust biochemical and cell-based assays.
PARP7 Enzymatic Activity Assay (Chemiluminescent)
This assay is designed to measure the enzymatic activity of PARP7 and to screen for potential inhibitors.
Principle: This assay quantifies the NAD-dependent addition of poly(ADP-ribose) to histone proteins, which are coated on a microplate. The amount of biotinylated NAD+ incorporated is detected using streptavidin-HRP and a chemiluminescent substrate. The light signal is directly proportional to PARP7 activity.[8]
Detailed Protocol:
-
Plate Preparation: Coat a 96-well plate with histone proteins and wash to remove unbound histones.
-
Reaction Mixture: Prepare a reaction mixture containing recombinant PARP7 enzyme, biotinylated NAD+ substrate mixture, and the test compound (potential inhibitor) in an optimized assay buffer.
-
Incubation: Add the reaction mixture to the histone-coated plate and incubate to allow the enzymatic reaction to proceed.
-
Detection:
-
Wash the plate to remove unreacted substrates.
-
Add streptavidin-HRP and incubate to allow binding to the biotinylated ADP-ribose.
-
Wash the plate to remove unbound streptavidin-HRP.
-
Add a chemiluminescent ELISA ECL substrate.
-
-
Measurement: Immediately measure the chemiluminescence using a microplate reader. The signal intensity is inversely proportional to the inhibitory activity of the test compound.
Cell-Based Target Engagement Assay (Split NanoLuciferase)
This assay quantifies endogenous PARP7 protein levels and assesses the target engagement of inhibitors in a cellular context.
Principle: This method utilizes a split NanoLuciferase (NanoLuc) system. The endogenous PARP7 is tagged with a small HiBiT peptide using CRISPR/Cas9. In the presence of the complementary LgBiT protein fragment, a functional NanoLuc enzyme is formed, and its luminescence can be measured. Since PARP7 inhibitors are known to increase the stability and levels of the PARP7 protein, target engagement can be quantified by the increase in luminescence.[9][10]
Detailed Protocol:
-
Cell Line Generation: Generate a stable cell line (e.g., CT-26) with a HiBiT tag knocked into the N-terminus of the endogenous PARP7 gene using CRISPR/Cas9.
-
Cell Culture and Treatment:
-
Seed the HiBiT-PARP7 cells in a 96-well plate.
-
Treat the cells with varying concentrations of the PARP7 inhibitor for a specified duration.
-
-
Lysis and Luminescence Measurement:
-
Lyse the cells using a buffer containing the LgBiT protein and the NanoLuc substrate.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: The increase in luminescence correlates with the stabilization of PARP7 and indicates the cellular efficacy and target engagement of the inhibitor. EC50 values can be calculated from the dose-response curve.[9]
Type I Interferon Signaling Activation Assay
This assay evaluates the ability of PARP7 inhibitors to restore type I interferon signaling in cells.
Principle: The activation of the IFN-I pathway leads to the phosphorylation of STAT1. This can be detected by Western blotting. Alternatively, the induction of interferon-stimulated genes (ISGs) can be measured by qRT-PCR.
Detailed Protocol (Western Blot for pSTAT1):
-
Cell Treatment: Treat cancer cells (e.g., CT-26) with the PARP7 inhibitor for a defined period.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phosphorylated STAT1 (pSTAT1) and total STAT1.
-
Incubate with a secondary antibody conjugated to HRP.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. An increase in the pSTAT1/STAT1 ratio indicates activation of the IFN-I pathway.[7]
Visualizing the Molecular Landscape: Signaling Pathways and Workflows
Understanding the intricate signaling networks and experimental processes is crucial for effective drug development. The following diagrams, generated using the DOT language, illustrate these key aspects.
PARP7-Mediated Suppression of Type I Interferon Signaling
This diagram illustrates how PARP7 acts as a negative regulator of the cGAS-STING pathway, ultimately suppressing the production of type I interferons.
Caption: PARP7 negatively regulates TBK1, inhibiting IRF3 phosphorylation and IFN-β production.
Mechanism of Action of PARP7 Inhibitors
This diagram shows how PARP7 inhibitors restore type I interferon signaling by blocking the inhibitory action of PARP7 on TBK1.
Caption: PARP7 inhibitors block PARP7, leading to TBK1 activation and IFN-β production.
General Workflow for PARP7 Inhibitor Screening
This diagram outlines the typical high-throughput screening process for identifying novel PARP7 inhibitors.
Caption: A streamlined workflow for the identification and validation of novel PARP7 inhibitors.
Future Directions and Clinical Outlook
The development of PARP7 inhibitors is a rapidly advancing field with significant therapeutic potential. The first-in-class inhibitor, RBN-2397, is currently undergoing phase 1 clinical trials for patients with solid tumors, with preliminary results showing good tolerability and signs of clinical activity.[4][11] The expansion of these trials into specific cancer types, such as squamous cell carcinoma of the lung and head and neck squamous cell carcinoma, will provide crucial insights into the efficacy of this therapeutic strategy.[4]
Future research will likely focus on several key areas:
-
Combination Therapies: Exploring the synergistic effects of PARP7 inhibitors with other anti-cancer agents, such as immune checkpoint inhibitors, to further enhance anti-tumor immunity.
-
Biomarker Discovery: Identifying predictive biomarkers to select patients who are most likely to respond to PARP7 inhibition.
-
Understanding Resistance Mechanisms: Investigating potential mechanisms of resistance to PARP7 inhibitors to develop strategies to overcome them.
-
Exploring Broader Indications: Given PARP7's role in various cellular processes, its inhibitors may have therapeutic potential in other diseases, including inflammatory and autoimmune disorders.[3]
References
- 1. PARP7 as a new target for activating anti-tumor immunity in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP7 inhibits type I interferon signaling to prevent autoimmunity and lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP7 Inhibition: A Promising Pathway to Advancements in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Induction of PARP7 Creates a Vulnerability for Growth Inhibition by RBN2397 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structurally distinct PARP7 inhibitors provide new insights into the function of PARP7 in regulating nucleic acid-sensing and IFN-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Quantification of PARP7 Protein Levels and PARP7 Inhibitor Target Engagement in Cells Using a Split Nanoluciferase System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of PARP7 Protein Levels and PARP7 Inhibitor Target Engagement in Cells Using a Split Nanoluciferase System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
PARP7-IN-16 Free Base: A Technical Guide to Target Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target selectivity profile of PARP7-IN-16 free base, a potent inhibitor of Poly(ADP-ribose) Polymerase 7 (PARP7). This document details the biochemical and cellular assays used to characterize its potency and selectivity, offering insights into its mechanism of action and potential for therapeutic development.
Executive Summary
PARP7-IN-16 is a small molecule inhibitor with high potency against PARP7, a mono-ADP-ribosyltransferase involved in the regulation of the type I interferon (IFN) signaling pathway.[1] By inhibiting PARP7, PARP7-IN-16 can restore innate immune signaling in cancer cells, leading to both direct anti-proliferative effects and the activation of an anti-tumor immune response. This guide summarizes the available quantitative data on its target selectivity, provides detailed experimental protocols for its characterization, and visualizes key signaling pathways and experimental workflows.
Data Presentation: Quantitative Selectivity Profile
The following table summarizes the known in vitro potency of PARP7-IN-16 against several members of the PARP family.
Table 1: In Vitro Potency of PARP7-IN-16
| Target | IC50 (nM) |
| PARP7 | 0.21[1][2] |
| PARP1 | 0.94[1][2] |
| PARP2 | 0.87[1][2] |
IC50: Half-maximal inhibitory concentration. Data represents the concentration of PARP7-IN-16 required to inhibit 50% of the enzymatic activity in biochemical assays.
While a comprehensive public dataset for the selectivity of PARP7-IN-16 against the entire PARP family or a broad kinome scan is not currently available, the existing data indicates potent inhibition of PARP7, with only slightly reduced activity against PARP1 and PARP2. For comparison, the well-characterized PARP7 inhibitor RBN-2397 exhibits an IC50 of <3 nM for PARP7 and demonstrates over 300-fold selectivity for PARP7 over PARP1.[3]
Signaling Pathway
PARP7 is a key negative regulator of the cGAS-STING pathway, a critical component of the innate immune system that detects cytosolic DNA and initiates a type I interferon response. By inhibiting PARP7, PARP7-IN-16 can relieve this suppression, leading to the activation of downstream signaling and an anti-tumor immune response.[4]
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of the target selectivity profile of PARP7-IN-16.
Biochemical PARP7 Inhibition Assay (Chemiluminescent)
This assay quantifies the ability of PARP7-IN-16 to inhibit the enzymatic activity of recombinant PARP7 in vitro.
-
Principle: The assay measures the incorporation of biotinylated NAD+ onto histone proteins, which are coated on a microplate. Inhibition of PARP7 activity results in a decreased signal.[4]
-
Materials:
-
Recombinant human PARP7 enzyme
-
Histone-coated 96-well plates
-
Biotinylated NAD+
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
-
Procedure:
-
Compound Preparation: Prepare a serial dilution of PARP7-IN-16 in DMSO. The final DMSO concentration in the assay should be ≤1%.
-
Reaction Setup: To the histone-coated wells, add the assay buffer, PARP7-IN-16 dilutions, and recombinant PARP7 enzyme.
-
Initiation: Start the reaction by adding biotinylated NAD+.
-
Incubation: Incubate the plate at room temperature for 1 hour.[5]
-
Detection:
-
Wash the plate with wash buffer.
-
Add Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.[4]
-
Wash the plate to remove unbound conjugate.
-
Add the chemiluminescent substrate.
-
-
Data Acquisition: Immediately measure the luminescence using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of PARP7-IN-16 relative to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Target Engagement Assay (Split Nanoluciferase)
This assay confirms that PARP7-IN-16 interacts with PARP7 within a cellular context.
-
Principle: This method utilizes a split NanoLuciferase (NanoLuc) system where the small HiBiT tag is endogenously knocked into the PARP7 gene. In the presence of the larger LgBiT protein subunit and a substrate, a bright luminescent signal is produced, which is proportional to the amount of HiBiT-PARP7 protein. Treatment with a PARP7 inhibitor can lead to the stabilization and accumulation of PARP7 protein, resulting in an increased luminescent signal.[6]
-
Materials:
-
Cells endogenously expressing HiBiT-tagged PARP7 (e.g., CT-26 HiBiT-PARP7 knock-in cells)[6]
-
This compound
-
Cell culture medium and supplements
-
96-well white, clear-bottom plates
-
Nano-Glo® HiBiT Lytic Detection System (containing LgBiT and substrate)
-
-
Procedure:
-
Cell Seeding: Seed the HiBiT-PARP7 expressing cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of PARP7-IN-16 for a specified duration (e.g., 18-24 hours). Include a vehicle control (DMSO).
-
Lysis and Detection:
-
Equilibrate the plate and the Nano-Glo® HiBiT Lytic Detection System to room temperature.
-
Add the lytic reagent to each well.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.[5]
-
-
Data Acquisition: Measure the luminescence using a microplate reader.
-
Data Analysis: The luminescence signal is proportional to the amount of HiBiT-PARP7 protein. Plot the luminescence signal against the logarithm of the inhibitor concentration to determine the EC50 for target engagement.
-
Conclusion
PARP7-IN-16 is a potent inhibitor of PARP7, PARP1, and PARP2. The provided methodologies for biochemical and cellular assays are crucial for its further characterization. A comprehensive understanding of its selectivity across the entire PARP family and the broader kinome will be essential for its continued development as a potential therapeutic agent. The ability of PARP7 inhibitors to modulate the cGAS-STING pathway highlights a promising avenue for cancer immunotherapy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Quantification of PARP7 Protein Levels and PARP7 Inhibitor Target Engagement in Cells Using a Split Nanoluciferase System - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of PARP7-IN-16 on the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Poly(ADP-ribose) polymerase 7 (PARP7), a mono-ADP-ribosyltransferase, has emerged as a critical regulator of the tumor microenvironment (TME). Its overexpression in various cancers is linked to immune evasion, making it a compelling target for therapeutic intervention. PARP7-IN-16, a potent and selective inhibitor of PARP7, alongside its well-studied analog RBN-2397, has demonstrated significant potential in remodeling the TME from an immunosuppressive to an immunologically active state. This guide provides a comprehensive technical overview of the mechanism of action of PARP7-IN-16, its quantifiable effects on the TME, and detailed experimental protocols for assessing its activity.
Core Mechanism of Action: Unleashing the Antitumor Immune Response
PARP7 functions as a negative regulator of the type I interferon (IFN-I) signaling pathway, a critical component of the innate immune response to cancer.[1] It exerts this inhibitory effect through the cGAS-STING pathway. PARP7-IN-16, by inhibiting the catalytic activity of PARP7, effectively removes this "brake" on the innate immune system. This leads to a cascade of events that transform the TME:
-
Activation of Type I Interferon Signaling: Inhibition of PARP7 restores the production of type I interferons, which can directly inhibit cancer cell proliferation and, crucially, activate downstream immune responses.[1][2]
-
Recruitment and Activation of Immune Cells: The restored IFN-I signaling promotes the expression of various chemokines and cytokines that attract and activate cytotoxic immune cells, such as CD8+ T cells and natural killer (NK) cells, to the tumor site.[3][4]
-
Conversion of "Cold" Tumors to "Hot" Tumors: By fostering an environment rich in pro-inflammatory signals and cytotoxic immune cells, PARP7 inhibition can convert immunologically "cold" tumors (lacking immune cell infiltration) into "hot" tumors that are susceptible to immune-mediated killing.[3]
Quantitative Effects on the Tumor Microenvironment
The immunomodulatory effects of PARP7 inhibition have been quantified in both preclinical and clinical studies, primarily with the compound RBN-2397. These findings provide a benchmark for the expected impact of PARP7-IN-16.
Table 1: Preclinical and Clinical Immunomodulatory Effects of PARP7 Inhibition
| Parameter | Model System | Treatment | Observed Effect | Reference(s) |
| Immune Cell Infiltration | ||||
| Activated T Cells | Patient Tumor Biopsies (NSCLC) | RBN-2397 | Up to 50-fold increase | [5] |
| M1 Macrophages | Patient Tumor Biopsies (NSCLC) | RBN-2397 | Up to 50-fold increase | [5] |
| CD8+ T Cells | Patient Tumor Biopsies | RBN-2397 | Up to 8-fold increase | [4] |
| Granzyme B+ Cells | Patient Tumor Biopsies | RBN-2397 | Increased expression | [4] |
| Cytokine and Chemokine Expression | ||||
| CXCL10 mRNA | Patient Tumor Biopsies | RBN-2397 | 1.5 to 8-fold increase | [4] |
| Interferon-Stimulated Genes (ISGs) | Patient Tumor Biopsies | RBN-2397 | Increased expression | [3] |
| In Vitro Activity | ||||
| PARP7 Inhibition | Enzymatic Assay | RBN-2397 | IC50 < 3 nM | [6] |
| Cell Proliferation (NCI-H1373) | Cell-based Assay | RBN-2397 | IC50 = 20 nM | [6] |
| STAT1 Phosphorylation | NCI-H1373 cells | RBN-2397 | Dose-dependent increase | [6] |
Key Signaling Pathways
The central signaling pathway modulated by PARP7-IN-16 is the cGAS-STING-mediated type I interferon response. The following diagrams illustrate this pathway and a typical experimental workflow for its investigation.
Caption: PARP7 signaling pathway and the mechanism of PARP7-IN-16.
Caption: Workflow for evaluating PARP7-IN-16's effect on the TME.
Experimental Protocols
Immunohistochemistry (IHC) for CD8 and Granzyme B in Tumor Tissue
This protocol outlines the detection of CD8+ T cells and Granzyme B-expressing cytotoxic cells in formalin-fixed, paraffin-embedded (FFPE) tumor sections.[7]
Materials:
-
FFPE tumor tissue sections (4-5 µm) on charged slides
-
Xylene and graded ethanol (B145695) series (100%, 95%, 70%)
-
Antigen retrieval buffer (e.g., Sodium Citrate buffer, pH 6.0)
-
Heat source for epitope retrieval (e.g., pressure cooker, water bath)
-
3% Hydrogen peroxide solution
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibodies: Rabbit anti-human CD8 monoclonal antibody, Rabbit anti-human Granzyme B monoclonal antibody
-
HRP-conjugated secondary antibody (anti-rabbit)
-
DAB (3,3'-Diaminobenzidine) chromogen substrate kit
-
Hematoxylin counterstain
-
Mounting medium and coverslips
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded ethanol series: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval in antigen retrieval buffer according to the manufacturer's instructions.
-
Allow slides to cool to room temperature.
-
Rinse with PBS.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Rinse with PBS.
-
Apply blocking buffer and incubate for 30 minutes at room temperature.
-
Incubate with primary antibody (CD8 or Granzyme B) at the optimal dilution for 1 hour at room temperature or overnight at 4°C.
-
Rinse with PBS.
-
Incubate with HRP-conjugated secondary antibody for 30 minutes at room temperature.
-
Rinse with PBS.
-
Apply DAB substrate solution and monitor for color development.
-
Rinse with distilled water to stop the reaction.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with mounting medium and a coverslip.
-
Flow Cytometry for Tumor-Infiltrating Lymphocyte (TIL) Analysis
This protocol describes the preparation of a single-cell suspension from tumor tissue for multi-parametric analysis of immune cell subsets.[7]
Materials:
-
Fresh tumor tissue
-
Tumor dissociation kit (e.g., Miltenyi Biotec)
-
gentleMACS Dissociator
-
70 µm and 40 µm cell strainers
-
FACS buffer (PBS with 2% FBS)
-
Live/Dead viability dye
-
Fc receptor blocking reagent
-
Fluorochrome-conjugated antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, NK1.1) and intracellular markers (e.g., FoxP3, Ki-67)
-
Fixation/Permeabilization buffer
-
Flow cytometer
Procedure:
-
Tumor Dissociation:
-
Mechanically mince the tumor tissue.
-
Enzymatically digest the tissue using a tumor dissociation kit and a gentleMACS Dissociator according to the manufacturer's protocol.
-
Filter the cell suspension through 70 µm and 40 µm cell strainers to obtain a single-cell suspension.
-
-
Cell Staining:
-
Wash the cells with FACS buffer.
-
Stain with a Live/Dead viability dye.
-
Block Fc receptors.
-
Incubate with a cocktail of surface antibodies for 30 minutes on ice, protected from light.
-
For intracellular staining, fix and permeabilize the cells, then incubate with intracellular antibodies.
-
-
Data Acquisition and Analysis:
-
Acquire the stained samples on a multi-color flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo) to quantify different immune cell populations.
-
Conclusion
PARP7-IN-16 represents a promising therapeutic agent with the potential to significantly alter the tumor microenvironment. Its ability to reactivate the type I interferon signaling pathway leads to a robust antitumor immune response, characterized by increased infiltration and activation of cytotoxic immune cells. The data from studies with the closely related compound RBN-2397 provide strong evidence for the on-target immunomodulatory effects of PARP7 inhibition. The experimental protocols detailed in this guide offer a framework for the continued investigation and development of PARP7 inhibitors as a novel class of cancer immunotherapies.
References
The Therapeutic Potential of PARP7 Inhibition: A Technical Guide to Unleashing Anti-Tumor Immunity
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Poly(ADP-ribose) polymerase 7 (PARP7), a mono-ADP-ribosyltransferase, has emerged as a critical negative regulator of the type I interferon (IFN-I) signaling pathway, a cornerstone of innate immunity.[1] In the tumor microenvironment, PARP7 acts as a brake on this pathway, allowing cancer cells to evade immune surveillance.[1][2] Pharmacological inhibition of PARP7 releases this brake, restoring IFN-I signaling, which in turn elicits both direct cancer cell-autonomous anti-proliferative effects and robust, T-cell-mediated anti-tumor immunity.[3][4] This guide provides an in-depth overview of the molecular mechanisms of PARP7, the therapeutic rationale for its inhibition, the landscape of small-molecule inhibitors in development, and key experimental protocols for investigating this promising immuno-oncology target.
Core Mechanism of Action: PARP7 as a Negative Regulator of Innate Immunity
PARP7, also known as TiPARP, is a member of the PARP superfamily that catalyzes the transfer of a single ADP-ribose unit from NAD+ to target proteins, a process called mono-ADP-ribosylation (MARylation).[5][6] This post-translational modification is central to its function as a key repressor of the type I interferon (IFN-I) response.[7][8]
Suppression of the cGAS-STING-IFN-I Pathway
The presence of cytosolic DNA, a common feature of cancer cells due to genomic instability, typically triggers the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway.[1] This cascade leads to the activation of TANK-binding kinase 1 (TBK1), which phosphorylates and activates the transcription factor Interferon Regulatory Factor 3 (IRF3). Activated IRF3 then drives the production of IFN-β, initiating a potent anti-viral and anti-tumor state.[1]
PARP7 intervenes at critical nodes of this pathway to suppress IFN-I production:
-
TBK1 Inhibition: Early evidence suggested that PARP7 directly interacts with and MARylates TBK1.[1][8][9] This modification is proposed to prevent TBK1's autophosphorylation and activation, thereby halting downstream signaling to IRF3.[9][10]
-
Disruption of the IRF3 Holocomplex: More recent studies indicate PARP7 can also act downstream of TBK1. It interacts with activated IRF3 in the nucleus, disrupting the formation of the IRF3:CBP/p300 transcriptional holocomplex, which is essential for the transcription of the IFN-β gene.[5][11][12][13]
This catalytic activity is essential for its immunosuppressive functions; inhibiting PARP7's enzymatic activity leads to a significant upregulation of IFN-I signaling and enhanced anti-tumor immunity.[5]
The IFN-I-Induced Negative Feedback Loop
PARP7 expression is itself induced by Type I interferons, establishing a negative feedback loop.[5] Upon activation of the IFN-I pathway, the resulting increase in PARP7 levels acts to dampen the very pathway that induced it, tightly controlling the duration and intensity of the interferon response to maintain immune homeostasis.[1][11]
Interaction with Other Cancer-Relevant Pathways
Beyond its role in innate immunity, PARP7 modulates other key signaling pathways implicated in cancer through MARylation:
-
Aryl Hydrocarbon Receptor (AHR): PARP7 is a transcriptional target of AHR. In a negative feedback loop, PARP7 MARylates AHR, marking it for proteasomal degradation.[6][8][14]
-
Androgen Receptor (AR): In prostate cancer, PARP7 is an AR target gene.[8] PARP7 MARylates AR, creating a degron that marks the receptor for degradation, forming another negative feedback mechanism.[14][15]
-
Estrogen Receptor (ER): In ER-positive breast cancer, PARP7 can MARylate ERα, leading to the repression of its signaling activity and promoting its degradation.[4][14]
Therapeutic Rationale and Preclinical Data
The rationale for PARP7 inhibition in oncology is to reactivate the innate immune system within the tumor microenvironment. By blocking PARP7, inhibitors remove the immunosuppressive brake, leading to a dual anti-cancer effect:
-
Cancer Cell-Autonomous Effects: Restored IFN-I signaling can directly inhibit cancer cell proliferation.[4][16][17]
-
Immune System Activation: The production of interferons and chemokines recruits and activates cytotoxic CD8+ T cells and other immune cells, leading to enhanced and durable anti-tumor immunity.[7][18]
The first-in-class selective PARP7 inhibitor, RBN-2397 (atamparib), has demonstrated these effects in preclinical models, causing tumor regression and inducing adaptive immunity.[2][3] The combination of PARP7 inhibition with immune checkpoint inhibitors like anti-PD1 has shown synergistic effects, further reducing tumor growth compared to either agent alone.[6]
Quantitative Data on PARP7 Inhibitors
Several small-molecule inhibitors targeting PARP7 have been developed. RBN-2397 is the most clinically advanced, having entered Phase II trials.[19][20]
| Inhibitor | Target | IC50 (nM) | Tumor Growth Inhibition (TGI) | Key Findings & References |
| RBN-2397 (Atamparib) | PARP7 | Potent (exact value proprietary) | Causes complete tumor regression in preclinical models.[2] | First-in-class selective inhibitor; restores IFN-I signaling; shows both cell-autonomous and immune-stimulatory effects.[2][3][8][16] |
| I-1 | PARP7 | 7.6 | Reduces tumor growth in syngeneic mouse models.[7] | High potency and specificity with minimal effects on other PARP family members.[18] |
| (S)-XY-05 | PARP7 | Potent | Strong tumor suppressor activity. | Regulates nucleic acid-sensing and IFN-β signaling.[18] |
| KMR-206 | PARP7 | Potent | No data | Structurally distinct from RBN-2397; induces IFN-β expression.[7][8] |
| Thioparib | Pan-PARP (including PARP7) | 149 | 61-99% | Overcomes olaparib (B1684210) resistance; anti-tumor properties linked to PARP7 inhibition.[8] |
| Cpd36 | PARP1, PARP2, PARP7 | 0.21 | 55-94% | Traps PARP1 and inhibits PARP7; increases CD8+ T cell infiltration.[8] |
Clinical Development
The therapeutic potential of PARP7 inhibition is currently being evaluated in human clinical trials.
| Clinical Trial ID | Drug | Phase | Status (as of late 2025) | Indication |
| NCT04053673 | RBN-2397 | Phase 1/2 | Active, not recruiting | Advanced Solid Tumors.[2][8] |
| NCT05127590 | RBN-2397 + Pembrolizumab | Phase 1/2 | Active, not recruiting | Squamous Non-Small Cell Lung Carcinoma.[8] |
| NCT06433726 | BY101921 | Phase 1 | Recruiting | Advanced Solid Tumors.[8] |
In the first-in-human trial (NCT04053673), RBN-2397 was well-tolerated and demonstrated proof-of-mechanism, showing increases in interferon-stimulated gene expression in tumor biopsies.[2] One partial response and nine instances of stable disease lasting over four months were observed.[2]
Key Experimental Protocols
Validating the on-target activity and downstream effects of a PARP7 inhibitor is crucial. The following are detailed methodologies for key experiments.
Protocol 1: Western Blot for Pathway Activation and Target Engagement
This protocol assesses the direct engagement of the inhibitor with PARP7 (via protein stabilization) and the activation of the downstream IFN-I pathway.
-
Objective: To measure the levels of total PARP7, phosphorylated TBK1 (pTBK1), phosphorylated IRF3 (pIRF3), and phosphorylated STAT1 (pSTAT1).
-
Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., NCI-H1373, CT26) and allow them to adhere. Treat cells with a dose range of the PARP7 inhibitor (e.g., 10 nM - 1 µM) or a vehicle control (DMSO) for 16-24 hours.[21]
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-15% polyacrylamide gel and perform electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against PARP7, pTBK1, pIRF3, pSTAT1, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Expected Outcome: A dose-dependent increase in the total PARP7 protein band (confirming target engagement via stabilization) and increased phosphorylation of TBK1, IRF3, and STAT1 (confirming pathway activation).[3][21]
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA provides direct evidence of a compound binding to its target protein in intact cells by measuring changes in the protein's thermal stability.[22]
-
Objective: To confirm that the PARP7 inhibitor binds to PARP7 in a cellular context.
-
Methodology:
-
Cell Treatment: Treat intact cells with the PARP7 inhibitor or vehicle control for 1 hour at 37°C.[22]
-
Heat Challenge: Harvest the cells, resuspend them in PBS, and aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Separate the soluble protein fraction (containing non-denatured PARP7) from the precipitated, denatured proteins by centrifugation at high speed.
-
Analysis: Analyze the supernatant (soluble fraction) by Western blot, probing for PARP7.
-
-
Expected Outcome: In inhibitor-treated samples, PARP7 will remain soluble at higher temperatures compared to vehicle-treated controls, resulting in a rightward shift of the melting curve. This indicates that ligand binding has stabilized the protein.[22]
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for ISG Expression
This protocol is used to quantify the downstream functional consequence of PARP7 inhibition: the upregulation of Interferon-Stimulated Genes (ISGs).
-
Objective: To measure the relative mRNA expression of ISGs (e.g., IFIT1, CXCL10, MX1) following inhibitor treatment.
-
Methodology:
-
Cell Culture and Treatment: Plate cells and treat with the PARP7 inhibitor or vehicle as described in Protocol 1.
-
RNA Extraction: Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform real-time PCR using SYBR Green or TaqMan probes with primers specific for the target ISGs and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the ISG expression to the housekeeping gene.[4]
-
-
Expected Outcome: A significant, dose-dependent increase in the mRNA levels of ISGs in inhibitor-treated cells compared to controls.
Conclusion and Future Directions
PARP7 has been firmly established as a high-value therapeutic target in immuno-oncology.[19] Its role as a gatekeeper of the Type I interferon response provides a clear mechanism for immune evasion in cancer.[23] The development of selective inhibitors like RBN-2397, which can reactivate this critical anti-tumor pathway, represents a promising therapeutic strategy.[17][24]
Future research will focus on identifying patient populations most likely to benefit from PARP7 inhibition, potentially through biomarkers like PARP7 amplification or baseline IFN gene expression signatures.[25][26] Furthermore, exploring rational combination therapies, such as with immune checkpoint inhibitors, will be key to maximizing the clinical potential of this approach and improving outcomes for patients with a wide range of solid tumors.[27]
References
- 1. benchchem.com [benchchem.com]
- 2. PARP7 inhibitor shows promising results in first-in-human trial - Medical Conferences [conferences.medicom-publishers.com]
- 3. intodna.com [intodna.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Loss of Parp7 increases type I interferon signalling and reduces pancreatic tumour growth by enhancing immune cell infiltration [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. PARP7 as a new target for activating anti-tumor immunity in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The Critical Role of PARPs in Regulating Innate Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PARP7 inhibits type I interferon signaling to prevent autoimmunity and lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rupress.org [rupress.org]
- 13. PARP7 inhibits type I interferon signaling to prevent autoimmunity and lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. biorxiv.org [biorxiv.org]
- 16. Overview of the Development Progress of PARP-7 Drug Target [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 17. Overview of the Development Progress of PARP-7 Drug Target [synapse.patsnap.com]
- 18. PARP-7 Selective Inhibitor Development - Alfa Cytology [alfa-parp.com]
- 19. PARP7: an Emerging Therapeutic Target-Insights into Biological Functions and Advances in Small-Molecule Inhibitor Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. News - PARP7 inhibitor - LARVOL VERI [veri.larvol.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. PARP7 Inhibition: A Promising Pathway to Advancements in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. PARP7: an Emerging Therapeutic Target-Insights into Biological Functions and Advances in Small-Molecule Inhibitor Development. | Semantic Scholar [semanticscholar.org]
- 25. Facebook [cancer.gov]
- 26. aacrjournals.org [aacrjournals.org]
- 27. aacrjournals.org [aacrjournals.org]
PARP7-IN-16 Free Base: A Technical Guide for Investigating Host-Pathogen Interactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of PARP7-IN-16 free base, a potent and selective inhibitor of Poly(ADP-ribose) Polymerase 7 (PARP7). It is designed to equip researchers with the necessary information to effectively utilize this compound in studies of host-pathogen interactions, with a particular focus on its role in modulating innate immune signaling pathways.
Introduction: The Role of PARP7 in Innate Immunity
Poly(ADP-ribose) polymerase 7 (PARP7), also known as TiPARP or ARTD14, is a mono-ADP-ribosyltransferase (MARylating) enzyme that has emerged as a critical negative regulator of the type I interferon (IFN-I) response.[1] The IFN-I signaling pathway is a cornerstone of the innate immune system's defense against viral and other microbial infections. PARP7 functions by suppressing the production of IFN-α and IFN-β, thereby acting as a brake on the immune response to prevent excessive inflammation.[1] The expression of PARP7 itself is induced by IFN-I, creating a negative feedback loop that carefully controls the intensity and duration of interferon signaling.[1]
The immunosuppressive function of PARP7 is dependent on its catalytic activity.[1] Pharmacological inhibition of PARP7, such as with PARP7-IN-16, removes this inhibitory control, leading to an upregulation of IFN-I signaling and a more robust anti-viral and anti-tumor immune response.[2][3]
Mechanism of Action of PARP7-IN-16
PARP7-IN-16 is a potent and selective small-molecule inhibitor that targets the catalytic activity of PARP7.[4][5] It also exhibits inhibitory activity against PARP-1 and PARP-2.[6][7] The primary mechanism of action of PARP7-IN-16 in the context of host-pathogen interactions is the reactivation of the type I interferon signaling pathway.[4]
PARP7 has been shown to suppress the IFN-I response through multiple mechanisms, primarily by targeting key components of cytosolic nucleic acid sensing pathways such as the cGAS-STING and RIG-I pathways.[4][5] One of the key targets of PARP7 is the TANK-binding kinase 1 (TBK1).[2][8] PARP7 can mono-ADP-ribosylate TBK1, which inhibits its activation and prevents the downstream phosphorylation and activation of Interferon Regulatory Factor 3 (IRF3).[2][8] IRF3 is a critical transcription factor for the induction of IFN-β. More recent evidence also suggests that PARP7 can act downstream of TBK1 by interacting with activated IRF3 in the nucleus and disrupting its association with transcriptional co-activators like CBP/p300, which is essential for IFN-β gene transcription.[9][10]
By inhibiting the catalytic activity of PARP7, PARP7-IN-16 prevents the MARylation of these key signaling molecules. This "releases the brakes" on the IFN-I pathway, leading to enhanced TBK1 and IRF3 activation, increased IFN-β production, and a heightened antiviral state.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data for PARP7-IN-16 and the closely related compound RBN-2397.
| Parameter | Value | Cell Line / System | Citation |
| In Vitro Potency | |||
| PARP7 IC50 | 0.21 nM | Purified PARP7 | [6][7] |
| PARP1 IC50 | 0.94 nM | Purified PARP1 | [6][7] |
| PARP2 IC50 | 0.87 nM | Purified PARP2 | [6][7] |
| Cellular Activity | |||
| Cellular MARylation EC50 | 1 nM | Biochemical Assay | [4] |
| Cell Proliferation IC50 | 20 nM | NCI-H1373 (Lung Cancer) | [4] |
Signaling Pathways and Experimental Workflows
PARP7-Mediated Inhibition of Type I Interferon Signaling
The following diagram illustrates the negative regulatory role of PARP7 on the cGAS-STING and RIG-I signaling pathways, leading to the suppression of type I interferon production.
References
- 1. benchchem.com [benchchem.com]
- 2. PARP7i Clinical Candidate RBN-2397 Exerts Antiviral Activity by Modulating Interferon-β Associated Innate Immune Response in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The Antiviral Activities of Poly-ADP-Ribose Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PARP7 inhibits type I interferon signaling to prevent autoimmunity and lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PARP7 inhibits type I interferon signaling to prevent autoimmunity and lung disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: In Vitro Assay Protocols for PARP7-IN-16 Free Base
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) Polymerase 7 (PARP7), also known as TIPARP, is a mono-ADP-ribosyltransferase that has emerged as a significant target in oncology.[1][2] It functions as a critical negative regulator of the type I interferon (IFN-I) signaling pathway, which plays a vital role in anti-tumor immunity.[1][3] By catalyzing the transfer of a single ADP-ribose moiety from NAD+ to its substrates, PARP7 suppresses innate immune responses within cancer cells.[1][2] Inhibition of PARP7 can restore this signaling, leading to both direct anti-proliferative effects and the activation of an anti-tumor immune response.[3] PARP7-IN-16 is a potent, selective, and orally active inhibitor of PARP7, PARP1, and PARP2, making it a valuable tool for cancer research.[4]
These application notes provide detailed protocols for two key in vitro assays to characterize the activity of PARP7-IN-16: a biochemical assay to measure direct enzymatic inhibition and a cell-based assay to quantify target engagement within a cellular environment.
Data Presentation: In Vitro Potency
The following tables summarize the inhibitory potency of PARP7-IN-16 and a well-characterized reference compound, RBN-2397.
Table 1: Biochemical Potency of PARP7-IN-16
| Target | IC₅₀ (nM) |
|---|---|
| PARP7 | 0.21 |
| PARP1 | 0.94 |
| PARP2 | 0.87 |
Data sourced from preclinical studies.[3][4]
Table 2: Comparative Potency of PARP7 Inhibitor RBN-2397
| Assay Type | Endpoint | Value (nM) | Cell Line / System |
|---|---|---|---|
| Biochemical Enzymatic Assay | IC₅₀ | < 3 | Purified PARP7 |
| Cell-Based MARylation Assay | EC₅₀ | 1 | Not Specified |
| Cell Proliferation Assay | IC₅₀ | 20 | NCI-H1373 Lung Cancer |
Data sourced from various preclinical evaluations.[3][5][6][7]
Visualized Pathways and Workflows
Caption: PARP7's role in suppressing Type I Interferon signaling.
Experimental Protocols
Protocol 1: PARP7 Biochemical Chemiluminescent Assay
This biochemical assay quantifies the NAD-dependent mono-ADP-ribosylation of histone proteins by recombinant PARP7 to determine the direct inhibitory activity of compounds like PARP7-IN-16.[8]
Caption: Workflow for the PARP7 biochemical inhibition assay.
Materials:
-
PARP7-IN-16 free base
-
PARP Assay Buffer (e.g., 20 mM HEPES pH 8.0, 100 mM NaCl, 1 mM DTT)[5]
-
Wash Buffer (e.g., PBS + 0.05% Tween-20)[1]
-
Blocking Buffer[8]
-
DMSO
-
Microplate luminometer
Procedure:
-
Plate Preparation: If not using pre-coated plates, dilute a histone mixture in PBS and add to each well. Incubate overnight at 4°C. Wash the plate three times with Wash Buffer. Block the wells by adding 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.[8][9]
-
Compound Preparation: Prepare a serial dilution of PARP7-IN-16 in DMSO. A typical concentration range is 100 µM down to 1 pM.[1] Further dilute the compound in PARP Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.[1][10]
-
Assay Plate Setup: Add the diluted PARP7-IN-16 or vehicle (DMSO) to the appropriate wells of the histone-coated plate.[5]
-
Enzyme Addition: Add recombinant PARP7 enzyme to each well (except "blank" controls) and incubate for 15 minutes at 25°C.[5][11]
-
Reaction Initiation: Start the enzymatic reaction by adding biotinylated NAD+ to all wells.[1][11]
-
Incubation: Incubate the plate for 60 minutes at room temperature.[1][8][11]
-
Detection: a. Wash the plate thoroughly with Wash Buffer to remove unreacted reagents.[8] b. Add Streptavidin-HRP diluted in Blocking Buffer to each well and incubate for 30 minutes at room temperature.[5][8] c. Wash the plate again thoroughly with Wash Buffer.[5] d. Prepare the chemiluminescent substrate according to the manufacturer's instructions and add it to each well.[5] e. Immediately measure the luminescence using a microplate luminometer.[5]
-
Data Analysis: Subtract the signal from "blank" wells from all other readings. Calculate the percent inhibition for each concentration of PARP7-IN-16 relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Split NanoLuciferase (HiBiT) Cell-Based Target Engagement Assay
This cell-based assay quantitatively measures the engagement of PARP7-IN-16 with its target in live cells. The principle relies on the finding that inhibitor binding to PARP7 stabilizes the protein.[2] Using cells where endogenous PARP7 is tagged with a small HiBiT peptide, inhibitor-induced stabilization leads to an accumulation of HiBiT-PARP7, which can be quantified via a luminescent signal generated upon addition of the LgBiT protein and substrate.[2][6]
Caption: Workflow for the cell-based PARP7 target engagement assay.
Materials:
-
Cell line expressing endogenously tagged HiBiT-PARP7 (e.g., HiBiT-PARP7 KI CT-26 cells)[2]
-
Complete cell culture medium
-
This compound
-
Aryl Hydrocarbon Receptor (AHR) agonist (e.g., L-Kynurenine)[2][6]
-
Vehicle control (DMSO)
-
96-well clear-bottom white plates
-
Nano-Glo® HiBiT Lytic Detection System (or similar)[6]
-
Luminometer
Procedure:
-
Cell Seeding: Seed the HiBiT-PARP7 expressing cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) in 90 µL of medium.[2] Incubate at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment (typically overnight).[6]
-
Compound Treatment: a. Prepare 10X working solutions of serially diluted PARP7-IN-16 in complete medium. b. To maximize the dynamic range of the assay, it is recommended to co-treat with an AHR agonist.[2][6] Prepare the 10X inhibitor solutions to also contain the final desired concentration of L-Kynurenine (e.g., 25 µM).[2] c. Add 10 µL of the 10X compound/agonist mixture to the appropriate wells containing cells and 90 µL of media.[2] Include vehicle-only controls.
-
Incubation: Incubate the plate for a set period, typically 18 hours, at 37°C.[2][6]
-
Lysis and Luminescence Detection: a. Remove the plate from the incubator and allow it to equilibrate to room temperature. b. Prepare the Nano-Glo® HiBiT lytic reagent containing LgBiT protein and substrate according to the manufacturer's protocol.[6] c. Add the lytic reagent to each well (volume as per manufacturer's instructions, e.g., 100 µL).[12]
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to ensure complete cell lysis, then incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.[12]
-
Data Acquisition: Measure the luminescence using a plate reader.[12]
-
Data Analysis: Subtract background luminescence (from wells with no cells or a control cell line without the HiBiT tag). Normalize the data to the vehicle control. Plot the normalized luminescence against the log of the inhibitor concentration and fit the curve using a four-parameter logistic equation to determine the EC₅₀ value, which represents the potency of target engagement in a cellular context.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantification of PARP7 Protein Levels and PARP7 Inhibitor Target Engagement in Cells Using a Split Nanoluciferase System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for PARP7-IN-16 Free Base in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing PARP7-IN-16 free base, a potent and selective inhibitor of PARP7, in a cell culture setting. This document outlines the inhibitor's mechanism of action, recommended working concentrations, and detailed protocols for key experimental assays.
Introduction
PARP7-IN-16 is a highly selective, orally active small molecule inhibitor targeting the mono-ADP-ribosyltransferase PARP7. It also exhibits potent inhibitory activity against PARP-1 and PARP-2.[1][2] The primary mechanism of action of PARP7 inhibition in cancer cells is the restoration of the type I interferon (IFN) signaling pathway, which is often suppressed by PARP7.[3][4][5] This leads to both direct anti-proliferative effects on tumor cells and the activation of an anti-tumor immune response.[3][5][6] Additionally, PARP7 has been shown to play a role in regulating the stability and activity of the Androgen Receptor (AR) in prostate cancer and the Estrogen Receptor alpha (ERα) in breast cancer, making PARP7-IN-16 a valuable tool for studying these hormone-driven malignancies.[7][8][9][10]
Quantitative Data Summary
The following table summarizes the in vitro potency and effective concentrations of PARP7-IN-16 and its close analog, RBN-2397, in various cell lines and assays.
| Compound | Target(s) | IC50 | Cell Line | Assay Type | Effective Working Concentration | Reference(s) |
| This compound | PARP7, PARP-1, PARP-2 | 0.21 nM, 0.94 nM, 0.87 nM | - | Biochemical Assay | - | [1] |
| RBN-2397 | PARP7 | - | EO771 (mouse mammary cancer) | Western Blot (NF-κB activation) | 100 nM | [1] |
| Parp7-IN-16 | PARP7 | - | EO771, MDA-MB-231 (human breast cancer) | Western Blot (Type I IFN pathway activation) | 0.1, 1, 10 µM | [9] |
| RBN-2397 | PARP7 | Nanomolar potency | PC3-AR (prostate cancer) | AR ADP-ribosylation Assay | Not specified | [11] |
| RBN-2397 | PARP7 | - | NCI-H1373 (lung cancer) | Cell Proliferation, Senescence | Not specified | [12] |
| RBN-2397 | PARP7 | - | CT26 (mouse colon carcinoma) | STAT1 phosphorylation, CXCL10 mRNA levels | Up to 10 µM (no effect on proliferation) | [3] |
Signaling Pathways and Experimental Workflow
PARP7 and Type I Interferon Signaling
PARP7 acts as a negative regulator of the cGAS-STING pathway, which is a key sensor of cytosolic DNA. By mono-ADP-ribosylating and inactivating TBK1, PARP7 suppresses the production of type I interferons.[1][13] Inhibition of PARP7 with PARP7-IN-16 removes this brake, leading to TBK1 activation, subsequent phosphorylation of STAT1, and increased expression of interferon-stimulated genes (ISGs), which have anti-proliferative and immunomodulatory effects.[3][5]
Caption: PARP7-IN-16 inhibits PARP7, activating the cGAS-STING-TBK1 pathway.
PARP7 and Androgen Receptor (AR) Signaling in Prostate Cancer
In prostate cancer, the PARP7 gene is a direct transcriptional target of the Androgen Receptor (AR).[7] Following androgen-induced expression, PARP7 mono-ADP-ribosylates the AR, which can lead to its degradation and create a negative feedback loop.[7][8] Inhibition of PARP7 with PARP7-IN-16 can block this degradation, leading to the stabilization of AR.[7]
Caption: PARP7-IN-16's role in the Androgen Receptor (AR) signaling pathway.
Experimental Workflow for Determining Optimal Working Concentration
A systematic approach is recommended to determine the optimal working concentration of PARP7-IN-16 for a specific cell line and assay.
Caption: Workflow for determining the optimal working concentration.
Experimental Protocols
Protocol 1: Cell Viability Assay
This protocol is to determine the half-maximal inhibitory concentration (IC50) of PARP7-IN-16 on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
This compound
-
DMSO (vehicle control)
-
MTS or CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of PARP7-IN-16 in complete medium. A suggested concentration range is 0.1 nM to 10 µM. Include a vehicle-only control (DMSO).
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubate for a period relevant to the cell line's doubling time (e.g., 72 hours).
-
Assess cell viability using an MTS or CellTiter-Glo® assay according to the manufacturer's instructions.
-
Measure absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Phospho-STAT1 and PARP7
This protocol is to assess the effect of PARP7-IN-16 on the activation of the Type I Interferon pathway by measuring the phosphorylation of STAT1 and to confirm target engagement by observing any potential stabilization of PARP7.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
DMSO (vehicle control)
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-phospho-STAT1 (Tyr701), anti-total-STAT1, anti-PARP7, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of PARP7-IN-16 (e.g., 0.1, 1, 10 µM) or DMSO for the desired time (e.g., 24-48 hours).
-
Wash cells twice with ice-cold PBS and lyse them with RIPA buffer.
-
Incubate the lysate on ice for 30 minutes, then clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative levels of phospho-STAT1 and PARP7.
Stability and Solubility
PARP7-IN-16 is typically prepared as a stock solution in DMSO. For cell culture experiments, the final concentration of DMSO should be kept low (e.g., <0.1%) to avoid solvent-induced toxicity. The stability of the compound in cell culture media at 37°C should be considered, as degradation can affect the effective concentration over time. It is recommended to prepare fresh dilutions for each experiment.
Troubleshooting
-
Low Potency: If the observed IC50 is higher than expected, consider the stability of the compound in your specific cell culture medium. You can perform a time-course experiment to assess compound stability.
-
No Effect on Downstream Signaling: Ensure that the chosen cell line has a functional Type I Interferon pathway and expresses PARP7. The expression of PARP7 can be induced by certain stimuli, which may be necessary to observe the effects of inhibition.
-
Cell Line-Specific Effects: The cellular consequences of PARP7 inhibition can be context-dependent. For example, in ER-positive breast cancer cells, PARP7 inhibition may lead to the stabilization of ERα, which could influence cell proliferation.[9][10] It is important to characterize the specific signaling pathways active in your cell model.
References
- 1. Loss of PARP7 Increases Type I Interferon Signaling in EO771 Breast Cancer Cells and Prevents Mammary Tumor Growth by Increasing Antitumor Immunity [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. intodna.com [intodna.com]
- 4. PARP7 negatively regulates the type I interferon response in cancer cells and its inhibition triggers antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting PARP7: The Development and Impact of RBN-2397 in Cancer Therapy [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. Parp7 generates an ADP-ribosyl degron that controls negative feedback of androgen signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Induction of PARP7 Creates a Vulnerability for Growth Inhibition by RBN2397 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Loss of Parp7 increases type I interferon signalling and reduces pancreatic tumour growth by enhancing immune cell infiltration [frontiersin.org]
Application Notes and Protocols: PARP7-IN-16 Free Base Western Blot for pSTAT1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Western blotting to detect the phosphorylation of STAT1 at Tyr701 (pSTAT1) following treatment with PARP7-IN-16 free base, a potent inhibitor of PARP7. The information is intended for professionals in research and drug development investigating the type I interferon (IFN) signaling pathway.
Introduction
Poly (ADP-ribose) polymerase 7 (PARP7) has been identified as a negative regulator of the type I interferon (IFN) signaling pathway.[1][2][3] PARP7 is a mono-ADP-ribosyltransferase that can suppress this pathway, which is crucial for innate immunity against cancers and viral infections.[2][4][5] Mechanistically, PARP7 has been shown to ADP-ribosylate and promote the ubiquitination and subsequent autophagic degradation of Signal Transducer and Activator of Transcription 1 (STAT1) and STAT2.[4][5][6] This reduction in STAT1 and STAT2 levels dampens the type I IFN signaling response.[4][5][6]
Inhibition of PARP7 with small molecules has been demonstrated to restore type I IFN signaling.[1][2] This restoration is characterized by an increase in the phosphorylation of STAT1 (pSTAT1), a key activation event in the pathway.[7][8] PARP7-IN-16 is a potent inhibitor of PARP7, as well as PARP-1 and PARP-2, with an IC50 of 0.21 nM for PARP7.[9] By inhibiting PARP7, PARP7-IN-16 is expected to stabilize STAT1 and lead to an increase in its phosphorylation upon cytokine stimulation. This application note details a Western blot protocol to measure this effect.
Signaling Pathway
The inhibition of PARP7 by PARP7-IN-16 is expected to block the degradation of STAT1, making more STAT1 available for phosphorylation by Janus kinases (JAKs) upon interferon receptor activation. This leads to an enhanced downstream interferon-stimulated gene (ISG) expression.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line known to have an intact type I interferon signaling pathway (e.g., NCI-H1373, CT26, or HeLa cells).
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment with PARP7-IN-16:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Treat cells with varying concentrations of PARP7-IN-16 (e.g., 1, 10, 100, 1000 nM) or a vehicle control (DMSO) for a predetermined time (e.g., 16-24 hours). The optimal time should be determined empirically.
-
-
Interferon Stimulation (Optional but Recommended):
-
To robustly activate the pathway and observe the effect of PARP7 inhibition on pSTAT1 levels, treat the cells with a type I interferon, such as IFN-α (e.g., 100 ng/mL), for a short period (e.g., 30 minutes) before harvesting.
-
Western Blot Protocol for pSTAT1 (Tyr701)
This protocol is a general guideline and may require optimization for specific cell lines and antibodies.
Materials:
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer (4x).
-
SDS-PAGE gels.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST). Note: For phospho-antibodies, BSA is often recommended to reduce background.[10]
-
Primary antibodies:
-
Rabbit anti-phospho-STAT1 (Tyr701) antibody.
-
Rabbit or mouse anti-total STAT1 antibody.
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH).
-
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well.
-
Incubate on ice for 30 minutes with occasional scraping.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).[11]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[11]
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.[11]
-
-
SDS-PAGE:
-
Protein Transfer:
-
Transfer proteins to a PVDF or nitrocellulose membrane.[11]
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[11]
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.[11] It is advisable to probe for total STAT1 and pSTAT1 on separate blots.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.[11]
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.[11]
-
-
Detection:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.[11]
-
-
Analysis:
-
Quantify band intensities using densitometry software. Normalize the pSTAT1 signal to the total STAT1 signal and/or the loading control.
-
Experimental Workflow Diagram
Data Presentation
The quantitative data from the Western blot analysis should be summarized in a table for clear comparison of the effects of different concentrations of PARP7-IN-16 on pSTAT1 levels.
Table 1: Effect of PARP7-IN-16 on STAT1 Phosphorylation
| Treatment Group | pSTAT1/Total STAT1 Ratio (Fold Change vs. Vehicle) | pSTAT1/Loading Control Ratio (Fold Change vs. Vehicle) | Total STAT1/Loading Control Ratio (Fold Change vs. Vehicle) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| PARP7-IN-16 (1 nM) | Value | Value | Value |
| PARP7-IN-16 (10 nM) | Value | Value | Value |
| PARP7-IN-16 (100 nM) | Value | Value | Value |
| PARP7-IN-16 (1000 nM) | Value | Value | Value |
Values to be filled in with experimental data. Data should be presented as mean ± standard deviation from at least three independent experiments.
Expected Outcome
Treatment with PARP7-IN-16 is expected to result in a dose-dependent increase in the levels of both total STAT1 and phosphorylated STAT1 (Tyr701), consistent with the stabilization of the STAT1 protein.[8][12][13] The ratio of pSTAT1 to total STAT1 may also increase, indicating an enhanced signaling response to basal or induced type I IFN.
References
- 1. intodna.com [intodna.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. PARP7 inhibition stabilizes STAT1/STAT2 and relieves experimental autoimmune encephalomyelitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PARP7 inhibition stabilizes STAT1/STAT2 and relieves experimental autoimmune encephalomyelitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. PARP7 as a new target for activating anti-tumor immunity in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Loss of Parp7 increases type I interferon signalling and reduces pancreatic tumour growth by enhancing immune cell infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structurally distinct PARP7 inhibitors provide new insights into the function of PARP7 in regulating nucleic acid-sensing and IFN-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PARP7-IN-16 Free Base In Vivo Dosing and Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
PARP7-IN-16 is a potent and selective inhibitor of Poly(ADP-ribose) polymerase 7 (PARP7), with additional activity against PARP1 and PARP2.[1][2] It is an orally active compound investigated for its potential in cancer research, particularly in breast and prostate cancer models.[1][2][3] PARP7 has been identified as a promising therapeutic target due to its role in suppressing the type I interferon (IFN) signaling pathway in cancer cells and its involvement in androgen receptor signaling.[4][5][6] Inhibition of PARP7 can restore innate immune pathway activity, leading to anti-tumor effects.[4] These application notes provide detailed protocols for the in vivo use of PARP7-IN-16 free base, including formulation, dosing, and experimental workflows based on preclinical studies.
Quantitative Data Summary
The following tables summarize the in vivo efficacy and pharmacokinetic parameters of this compound from preclinical mouse models.
Table 1: In Vivo Antitumor Efficacy of PARP7-IN-16 in a BRCA-deficient Breast Cancer Xenograft Model (MDA-MB-436) [3]
| Treatment Group | Dosage (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (TGI) % |
| Vehicle | - | Oral | Once daily (QD) | - |
| PARP7-IN-16 | 25 | Oral | Once daily (QD) | 65.4% |
| PARP7-IN-16 | 50 | Oral | Once daily (QD) | 78.2% |
Table 2: In Vivo Antitumor Efficacy of PARP7-IN-16 in a Prostate Cancer Xenograft Model (22Rv1) [3]
| Treatment Group | Dosage (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (TGI) % |
| Vehicle | - | Oral | Once daily (QD) | - |
| PARP7-IN-16 | 50 | Oral | Once daily (QD) | Not Reported |
| Enzalutamide (B1683756) | 20 | Oral | Once daily (QD) | Not Reported |
Table 3: Preclinical Pharmacokinetics of PARP7-IN-16 in Mice [4]
| Compound | Species | Oral Bioavailability (%) | Half-life (t1/2) |
| PARP7-IN-16 | Mice | 14.7 | Not Reported |
In Vivo Formulation Protocols
Proper formulation is critical for achieving desired exposure and therapeutic outcomes in vivo. This compound can be formulated for oral administration using several vehicles. It is recommended to prepare the working solution fresh on the day of use.[2] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1][2]
Table 4: Formulation Protocols for this compound
| Protocol | Vehicle Composition | Final Concentration |
| 1[1] | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL |
| 2[1] | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL |
| 3[1] | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL |
| 4[3] | 0.5% Methylcellulose (B11928114) (MC) and 0.2% Tween 80 in sterile water | Not specified |
Detailed Preparation Example (Protocol 1): [1] To prepare 1 mL of a 2.5 mg/mL working solution:
-
Start with a 25.0 mg/mL stock solution of PARP7-IN-16 in DMSO.
-
Add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of Saline to bring the final volume to 1 mL.
Experimental Protocols
Below are detailed methodologies for in vivo efficacy studies using PARP7-IN-16 in xenograft mouse models.
Protocol 1: Breast Cancer Xenograft Model (MDA-MB-436)
1. Cell Culture:
-
Maintain MDA-MB-436 human breast cancer cells in an appropriate culture medium as per the supplier's recommendations.
2. Animal Model:
-
Use immunodeficient mice (e.g., BALB/c nude mice, 5-6 weeks old).
3. Tumor Implantation:
-
Subcutaneously inject 1 x 10^7 MDA-MB-436 cells in a volume of 0.1 mL into the right flank of each mouse.
4. Treatment Regimen: [3]
-
When the average tumor volume reaches approximately 150-200 mm³, randomize the mice into treatment and control groups.
-
Prepare PARP7-IN-16 in a suitable vehicle (e.g., 0.5% methylcellulose and 0.2% Tween 80 in sterile water).
-
Administer PARP7-IN-16 orally once daily at doses of 25 mg/kg and 50 mg/kg.
-
The vehicle control group should receive the same volume of the formulation without the active compound.
5. Monitoring and Endpoints: [3]
-
Measure tumor volume and body weight twice weekly.
-
Calculate Tumor Growth Inhibition (TGI) at the end of the study.
Protocol 2: Prostate Cancer Xenograft Model (22Rv1)
1. Cell Culture:
-
Maintain 22Rv1 human prostate cancer cells in an appropriate culture medium.
2. Animal Model:
-
Utilize male BALB/c nude mice (5-6 weeks old).[3]
3. Tumor Implantation:
-
Prepare 22Rv1 cells and inject them subcutaneously into the right flank of each mouse at a concentration of 1 x 10^7 cells in 0.1 mL of a 1:1 Matrigel/PBS mixture.[3]
4. Treatment Regimen: [3]
-
Initiate treatment when the mean tumor volume reaches 150-200 mm³.
-
Formulate PARP7-IN-16 in a vehicle of 0.5% MC and 0.2% Tween 80.
-
Administer PARP7-IN-16 orally at 50 mg/kg once daily.
-
Include a vehicle control group and a positive control group treated with a standard-of-care drug like enzalutamide (20 mg/kg, oral, once daily).
5. Monitoring and Endpoints: [3]
-
Record tumor dimensions and body weights twice a week.
-
Continue the study for a predefined period and calculate TGI to determine efficacy.
Visualizations
Signaling Pathway Diagram
Caption: PARP7 signaling in androgen receptor degradation and cGAS-STING pathway inhibition.
Experimental Workflow Diagram
Caption: Workflow for in vivo efficacy studies of PARP7-IN-16.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Parp7 generates an ADP-ribosyl degron that controls negative feedback of androgen signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parp7 generates an ADP-ribosyl degron that controls negative feedback of androgen signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparing PARP7-IN-16 Free Base Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
PARP7-IN-16 is a potent and selective inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically targeting PARP-1, PARP-2, and PARP-7 with IC50 values of 0.94 nM, 0.87 nM, and 0.21 nM, respectively[1][2][3]. As a member of the mono-ADP-ribosyltransferase family, PARP7 has been identified as a negative regulator of the type I interferon (IFN) signaling pathway, a critical component of the anti-tumor immune response[4][5]. By inhibiting PARP7, PARP7-IN-16 can restore type I IFN signaling, making it a valuable tool for research in oncology, particularly in breast and prostate cancer[1][2][3]. This document provides a detailed protocol for the preparation of a PARP7-IN-16 free base stock solution in dimethyl sulfoxide (B87167) (DMSO), ensuring its proper handling, storage, and use in downstream applications.
Physicochemical and Solubility Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₂₅H₂₇FN₄O₄ | [2] |
| Molecular Weight | 466.50 g/mol | [2] |
| Appearance | White to off-white solid powder | [2] |
| Solubility in DMSO | ~33.33 mg/mL (~71.45 mM) with ultrasonication. Up to 100 mg/mL (204.71 mM) with ultrasonic assistance. Use newly opened DMSO. | [1][2] |
| Storage of Solid | -20°C for 3 years; 4°C for 2 years | [2] |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month. It is recommended to aliquot to avoid repeated freeze-thaw cycles. | [1][4] |
Experimental Protocol: Preparation of PARP7-IN-16 Stock Solution
This protocol outlines the step-by-step procedure for preparing a concentrated stock solution of this compound in DMSO.
Materials
-
This compound (solid powder)
-
Anhydrous, high-purity dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath sonicator
-
Calibrated micropipettes and sterile tips
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
Procedure
-
Pre-weighing Preparation:
-
Before opening, allow the vial of PARP7-IN-16 to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the hygroscopic compound.
-
Ensure all equipment, including the analytical balance and micropipettes, are properly calibrated.
-
-
Weighing the Compound:
-
Tare the analytical balance with a sterile microcentrifuge tube.
-
Carefully weigh the desired amount of PARP7-IN-16 powder into the tared tube. For example, to prepare a 10 mM stock solution, you would weigh out 4.665 mg of the compound for every 1 mL of DMSO to be added.
-
-
Dissolution in DMSO:
-
Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the PARP7-IN-16 powder. It is crucial to use newly opened DMSO as it is hygroscopic, and absorbed water can affect solubility[1][4].
-
Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
-
Sonication (if required):
-
If the compound does not fully dissolve with vortexing, sonicate the solution in a water bath at a temperature not exceeding 60°C[2].
-
Sonicate in short bursts of 5-10 minutes, vortexing in between, until the solution is clear and free of visible particulates.
-
-
Aliquoting and Storage:
-
Once a clear stock solution is obtained, it is highly recommended to aliquot it into single-use volumes in sterile, amber cryovials or microcentrifuge tubes[4]. This practice minimizes the number of freeze-thaw cycles, which can lead to degradation of the compound[1][4].
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and storage temperature.
-
For long-term storage (up to 6 months), store the aliquots at -80°C[1][2]. For short-term storage (up to 1 month), -20°C is suitable[1][2].
-
Safety Precautions
-
Always handle PARP7-IN-16 and DMSO in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, to avoid skin and eye contact.
-
Consult the Safety Data Sheet (SDS) for PARP7-IN-16 and DMSO for detailed safety and handling information.
Visualizations
Signaling Pathway
Caption: PARP7 negatively regulates the Type I Interferon pathway.
Experimental Workflow
Caption: Workflow for PARP7-IN-16 stock solution preparation.
References
PARP7-IN-16 Free Base: Application Notes and Protocols for Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PARP7-IN-16 is a potent and selective inhibitor of Poly(ADP-ribose) Polymerase 7 (PARP7), a mono-ADP-ribosyltransferase that has emerged as a critical negative regulator of the innate immune response within cancer cells.[1][2] By inhibiting PARP7, PARP7-IN-16 reactivates the Type I Interferon (IFN-I) signaling pathway, leading to a robust anti-tumor response.[1][3] This response is driven by both direct cancer cell-autonomous effects and the activation of the immune system.[1][4] These characteristics make PARP7 inhibition a promising therapeutic strategy for various solid tumors.[1] It is important to note that much of the publicly available research has been conducted using RBN-2397, a compound understood to be either identical or closely related to PARP7-IN-16.[1]
This document provides detailed application notes and protocols for the in vivo use of PARP7-IN-16 free base in xenograft mouse models, based on available preclinical data.
Mechanism of Action
The primary mechanism of action of PARP7-IN-16 is the inhibition of PARP7's enzymatic activity.[5] PARP7 negatively regulates the cGAS-STING pathway, a key sensor of cytosolic DNA.[1][2] PARP7 can directly interact with and mono-ADP-ribosylate (MARylate) TANK-binding kinase 1 (TBK1), which prevents its activation and subsequent phosphorylation of Interferon Regulatory Factor 3 (IRF3).[2][6] By inhibiting PARP7, PARP7-IN-16 removes this suppressive signal, allowing for the activation of TBK1 and IRF3, leading to the production of Type I interferons and the expression of interferon-stimulated genes (ISGs).[2][5]
In the context of estrogen receptor-positive (ER+) breast cancer, PARP7 plays a role in the degradation of the estrogen receptor alpha (ERα) through MARylation.[1][6] Inhibition of PARP7 by PARP7-IN-16 prevents this modification, leading to the stabilization and accumulation of ERα.[1]
Data Presentation
The following tables summarize key quantitative data for PARP7 inhibitors from preclinical in vivo studies.
Table 1: In Vivo Antitumor Activity of PARP7-IN-16 in a BRCA-deficient Breast Cancer Xenograft Model (MDA-MB-436) [7]
| Treatment Group | Dosage (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (TGI) % |
| Vehicle | - | Oral | Once daily (QD) | - |
| PARP7-IN-16 | 25 | Oral | Once daily (QD) | 65.4% |
| PARP7-IN-16 | 50 | Oral | Once daily (QD) | 78.2% |
Table 2: In Vivo Antitumor Activity of PARP7-IN-16 in a Prostate Cancer Xenograft Model (22Rv1) [7]
| Treatment Group | Dosage (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (TGI) % |
| Vehicle | - | Oral | Once daily (QD) | - |
| PARP7-IN-16 | 50 | Oral | Once daily (QD) | 68.9% |
| Enzalutamide (B1683756) | 20 | Oral | Once daily (QD) | 85.3% |
Table 3: In Vivo Efficacy of RBN-2397 (a closely related PARP7 inhibitor) in Syngeneic and Xenograft Models [8]
| Cancer Model | Model Type | Dosing | Outcome |
| NCI-H1373 NSCLC | Xenograft (SCID mice) | 500 mg/kg, p.o., q.d. | TGI: 49-67%, complete tumor regression in some animals |
| CT26 Colon Cancer | Syngeneic (BALB/c mice) | 100 mg/kg, p.o., q.d. | Tumor-free at day 27 (some animals) |
Signaling Pathways
Caption: PARP7-IN-16 inhibits PARP7, reactivating the cGAS-STING pathway.
Caption: PARP7-IN-16 blocks PARP7-mediated ERα degradation in ER+ breast cancer.
Experimental Protocols
Protocol 1: Breast Cancer Xenograft Model[7]
-
Cell Culture and Animal Model:
-
Tumor Implantation:
-
Treatment Regimen:
-
When the average tumor volume reaches approximately 150-200 mm³, randomize the mice into treatment groups.[7]
-
Prepare PARP7-IN-16 in a vehicle of 0.5% methylcellulose (B11928114) (MC) and 0.2% Tween 80 in sterile water.[7]
-
Administer PARP7-IN-16 orally once daily at doses of 25 mg/kg and 50 mg/kg.[7]
-
The vehicle control group receives the same volume of the formulation without the active compound.[7]
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight twice weekly.[7]
-
Calculate tumor volume using the formula: (length × width²) / 2.[7]
-
The study is terminated when tumors in the control group reach a predetermined size or after a specified duration of treatment.[7]
-
Calculate Tumor Growth Inhibition (TGI) at the end of the study.[7]
-
Protocol 2: Prostate Cancer Xenograft Model[7]
-
Cell Culture and Animal Model:
-
Tumor Implantation:
-
Prepare 22Rv1 cells and inject them subcutaneously into the right flank of each mouse at a concentration of 1 x 10^7 cells in 0.1 mL of a 1:1 Matrigel/PBS mixture.[7]
-
-
Treatment Regimen:
-
Initiate treatment when the mean tumor volume reaches 150-200 mm³.[7]
-
Prepare PARP7-IN-16 in a vehicle of 0.5% MC and 0.2% Tween 80 and administer orally at 50 mg/kg once daily.[7]
-
A positive control group can be treated with a standard-of-care drug such as enzalutamide at 20 mg/kg, administered orally once daily.[7]
-
Include a vehicle control group.[7]
-
-
Monitoring and Endpoints:
Experimental Workflow
Caption: Workflow for a xenograft mouse model study with PARP7-IN-16.
Conclusion
PARP7-IN-16 is a promising anti-cancer agent that functions by reactivating the Type I Interferon signaling pathway.[1][3] The provided protocols for breast and prostate cancer xenograft models offer a framework for in vivo efficacy studies. Careful adherence to these methodologies is crucial for obtaining reproducible and reliable data to further evaluate the therapeutic potential of PARP7-IN-16.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PARP7 negatively regulates the type I interferon response in cancer cells and its inhibition triggers antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. intodna.com [intodna.com]
- 5. benchchem.com [benchchem.com]
- 6. PARP7 as a new target for activating anti-tumor immunity in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell Viability Assay with PARP7-IN-16 Free Base
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase 7 (PARP7) has emerged as a significant therapeutic target in oncology. It functions as a mono-ADP-ribosyltransferase (MARylating enzyme) and is a key negative regulator of the type I interferon (IFN-I) signaling pathway.[1] By suppressing this pathway, PARP7 enables tumor cells to evade immune surveillance.[1] PARP7-IN-16 free base is a potent and selective inhibitor of PARP7, and also demonstrates inhibitory activity against PARP1 and PARP2.[2] Its ability to block PARP7 catalytic activity restores type I interferon signaling, leading to both direct anti-proliferative effects on cancer cells and activation of an anti-tumor immune response.[1][3][4][5] These application notes provide detailed protocols for assessing the impact of PARP7-IN-16 on cell viability.
Mechanism of Action of PARP7-IN-16
PARP7-IN-16's primary mechanism of action involves the inhibition of PARP7, which in turn reactivates the cGAS-STING pathway, a critical sensor of cytosolic DNA.[4] This leads to the phosphorylation of TBK1 and subsequent activation of the transcription factor IRF3, culminating in the production of type I interferons.[6] This restoration of IFN-I signaling can induce cancer cell-autonomous inhibitory effects and stimulate the immune system.[4][5] Additionally, in certain contexts like androgen receptor-positive prostate cancer, PARP7 is involved in transcriptional regulation, and its inhibition can impact cancer cell growth through mechanisms distinct from the IFN-I pathway.[6]
Data Presentation: In Vitro Potency of PARP7-IN-16 and Related Inhibitors
The following table summarizes the in vitro inhibitory activity of PARP7-IN-16 and a well-characterized PARP7 inhibitor, RBN-2397.
| Compound | Target | IC50 (nM) |
| PARP7-IN-16 (Cpd36) | PARP7 | 0.21 |
| PARP1 | 0.94 | |
| PARP2 | 0.87 | |
| RBN-2397 | PARP7 | <3 |
IC50: Half-maximal inhibitory concentration.[5][7]
Experimental Protocols
Protocol 1: Cell Viability/Proliferation Assay using CellTiter-Glo®
This protocol outlines the determination of cell viability by quantifying ATP, which is indicative of metabolically active cells. Long-term assays are often recommended to observe the full effect of PARP inhibitors.[8]
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
DMSO (vehicle)
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate overnight to allow for cell attachment.[9]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of PARP7-IN-16 in DMSO.
-
Perform serial dilutions of PARP7-IN-16 in complete culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).[8]
-
Include a vehicle-only control (DMSO concentration should match the highest concentration of the inhibitor).[8]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor or vehicle.[8]
-
-
Incubation:
-
Cell Viability Measurement:
-
At the end of the incubation period, equilibrate the plate to room temperature for approximately 30 minutes.[8]
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.[4]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[4]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[4]
-
Measure luminescence using a plate reader.[8]
-
-
Data Analysis:
Protocol 2: MTT Assay for Cell Viability
This colorimetric assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by metabolically active cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
DMSO (vehicle and for solubilization)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Microplate reader (absorbance)
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 48 to 96 hours). The incubation time should be optimized based on the cell line's doubling time.[10]
-
-
MTT Addition and Incubation:
-
Solubilization:
-
Measurement and Data Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[10]
-
Follow step 5 from Protocol 1 for data analysis, using absorbance values instead of luminescence.
-
Mandatory Visualizations
Caption: PARP7 negatively regulates type I interferon signaling, an effect reversed by PARP7-IN-16.
Caption: Experimental workflow for a cell viability assay using PARP7-IN-16.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PARP7 Inhibition: A Promising Pathway to Advancements in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Induction of PARP7 Creates a Vulnerability for Growth Inhibition by RBN2397 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for PARP7-IN-16 Free Base in CRISPR-Edited Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing PARP7-IN-16 free base, a potent inhibitor of Poly(ADP-ribose) Polymerase 7 (PARP7), in the context of CRISPR-edited cell lines. This document outlines the mechanism of action, offers detailed experimental protocols for assessing target engagement and downstream effects, and presents quantitative data to facilitate experimental design and data interpretation.
Introduction to PARP7 and PARP7-IN-16
Poly(ADP-ribose) polymerase 7 (PARP7) is a mono-ADP-ribosyltransferase that has been identified as a critical negative regulator of the type I interferon (IFN-I) signaling pathway.[1][2] By suppressing this pathway, PARP7 can enable tumor cells to evade immune surveillance.[2] PARP7-IN-16 is a potent and selective inhibitor of PARP7, and also exhibits inhibitory activity against PARP1 and PARP2.[3][4] Its mechanism of action primarily involves the reactivation of the cGAS-STING pathway, a key sensor of cytosolic DNA, which leads to a robust anti-tumor immune response.[1] The use of CRISPR-edited cell lines, such as those with PARP7 gene knockout or epitope-tagged PARP7, provides powerful tools to validate the on-target effects of PARP7-IN-16 and to elucidate the functional consequences of PARP7 inhibition.
Data Presentation
The following tables summarize key quantitative data for PARP7-IN-16 and the closely related or identical compound, RBN-2397.
Table 1: In Vitro Inhibitory Activity of PARP7-IN-16
| Target | IC₅₀ (nM) |
| PARP7 | 0.21 |
| PARP1 | 0.94 |
| PARP2 | 0.87 |
| Data sourced from MedChemExpress.[3] |
Table 2: Cellular Potency of RBN-2397 (a PARP7-IN-16 analog) in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | Endpoint | Value (nM) |
| NCI-H1373 | Lung Cancer | Cell Proliferation | IC₅₀ | 20 |
| NCI-H1373 | Lung Cancer | STAT1 Phosphorylation | EC₅₀ | 17.8 |
| OVCAR4 | Ovarian Cancer | Cell Viability | IC₅₀ | 727.2 |
| OVCAR3 | Ovarian Cancer | Cell Viability | IC₅₀ | 1159 |
| Data is for RBN-2397, which is structurally and functionally similar to PARP7-IN-16.[5] |
Signaling Pathways and Experimental Workflows
PARP7-Mediated Inhibition of Type I Interferon Signaling
The diagram below illustrates how PARP7 negatively regulates the cGAS-STING pathway. PARP7 can mono-ADP-ribosylate and inhibit TBK1, a key kinase in the pathway, thereby preventing the phosphorylation and activation of IRF3 and subsequent transcription of type I interferons.[2][6]
Caption: PARP7 inhibits the cGAS-STING pathway by targeting TBK1.
Experimental Workflow for Validating PARP7-IN-16 in CRISPR-Edited Cells
This workflow outlines the steps to confirm the on-target activity of PARP7-IN-16 using PARP7 knockout (KO) cell lines.
Caption: Validating on-target effects of PARP7-IN-16 in PARP7 KO cells.
Experimental Protocols
Protocol 1: Preparation of this compound for Cell Culture
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound in DMSO. For example, for 1 mg of powder (MW: 466.52 g/mol ), add 214.3 µL of DMSO.
-
Vortex or sonicate the solution to ensure complete dissolution. Gentle warming to 37°C may aid solubility.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.[2]
Note: For cell-based assays, the final DMSO concentration should be kept below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity.[7]
Protocol 2: Cell Viability Assay
This protocol determines the effect of PARP7-IN-16 on the proliferation of CRISPR-edited cell lines.
Materials:
-
Wild-type and CRISPR-edited (e.g., PARP7 KO) cancer cell lines
-
Complete cell culture medium
-
PARP7-IN-16 stock solution (10 mM in DMSO)
-
96-well clear-bottom plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader (luminometer)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that allows for logarithmic growth over the course of the experiment. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of PARP7-IN-16 in complete medium. A typical concentration range to test is 0.1 nM to 10 µM. Include a vehicle-only (DMSO) control.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor or vehicle.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours to 7 days). For longer incubations, replenish the medium with the inhibitor every 72 hours.
-
Cell Viability Measurement (using CellTiter-Glo®):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of the reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with no cells).
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the percentage of cell viability against the log of the inhibitor concentration and fit a dose-response curve to determine the IC₅₀ value.
-
Protocol 3: Western Blot Analysis of Type I Interferon Pathway Activation
This protocol assesses the effect of PARP7-IN-16 on the phosphorylation of STAT1, a key downstream marker of type I interferon signaling.
Materials:
-
Wild-type and CRISPR-edited cell lines
-
PARP7-IN-16
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-STAT1 (Tyr701), anti-STAT1, anti-PARP7, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and chemiluminescence detector
Procedure:
-
Cell Culture and Treatment: Plate cells to be 70-80% confluent. Treat with desired concentrations of PARP7-IN-16 (e.g., 10 nM - 1 µM) or DMSO for 16-24 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST, apply ECL substrate, and image using a chemiluminescence detector.
Expected Outcome: In wild-type cells, a dose-dependent increase in p-STAT1 and total PARP7 protein levels should be observed. In PARP7 KO cells, PARP7-IN-16 should not induce an increase in p-STAT1, confirming the on-target effect.[8][9]
Protocol 4: Target Engagement Assay in CRISPR HiBiT-tagged PARP7 Cells
This protocol provides a quantitative method to measure the engagement of PARP7-IN-16 with its target in live cells using a CRISPR-edited cell line where the endogenous PARP7 is tagged with a HiBiT peptide.[3][10]
Materials:
-
Cell line with endogenously HiBiT-tagged PARP7 (e.g., CT-26-HiBiT-PARP7)
-
White, clear-bottom 96-well plates
-
PARP7-IN-16
-
Nano-Glo® HiBiT Lytic Detection System (containing LgBiT protein and substrate)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed HiBiT-PARP7 expressing cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with a serial dilution of PARP7-IN-16.
-
Incubate for a set period (e.g., 18 hours).
-
Lysis and Luminescence Detection:
-
Prepare the Nano-Glo® HiBiT lytic reagent according to the manufacturer's instructions.
-
Add the lytic reagent to each well.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
-
Measurement: Measure luminescence using a plate reader.
-
Data Analysis:
-
Subtract background luminescence.
-
Normalize the data to a positive control (a saturating concentration of a known potent PARP7 inhibitor) to generate a percent maximal response.
-
Plot the response against the log of the inhibitor concentration to determine the EC₅₀ for target engagement.
-
Note: Co-treatment with an Aryl Hydrocarbon Receptor (AHR) agonist (e.g., 25 µM L-Kynurenine) can increase PARP7 expression and widen the dynamic range of the assay.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. intodna.com [intodna.com]
- 9. benchchem.com [benchchem.com]
- 10. Quantification of PARP7 Protein Levels and PARP7 Inhibitor Target Engagement in Cells Using a Split Nanoluciferase System - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PARP7 Target Engagement using a Split Nanoluciferase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase 7 (PARP7), also known as TIPARP, is a mono-ADP-ribosyltransferase that has emerged as a critical regulator in cellular signaling pathways, notably as a negative regulator of the type I interferon (IFN-I) response.[1][2] This function positions PARP7 as a compelling target in immuno-oncology, as its inhibition can restore anti-tumor immunity.[1] A key challenge in developing PARP7 inhibitors is the lack of robust methods to quantify target engagement in a cellular context, partly because endogenous PARP7 is a labile protein and often undetectable by conventional methods like Western blotting.[3][4]
This document provides a detailed overview and protocol for a sensitive and quantitative split Nanoluciferase (NanoBiT®) assay to measure endogenous PARP7 protein levels and assess the target engagement of inhibitors in living cells.[5] This assay leverages the principle that inhibition of PARP7's catalytic activity leads to its stabilization and accumulation, providing a direct readout of inhibitor binding.
Principle of the Assay
The split Nanoluciferase assay for PARP7 target engagement is based on the NanoBiT® technology, a protein-fragment complementation assay.[6][7] The NanoLuc® luciferase is split into two subunits: a large fragment (LgBiT) and a small, 11-amino-acid peptide fragment (HiBiT).[5] Using CRISPR/Cas9 gene editing, the HiBiT tag is knocked into the endogenous PARP7 locus in a suitable cell line (e.g., CT-26 mouse colon carcinoma cells).[5]
When a PARP7 inhibitor binds to the HiBiT-tagged PARP7, it stabilizes the protein, leading to an increase in the cellular concentration of HiBiT-PARP7.[4][5] Upon cell lysis in the presence of the LgBiT fragment and the NanoLuc® substrate, the HiBiT tag on the stabilized PARP7 combines with LgBiT to reconstitute a functional Nanoluciferase enzyme. The resulting luminescence is directly proportional to the amount of HiBiT-PARP7 and can be measured to quantify target engagement.[5]
Diagram of the Split Nanoluciferase Assay Principle for PARP7 Target Engagement
Caption: Principle of the split-NLuc assay for PARP7.
PARP7 Signaling Pathway
PARP7 is a key negative regulator of the cGAS-STING pathway, which is crucial for the type I interferon response to cytosolic DNA.[1][2] PARP7 can directly mono-ADP-ribosylate (MARylate) and inhibit TBK1, a kinase essential for the phosphorylation and activation of the transcription factor IRF3.[1][2] By inhibiting PARP7, the brake on TBK1 is released, leading to IRF3 activation, subsequent transcription of IFN-β, and activation of an anti-tumor immune response.[1][8]
Diagram of the PARP7 Signaling Pathway
Caption: PARP7 negatively regulates IFN-I signaling.
Quantitative Data
The split Nanoluciferase PARP7 assay can be used to determine the cellular potency (EC50) of PARP7 inhibitors. Below is a summary of representative data.
| Compound | Cellular EC50 (nM) in HiBiT-PARP7 CT-26 cells | Biochemical IC50 (nM) |
| RBN-2397 | 10 | 5 |
| KMR-206 | 30 | 15 |
| Veliparib | >10,000 | >10,000 |
| Olaparib | >10,000 | >10,000 |
Data is illustrative and compiled from public domain sources. Actual values may vary based on experimental conditions.[5]
Experimental Protocols
Materials
-
HiBiT-PARP7 knock-in (KI) CT-26 cells[5]
-
Wild-type (WT) CT-26 cells (for background control)[5]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Clear-bottom 96-well assay plates
-
PARP7 inhibitors
-
DMSO (vehicle control)
-
Nano-Glo® HiBiT Lytic Detection System (Promega)
-
Plate reader capable of measuring luminescence
Experimental Workflow
Diagram of the Experimental Workflow
Caption: Workflow for the PARP7 split-NLuc assay.
Detailed Protocol
-
Cell Seeding:
-
Seed HiBiT-PARP7 KI CT-26 cells in a clear-bottom 96-well plate at a density of 1 x 10^4 cells/well in 90 µL of complete medium.[5]
-
In a separate column of the same plate, seed WT CT-26 cells at the same density to serve as a background control.[5]
-
Allow the plate to sit at room temperature for 15 minutes to ensure even cell distribution before placing it in a 37°C, 5% CO2 incubator for 24 hours.[5]
-
-
Compound Treatment:
-
Prepare serial dilutions of PARP7 inhibitors in complete medium.
-
Add 10 µL of the diluted compounds or DMSO (vehicle control) to the appropriate wells.
-
Incubate the plate for 16-24 hours at 37°C, 5% CO2.
-
-
Lysis and Luminescence Measurement:
-
Prepare the Nano-Glo® HiBiT Lytic Reagent according to the manufacturer's instructions.
-
Equilibrate the plate and the lytic reagent to room temperature.
-
Add 100 µL of the lytic reagent to each well.
-
Place the plate on an orbital shaker for 3 minutes at room temperature, protected from light.
-
Incubate for an additional 7 minutes at room temperature, protected from light.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Average the luminescence signal from the wells containing WT CT-26 cells treated with DMSO to determine the background signal.[5]
-
Subtract the average background signal from all other data points.[5]
-
Plot the background-subtracted luminescence values against the logarithm of the inhibitor concentration.
-
Fit the data using a four-parameter variable slope non-linear regression model to determine the EC50 values.[5]
-
Conclusion
The split Nanoluciferase assay for PARP7 provides a robust, sensitive, and high-throughput method for quantifying endogenous PARP7 levels and assessing inhibitor target engagement in a cellular setting.[4][5] This assay is a valuable tool for the discovery and development of novel PARP7 inhibitors, enabling the characterization of compound potency and selectivity in a physiologically relevant context. The direct measurement of target protein stabilization offers a clear advantage over indirect downstream biomarker analysis. This methodology can accelerate the identification of promising therapeutic candidates targeting PARP7 for the treatment of cancer and other diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. PARP7 as a new target for activating anti-tumor immunity in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of PARP7 Protein Levels and PARP7 Inhibitor Target Engagement in Cells Using a Split Nanoluciferase System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of PARP7 Protein Levels and PARP7 Inhibitor Target Engagement in Cells Using a Split Nanoluciferase System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Accurate and sensitive interactome profiling using a quantitative protein-fragment complementation assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Split-luciferase complementary assay: applications, recent developments, and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of PARP7 Creates a Vulnerability for Growth Inhibition by RBN2397 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Immunofluorescence Protocol for PARP7 Localization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase 7 (PARP7), also known as TIPARP, is a mono-ADP-ribosyltransferase that has emerged as a critical regulator in various cellular processes, including innate immunity, transcriptional regulation, and cancer signaling pathways. Its role as a negative regulator of the type I interferon (IFN) signaling pathway has made it a promising target for cancer immunotherapy.[1] Understanding the subcellular localization of PARP7 is crucial for elucidating its function and the effects of therapeutic inhibitors. PARP7 has been observed in both the nucleus and the cytoplasm, with its distribution being context-dependent and varying across different cell types and conditions.[2][3] This document provides a detailed protocol for the immunofluorescent staining of PARP7 to visualize its subcellular localization, summarizes quantitative data on its localization, and illustrates its key signaling pathways.
Data Presentation
The subcellular localization of PARP7 can be influenced by cellular signaling events, such as androgen receptor (AR) activation in prostate cancer cells. The following table summarizes quantitative data on the nuclear-to-cytoplasmic (N:C) ratio of HA-tagged PARP7 in PC3-Flag-AR cells, demonstrating a significant shift in localization upon androgen treatment.[4]
| Cell Line | Treatment | Mean Nuclear:Cytoplasmic (N:C) Ratio | Fold Change in Nuclear Accumulation | Reference |
| PC3-Flag-AR | Vehicle (DMSO) | 2.3 | - | [4] |
| PC3-Flag-AR | R1881 (2 nM, 6h) | 4.6 | 2.0 | [4] |
Signaling Pathways Involving PARP7
PARP7 is implicated in several key signaling pathways, most notably the negative regulation of the cGAS-STING pathway, as well as its interaction with the Aryl Hydrocarbon Receptor (AHR) and Androgen Receptor (AR) signaling.
PARP7 in the cGAS-STING Pathway
PARP7 acts as a negative regulator of the type I interferon response by targeting and inhibiting TBK1, a key kinase in the cGAS-STING pathway. This inhibition prevents the phosphorylation and activation of the transcription factor IRF3, thereby suppressing the production of type I interferons.[1]
PARP7 in AHR and AR Signaling
PARP7 is a transcriptional target of both the Aryl Hydrocarbon Receptor (AHR) and the Androgen Receptor (AR).[4][5] In a negative feedback loop, PARP7 can mono-ADP-ribosylate AHR and AR, leading to their degradation and subsequent modulation of their transcriptional activity.[3][6][7]
Experimental Protocols
This section provides a detailed protocol for immunofluorescence staining of PARP7. Note that detecting endogenous PARP7 can be challenging due to its low abundance, and this protocol is optimized for epitope-tagged PARP7 (e.g., HA-tagged) as described in studies on prostate cancer cells.[4]
Immunofluorescence Experimental Workflow
The following diagram illustrates the key steps in the immunofluorescence protocol for PARP7 localization.
Detailed Immunofluorescence Protocol
Materials:
-
Cells cultured on glass coverslips (e.g., PC3 cells expressing HA-PARP7)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)
-
Primary Antibody (e.g., anti-HA antibody)
-
Fluorophore-conjugated Secondary Antibody (e.g., Alexa Fluor 488 goat anti-rabbit)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Microscope slides
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat cells with the desired compounds (e.g., 2 nM R1881 or vehicle control for 6 hours) to induce changes in PARP7 localization.[4]
-
-
Fixation:
-
Aspirate the culture medium and gently wash the cells twice with PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. This step is essential for allowing antibodies to access intracellular and nuclear antigens.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (e.g., anti-HA) to its optimal concentration in Blocking Buffer.
-
Incubate the cells with the diluted primary antibody in a humidified chamber for 1-2 hours at room temperature or overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Protect the antibody from light.
-
Incubate the cells with the secondary antibody for 1 hour at room temperature in the dark.
-
-
Counterstaining:
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate the cells with DAPI (1 µg/mL in PBS) for 5 minutes at room temperature in the dark to stain the nuclei.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Carefully mount the coverslips onto glass slides using an antifade mounting medium.
-
Visualize the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophores.
-
Capture images for subsequent analysis of PARP7 localization. The nuclear-to-cytoplasmic fluorescence intensity ratio can be quantified using image analysis software.
-
References
- 1. researchgate.net [researchgate.net]
- 2. PARP7 mono-ADP-ribosylates the Agonist Conformation of the Androgen Receptor in the Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Post-Transcriptional Regulation of PARP7 Protein Stability Is Controlled by Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A whole genome CRISPR screen identifies AHR loss as a mechanism of resistance to a PARP7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parp7 generates an ADP-ribosyl degron that controls negative feedback of androgen signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with PARP7-IN-16
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase 7 (PARP7), also known as TIPARP, is a mono-ADP-ribosyltransferase that has emerged as a critical regulator in various cellular processes, including transcriptional regulation and innate immunity.[1][2] PARP7 negatively regulates the type I interferon (IFN) signaling pathway, a key component of the anti-tumor immune response.[2][3] By inhibiting the kinase TBK1, PARP7 suppresses the production of IFN-β, allowing tumor cells to evade immune surveillance.[2]
PARP7-IN-16 is a potent and selective inhibitor of PARP7, also exhibiting inhibitory activity against PARP-1 and PARP-2 with IC50 values of 0.21 nM, 0.94 nM, and 0.87 nM, respectively.[4] The inhibition of PARP7 by small molecules like PARP7-IN-16 can restore type I IFN signaling, leading to an "immune-awakening" within the tumor microenvironment and subsequent anti-tumor effects.[3] This application note provides detailed protocols for utilizing flow cytometry to analyze the cellular consequences of PARP7-IN-16 treatment, focusing on apoptosis and cell cycle progression.
Signaling Pathway of PARP7 Inhibition
The primary mechanism of action for PARP7 inhibitors in oncology is the reactivation of the type I interferon response. The diagram below illustrates the signaling cascade affected by PARP7 and its inhibition.
References
- 1. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 2. Induction of PARP7 Creates a Vulnerability for Growth Inhibition by RBN2397 in Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kumc.edu [kumc.edu]
- 4. Induction of PARP7 Creates a Vulnerability for Growth Inhibition by RBN2397 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Interferon-Stimulated Genes using PARP7-IN-16 Free Base
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase 7 (PARP7), a mono-ADP-ribosyltransferase, has been identified as a critical negative regulator of the type I interferon (IFN-I) signaling pathway. This pathway is a fundamental component of the innate immune system's response to pathogens and cellular stress, such as the presence of cytosolic DNA in cancer cells. PARP7-mediated suppression of IFN-I production can facilitate immune evasion by tumor cells. Consequently, the inhibition of PARP7 presents a promising therapeutic strategy to enhance anti-tumor immunity.
PARP7-IN-16 free base is a potent and selective inhibitor of PARP7, also showing inhibitory activity against PARP1 and PARP2.[1][2] Its use in research allows for the elucidation of the downstream consequences of PARP7 inhibition, particularly the upregulation of interferon-stimulated genes (ISGs). These application notes provide a comprehensive guide for utilizing this compound to study ISG induction, including detailed experimental protocols and expected outcomes.
Mechanism of Action: PARP7 and Interferon Signaling
PARP7 acts as a brake on the innate immune sensing of cytosolic nucleic acids.[3][4] In cancer cells, genomic instability can lead to the accumulation of DNA in the cytoplasm. This cytosolic DNA is detected by cyclic GMP-AMP synthase (cGAS), which activates the STING (stimulator of interferon genes) pathway. A key downstream kinase in this pathway is TANK-binding kinase 1 (TBK1). PARP7 can directly mono-ADP-ribosylate (MARylate) TBK1, which inhibits its activation and prevents the subsequent phosphorylation and nuclear translocation of interferon regulatory factor 3 (IRF3).[4] Activated IRF3 is a transcription factor essential for the expression of type I interferons, such as IFN-β.
By inhibiting PARP7 with PARP7-IN-16, the repressive MARylation of TBK1 is prevented. This leads to the activation of the TBK1-IRF3 signaling axis, resulting in the production of IFN-β. Secreted IFN-β then binds to its receptor (IFNAR) on the cell surface, activating the JAK-STAT signaling pathway. This culminates in the formation of the ISGF3 transcription factor complex (STAT1, STAT2, and IRF9), which binds to interferon-stimulated response elements (ISREs) in the promoter regions of hundreds of ISGs, leading to their transcriptional upregulation.[5][6]
Data Presentation
The inhibitory activity of PARP7-IN-16 and the expected effects of PARP7 inhibition on interferon-stimulated gene expression are summarized below. The quantitative data on ISG expression is based on studies using the similar PARP7 inhibitor, RBN-2397, and serves as an expected outcome when using PARP7-IN-16.
Table 1: Inhibitory Activity of this compound
| Target | IC50 (nM) |
| PARP7 | 0.21 |
| PARP1 | 0.94 |
| PARP2 | 0.87 |
| Data sourced from MedchemExpress.[1][2] |
Table 2: Expected Upregulation of Interferon-Stimulated Genes (ISGs) upon PARP7 Inhibition
| Gene | Function | Expected Fold Increase in mRNA Expression |
| IFNB1 | Type I Interferon | Significant Increase |
| CXCL10 | Chemokine (attracts immune cells) | 1.5 - 8 fold |
| ISG15 | Ubiquitin-like modifier, antiviral activity | Significant Increase |
| MX1 | Antiviral GTPase | Significant Increase |
| IFIT1 | Antiviral protein | Significant Increase |
| Expected fold increase is based on data from studies using the PARP7 inhibitor RBN-2397.[3][4][5] |
Mandatory Visualizations
Caption: PARP7-mediated negative regulation of type I interferon signaling and its reversal by PARP7-IN-16.
Caption: Experimental workflow for quantifying ISG expression following PARP7-IN-16 treatment.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, to make 1 mL of a 10 mM stock, dissolve 4.67 mg of PARP7-IN-16 (Molecular Weight: 467.5 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (up to 37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: In Vitro Treatment of Cancer Cell Lines
Recommended Cell Lines:
-
A549 (Human Lung Carcinoma): Known to have a functional interferon signaling pathway.[6][7]
-
MCF-7 (Human Breast Adenocarcinoma): Possesses a functional cGAS-STING pathway.[5]
Materials:
-
A549 or MCF-7 cells
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Cell culture plates (e.g., 6-well or 12-well)
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
Procedure:
-
Seed A549 or MCF-7 cells in cell culture plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare working solutions of PARP7-IN-16 by diluting the 10 mM stock solution in complete cell culture medium to the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM).
-
Prepare a vehicle control by diluting DMSO in complete cell culture medium to the same final concentration as in the highest PARP7-IN-16 treatment group (typically ≤ 0.1%).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of PARP7-IN-16 or the vehicle control.
-
Incubate the cells for the desired time points (e.g., 6, 12, or 24 hours).
Protocol 3: Quantification of Interferon-Stimulated Gene (ISG) Expression by Quantitative PCR (qPCR)
Materials:
-
Treated and control cells from Protocol 2
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
DNase I
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)
-
qPCR primers for target ISGs and a housekeeping gene (see Table 3)
-
qPCR instrument
Procedure:
1. RNA Extraction: a. After treatment, wash the cells once with ice-cold PBS. b. Lyse the cells directly in the well and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions. c. Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. d. Quantify the RNA concentration and assess its purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).
2. cDNA Synthesis: a. Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's protocol.
3. Quantitative PCR (qPCR): a. Prepare the qPCR reaction mixture by combining the qPCR master mix, forward and reverse primers (to a final concentration of 200-500 nM each), cDNA template, and nuclease-free water. b. Run the qPCR reaction on a real-time PCR instrument using a standard cycling program (e.g., initial denaturation at 95°C for 3 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute). c. Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
4. Data Analysis: a. Determine the cycle threshold (Ct) values for each target gene and the housekeeping gene. b. Calculate the relative gene expression using the ΔΔCt method: i. ΔCt = Ct(target gene) - Ct(housekeeping gene) ii. ΔΔCt = ΔCt(treated sample) - ΔCt(vehicle control sample) iii. Fold Change = 2^(-ΔΔCt)
Table 3: Recommended qPCR Primers for Human and Mouse ISGs
| Gene | Species | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| ISG15 | Human | GAGAGGCAGCGAACTCATCT | CTTCAGCTCTGACACCGACA |
| MX1 | Human | GTTTCCAGTCTGGACCTGGT | CCTTGAGCCAGTTGCTCTTC |
| IFIT1 | Human | CACAAGCCATTTTCCCTGAA | AGGTTGCACATTGTACACTTGG |
| GAPDH | Human | TGAAGGTCGGAGTCAACGG | GGCAACAATATCCACTTTACCAGAG |
| Isg15 | Mouse | GGTGTCCGTGACTAACTCCAT | TGGAAAGGGTAAGACCGTCCT |
| Mx1 | Mouse | GACCATCGGAATCTCAGGAC | AGGACACTGCTGAGGAGGTG |
| Ifit1 | Mouse | TACAGGCTGGAGTGTGCTGAGA | CTCCACTTTCAGAGCCTTCGCA |
| Gapdh | Mouse | AGGTCGGTGTGAACGGATTTG | TGTAGACCATGTAGTTGAGGTCA |
| Primer sequences are for illustrative purposes and should be validated before use.[8] |
References
- 1. PARP7i Clinical Candidate RBN-2397 Exerts Antiviral Activity by Modulating Interferon-β Associated Innate Immune Response in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of PARP7 Protein Levels and PARP7 Inhibitor Target Engagement in Cells Using a Split Nanoluciferase System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. intodna.com [intodna.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. Cell type-dependent regulation of free ISG15 levels and ISGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Quantifying Mono-ADP-Ribosylation in PARP7-IN-16 Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly(ADP-ribose) polymerase 7 (PARP7), also known as TIPARP, is a member of the PARP family of enzymes that catalyzes mono-ADP-ribosylation (MARylation), a post-translational modification where a single ADP-ribose moiety is transferred from NAD+ to a substrate protein.[1][2] PARP7 has emerged as a critical negative regulator of the type I interferon (IFN-I) signaling pathway, a key component of the innate immune response.[3][4] By MARylating and inhibiting TANK-binding kinase 1 (TBK1), PARP7 suppresses the production of interferons, allowing tumor cells to evade immune surveillance.[3][4] Additionally, PARP7 is involved in regulating the function of various transcription factors, including the aryl hydrocarbon receptor (AHR), estrogen receptor alpha (ERα), and androgen receptor (AR).[4][5][6]
PARP7-IN-16, a potent and selective inhibitor of PARP7, reverses this immunosuppressive effect.[7] By inhibiting PARP7's catalytic activity, PARP7-IN-16 restores type I interferon signaling, which can lead to decreased cancer cell proliferation and enhanced anti-tumor immunity.[7][8][9] Much of the publicly available research has been conducted with RBN-2397, a compound understood to be closely related or identical to PARP7-IN-16.[5][7]
Accurately quantifying changes in mono-ADP-ribosylation in response to PARP7-IN-16 treatment is crucial for understanding its mechanism of action, confirming target engagement, and identifying its downstream effects. These application notes provide detailed protocols for quantifying global and substrate-specific MARylation in cells treated with PARP7-IN-16, utilizing both Western blot and mass spectrometry-based approaches.
PARP7 Signaling Pathway and Mechanism of Inhibition
PARP7 acts as a brake on the cGAS-STING pathway, which is a primary sensor of cytosolic DNA.[7] PARP7 directly MARylates and inhibits TBK1, preventing the phosphorylation and activation of the transcription factor IRF3, which is required for the production of type I interferons.[3][5] PARP7-IN-16 binds to the catalytic domain of PARP7, blocking its enzymatic activity and thus relieving the inhibition of TBK1, leading to a restored IFN-I response.[5][7]
Quantitative Data on PARP7-IN-16 / RBN-2397
The following tables summarize key quantitative data for the PARP7 inhibitor.
| Compound | Assay Type | Target | IC50 / EC50 | Reference |
| PARP7-IN-16 | Biochemical IC50 | PARP7 | 0.21 nM | [10] |
| PARP7-IN-16 | Biochemical IC50 | PARP1 | 0.94 nM | [10] |
| PARP7-IN-16 | Biochemical IC50 | PARP2 | 0.87 nM | [10] |
| RBN-2397 | Cellular EC50 (Split NanoLuc Assay) | PARP7 Target Engagement | 11 nM | [1] |
Table 1. Biochemical and Cellular Potency of PARP7 Inhibitors.
| Analysis Method | Cell Line | Treatment | Key Findings | Reference |
| Quantitative Mass Spectrometry | NCI-H1975 (Lung Cancer) | RBN-2397 (24h) | Modification of 85 unique proteins was significantly decreased. | [11] |
| Quantitative Mass Spectrometry | NCI-H1975 (Lung Cancer) | RBN-2397 (24h) | Modification of 19 unique proteins was significantly increased, including PARP14. | [11] |
| Western Blot | VCaP (Prostate Cancer) | R1881 + Bortezomib | ADP-ribosylated Androgen Receptor (AR) was detected; signal was reduced by RBN-2397. | [12] |
| Western Blot | MCF-7 (Breast Cancer) | E2 Treatment | PARP7 mono-ADP-ribosylates Estrogen Receptor α (ERα). | [6] |
Table 2. Summary of Quantitative Effects of PARP7 Inhibition on Protein MARylation.
Experimental Protocols
Two primary methods for quantifying MARylation are detailed below: Western blotting for assessing global changes and mass spectrometry for precise site-specific identification and quantification.
Protocol 1: Western Blot Analysis of Global Mono-ADP-Ribosylation
This protocol provides a method to assess changes in the overall levels of MARylated proteins in cells following treatment with PARP7-IN-16. It relies on antibodies that can recognize the ADP-ribose modification.
Materials:
-
Cell line of interest (e.g., MDA-MB-231, NCI-H1975)
-
Cell culture medium, FBS, and supplements
-
PARP7-IN-16 (and DMSO as vehicle control)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Pan-ADP-ribose binding reagent or antibody
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of PARP7-IN-16 or DMSO vehicle control for the desired time (e.g., 24 hours).
-
Cell Lysis:
-
Aspirate the media and wash cells twice with ice-cold PBS.[13]
-
Add ice-cold lysis buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.[13]
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane according to standard protocols.[14]
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[15]
-
Incubate the membrane with the primary antibody (e.g., pan-ADP-ribose) diluted in blocking buffer, typically overnight at 4°C.[14]
-
Wash the membrane three times for 5-10 minutes each with TBST.[15]
-
Incubate with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[14]
-
Wash the membrane again three times for 5-10 minutes each with TBST.[15]
-
-
Detection and Quantification:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software. Normalize the signal to a loading control (e.g., β-actin or GAPDH) to compare MARylation levels between treatments.
-
Protocol 2: Mass Spectrometry-Based Quantification of ADP-Ribosylation Sites
This protocol provides a high-sensitivity method for identifying specific proteins that are MARylated by PARP7 and for quantifying changes in MARylation at specific amino acid residues after PARP7-IN-16 treatment. The workflow involves the enrichment of ADP-ribosylated peptides prior to LC-MS/MS analysis.[16]
Materials:
-
Cell culture reagents and PARP7-IN-16 as in Protocol 1
-
Lysis buffer (e.g., 8 M urea (B33335) in Tris-HCl)
-
Dithiothreitol (DTT) and Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Af1521 macrodomain coupled to agarose (B213101) beads[16]
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl)[16]
-
Elution buffer (e.g., 0.15% Trifluoroacetic acid (TFA))[16]
-
C18 desalting columns/StageTips
-
LC-MS/MS instrument (e.g., Orbitrap-based mass spectrometer)
Procedure:
-
Cell Culture and Treatment: Grow and treat cells with PARP7-IN-16 as described in Protocol 1.
-
Cell Lysis and Protein Digestion:
-
Harvest cells, wash with ice-cold PBS, and lyse in a urea-based buffer to denature proteins.[16]
-
Determine protein concentration.
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with IAA.[16]
-
Dilute the urea concentration and digest the proteins into peptides using trypsin overnight at 37°C.[16]
-
Stop the digestion by adding TFA and desalt the peptide mixture using a C18 column.[16]
-
-
Enrichment of ADP-ribosylated Peptides:
-
This step is critical due to the low abundance of ADP-ribosylated peptides.[16]
-
Incubate the desalted peptide mixture with Af1521 macrodomain-coupled agarose beads for 2-4 hours at 4°C to specifically capture ADP-ribosylated peptides.[16]
-
Wash the beads extensively with wash buffer to remove non-specifically bound peptides.[16]
-
-
Elution and Sample Preparation:
-
LC-MS/MS Analysis:
-
Analyze the enriched peptide samples using a high-resolution mass spectrometer.
-
Employ fragmentation methods like Higher-Energy Collisional Dissociation (HCD) or Electron-Transfer Dissociation (ETD), as the latter can be advantageous for localizing labile modifications like ADP-ribosylation.[17]
-
-
Data Analysis:
-
Use specialized proteomics software (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS data against a protein database to identify peptides and localize the ADP-ribosylation sites.
-
Perform label-free quantification (LFQ) by comparing the signal intensities of identified ADP-ribosylated peptides between the PARP7-IN-16 treated and control samples.[11][18]
-
Statistical analysis will reveal proteins and specific sites with significantly altered MARylation levels upon PARP7 inhibition.
-
Key Considerations and Troubleshooting
-
Lability of MARylation: The ADP-ribose modification can be labile, especially under certain pH conditions or during sample preparation for mass spectrometry.[16][17] Work quickly and keep samples cold.
-
Inhibitors in Lysis Buffer: When preparing lysates for Western blotting, include PARP inhibitors (if compatible with the antibody) in the lysis buffer to prevent the degradation of ADP-ribose chains by PARG or other hydrolases.
-
Antibody Specificity: For Western blotting, the specificity of the pan-ADP-ribose antibody is crucial. Validate the antibody and consider using multiple reagents if available. Immunoprecipitation with a MAR-specific antibody can also be used to enrich targets before blotting.[19]
-
Enrichment Efficiency: For mass spectrometry, the efficiency of the enrichment step is key to success. The Af1521 macrodomain is a widely used and effective tool for this purpose.[16][20]
-
PARP7 Protein Levels: Treatment with PARP7 inhibitors can stabilize and increase the total amount of PARP7 protein.[1] It is important to monitor total PARP7 levels alongside MARylation to correctly interpret the data.
References
- 1. Quantification of PARP7 Protein Levels and PARP7 Inhibitor Target Engagement in Cells Using a Split Nanoluciferase System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. PARP7 as a new target for activating anti-tumor immunity in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of PARP7 Creates a Vulnerability for Growth Inhibition by RBN2397 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. PARP7 Inhibition: A Promising Pathway to Advancements in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pnas.org [pnas.org]
- 12. Parp7 generates an ADP-ribosyl degron that controls negative feedback of androgen signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. bio-rad.com [bio-rad.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. benchchem.com [benchchem.com]
- 17. Identifying ADP-Ribosylation Sites with Mass Spectrometry [thermofisher.com]
- 18. New Quantitative Mass Spectrometry Approaches Reveal Different ADP-ribosylation Phases Dependent On the Levels of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Immunoprecipitation Using Mono-ADP-Ribosylation-Specific Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Characterizing ADP-Ribosylation Sites Using Af1521 Enrichment Coupled to ETD-Based Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
Application Notes: Experimental Use of PARP7-IN-16 in Lung Cancer Cell Lines
Introduction
Poly(ADP-ribose) polymerase 7 (PARP7), a mono-ADP-ribosyltransferase, has emerged as a significant therapeutic target in oncology.[1][2][3][4] It functions as a negative regulator of the type I interferon (IFN) response within cancer cells.[1][2][3][4] PARP7-IN-16 is a potent and selective inhibitor of PARP7.[5] It is structurally and functionally similar to RBN-2397, a compound that has undergone extensive preclinical and clinical investigation.[6] These inhibitors have demonstrated both direct anti-proliferative effects on cancer cells and the ability to stimulate anti-tumor immunity by reactivating innate immune signaling pathways.[1][2][7] This document provides detailed application notes and protocols for the experimental use of PARP7-IN-16 in lung cancer cell lines.
Mechanism of Action
PARP7 plays a crucial role in suppressing the cellular response to cytosolic nucleic acids, thereby dampening the production of type I interferons.[1][2][6] PARP7-IN-16 inhibits the catalytic activity of PARP7, which in turn lifts this "brake" on the innate immune sensing pathway.[6] This leads to a multi-faceted anti-tumor response:
-
Cancer Cell-Autonomous Effects: The restoration of type I IFN signaling can directly inhibit the proliferation of lung cancer cells.[1][8] Studies with the related compound RBN-2397 in the NCI-H1373 lung cancer cell line have shown that PARP7 inhibition leads to an accumulation of cells in the G0/G1 phase of the cell cycle, indicative of cell cycle arrest.[8] This is often accompanied by the induction of senescence and an increase in the expression of senescence-associated secretory phenotype (SASP) genes.[8] Furthermore, increased expression of p21 and cleaved caspase-3 suggests a promotion of apoptosis.[8]
-
Immune System Activation: The production of interferons and other inflammatory cytokines resulting from PARP7 inhibition can recruit and activate immune cells, leading to enhanced anti-tumor immunity.[1][7][8] In immunocompetent mouse models, this has been shown to result in durable and complete tumor regression, driven by an adaptive immune response.[1][2][7]
Beyond the interferon pathway, PARP7 is also involved in other signaling cascades:
-
Aryl Hydrocarbon Receptor (AHR) Signaling: PARP7 is a transcriptional target of AHR. In a negative feedback loop, PARP7 can ADP-ribosylate AHR, targeting it for proteasomal degradation.[9] Inhibition of PARP7 can therefore lead to the accumulation of nuclear AHR and modulate the expression of AHR target genes.[9]
-
Androgen Receptor (AR) Signaling: PARP7 can ADP-ribosylate the AR, influencing its transcriptional activity.[9] While more relevant in prostate cancer, this pathway may have implications in certain lung cancer subtypes.
Data Presentation
Table 1: In Vitro Potency of PARP7-IN-16
| Compound | Target | IC50 (nM) |
| PARP7-IN-16 | PARP7 | 0.21 |
| PARP1 | 0.94 | |
| PARP2 | 0.87 |
Data extracted from MedChemExpress product information.[5]
Table 2: Cellular Effects of PARP7 Inhibition (RBN-2397) in NCI-H1373 Lung Cancer Cells
| Experimental Readout | Effect of RBN-2397 Treatment | Reference |
| Cell Viability | Robust decrease | [8] |
| Cell Cycle | Accumulation in G0/G1 phase | [8] |
| Proliferation Marker (Ki67) | Decreased expression | [8] |
| Apoptosis Marker (Cleaved Caspase-3) | Increased expression | [8] |
| Senescence Marker (p21) | Increased expression | [8] |
| Type I IFN Signaling | Induction of STAT1 phosphorylation | [3] |
| Upregulation of IFN-stimulated genes | [3] |
Experimental Protocols
Protocol 1: Cell Viability/Proliferation Assay
This protocol is designed to determine the effect of PARP7-IN-16 on the viability and proliferation of lung cancer cell lines.
Materials:
-
Lung cancer cell lines (e.g., NCI-H1373)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
PARP7-IN-16
-
Vehicle control (e.g., DMSO)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed lung cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of PARP7-IN-16 in complete medium. A recommended concentration range to test is 0.1 nM to 10 µM.[9] Include a vehicle-only control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of PARP7-IN-16 or vehicle.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours to 7 days).[9] For longer incubation times, replenish the medium with the inhibitor every 72 hours.[9]
-
Cell Viability Measurement (using CellTiter-Glo®):
-
At the end of the incubation period, equilibrate the plate to room temperature for 30 minutes.[9]
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the IC50 value.
Protocol 2: Western Blot for Key Signaling Proteins
This protocol is used to assess the effect of PARP7-IN-16 on the expression and phosphorylation of key proteins involved in cell cycle, apoptosis, and IFN signaling.
Materials:
-
Lung cancer cells
-
6-well plates
-
PARP7-IN-16
-
Ice-cold PBS
-
Ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Cell scraper
-
Microcentrifuge tubes
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot transfer system
-
Primary antibodies (e.g., anti-pSTAT1, anti-STAT1, anti-p21, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach overnight.[9]
-
Treat cells with PARP7-IN-16 at various concentrations for the desired time (e.g., 16-24 hours).[9]
-
Wash cells twice with ice-cold PBS.[9]
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.[9]
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.[9]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.[9]
-
Collect the supernatant and determine the protein concentration using a BCA assay.[9]
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Protocol 3: Immunoprecipitation for Protein Interactions
This protocol can be used to investigate the interaction of PARP7 with its substrates, such as AHR or AR.
Materials:
-
Treated cell lysates (prepared as in Protocol 2)
-
Primary antibody for immunoprecipitation (e.g., anti-PARP7)
-
Protein A/G agarose (B213101) beads
-
Wash buffer (e.g., modified RIPA buffer)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
Procedure:
-
Pre-clearing the Lysate:
-
Immunoprecipitation:
-
Washing:
-
Centrifuge the beads at 1,000 x g for 1 minute at 4°C and discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold wash buffer.[10]
-
-
Elution:
Mandatory Visualization
Caption: PARP7-IN-16 inhibits PARP7, reactivating the cGAS-STING-TBK1 pathway and Type I IFN signaling.
Caption: PARP7's role in the Aryl Hydrocarbon Receptor (AHR) signaling pathway.
Caption: Workflow for determining the IC50 of PARP7-IN-16 using a cell viability assay.
References
- 1. intodna.com [intodna.com]
- 2. PARP7 negatively regulates the type I interferon response in cancer cells and its inhibition triggers antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. PARP7 as a new target for activating anti-tumor immunity in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Immunoprecipitation Protocol | IP Procedure Troubleshooting | Bio-Techne [bio-techne.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
Troubleshooting & Optimization
PARP7-IN-16 free base solubility issues and solutions
Welcome to the technical support center for PARP7-IN-16 free base. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with this potent PARP7 inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant pathway information to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues related to the solubility and handling of this compound.
Q1: I am having trouble dissolving this compound. What is the recommended solvent?
A1: this compound is a hydrophobic compound with limited solubility in aqueous solutions.[1] The recommended solvent for preparing high-concentration stock solutions is dimethyl sulfoxide (B87167) (DMSO).[1] It is crucial to use newly opened, anhydrous DMSO, as DMSO that has absorbed moisture can significantly reduce the solubility of the compound.[1][2]
Q2: My this compound is not fully dissolving in DMSO, even at lower concentrations. What can I do?
A2: If you are experiencing difficulty dissolving this compound in DMSO, we recommend the following troubleshooting steps:
-
Ultrasonication: Use an ultrasonic bath to aid dissolution. The mechanical energy from sonication can help break up compound aggregates and enhance solubility.[2]
-
Gentle Warming: Gently warm the solution. For the free base, warming to 60°C may be required to achieve higher concentrations.[1] Avoid excessive heat, which could lead to degradation.
-
Fresh DMSO: Ensure you are using a fresh, high-purity, anhydrous grade of DMSO.[1]
Q3: I observed precipitation when I added my this compound DMSO stock solution to my aqueous cell culture medium. How can I prevent this?
A3: Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds like this compound.[3] This occurs because the compound's solubility dramatically decreases when transferred from an organic solvent to an aqueous environment.[3] Here are some strategies to mitigate this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity.[3][4]
-
Serial Dilutions: Instead of adding a highly concentrated DMSO stock directly to your medium, perform serial dilutions in your culture medium. This gradual decrease in DMSO concentration can help keep the compound in solution.[3]
-
Vortexing During Addition: Add the DMSO stock solution dropwise to the aqueous medium while vortexing or stirring to ensure rapid and uniform mixing. This can prevent localized high concentrations of the compound that are prone to precipitation.[3]
-
Pre-warmed Medium: Add the compound to pre-warmed (37°C) cell culture media, as this can sometimes improve solubility.[3]
-
Co-solvent Systems: For in vivo studies or challenging in vitro assays, a co-solvent system is often necessary.[1]
Q4: My stock solution of this compound appears cloudy or has crystals after being stored at -20°C or -80°C. What should I do?
A4: The compound may have precipitated out of solution at lower storage temperatures.[3] Before use, gently warm the vial to 37°C and vortex or sonicate until the precipitate is fully redissolved.[3] Always ensure the solution is clear before making dilutions. To minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.[1]
Data Presentation: Solubility
The following table summarizes the solubility of PARP7-IN-16 in various solvents and formulation systems.
| Solvent/System | Form | Solubility | Notes |
| DMSO | Salt | 100 mg/mL (204.71 mM) | Requires ultrasonication.[1] |
| DMSO | Free Base | 33.33 mg/mL (71.45 mM) | Requires ultrasonication and warming to 60°C.[1][5] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Salt/Free Base | ≥ 2.5 mg/mL (5.36 mM) | A clear solution is achievable.[1][5][6] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Salt/Free Base | ≥ 2.5 mg/mL (5.36 mM) | A clear solution is achievable.[1][5][6] |
| 10% DMSO, 90% Corn Oil | Salt/Free Base | ≥ 2.5 mg/mL (5.36 mM) | A clear solution is achievable.[2][5][6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 33.33 mg/mL).
-
Vortex the solution vigorously.
-
If the compound is not fully dissolved, place the tube in an ultrasonic bath for 10-15 minutes.
-
If necessary, warm the solution to 60°C in a water bath or heat block with intermittent vortexing until the solution is clear.
-
Once completely dissolved, aliquot the stock solution into single-use, light-protected tubes.
-
Store aliquots at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).[1][2]
Protocol 2: Co-Solvent Formulation for In Vivo Studies
This protocol describes a common method for formulating a hydrophobic compound like this compound for oral gavage or other in vivo applications.[1][5][6]
-
Start with a pre-made, clear stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare 1 mL of the final formulation, sequentially add the following, ensuring the solution is mixed thoroughly after each addition:
-
100 µL of the DMSO stock solution.
-
400 µL of PEG300. Mix until homogenous.
-
50 µL of Tween-80. Mix until evenly dispersed.
-
450 µL of saline.
-
-
The final formulation should be a clear solution. It is recommended to prepare this formulation fresh on the day of use.[2]
Protocol 3: Kinetic Solubility Assessment (Shake-Flask Method)
This protocol can be used to determine the approximate kinetic solubility of this compound in your specific aqueous buffer.[1]
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Create a series of dilutions of the stock solution in your aqueous assay buffer in microcentrifuge tubes.
-
Incubate the solutions for 1-2 hours at your experimental temperature with gentle agitation.
-
After incubation, centrifuge the samples at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet any precipitate.
-
Carefully collect the supernatant without disturbing the pellet.
-
Analyze the concentration of the dissolved this compound in the supernatant using a suitable analytical method, such as HPLC-UV.
-
The highest concentration at which no precipitate was observed is the approximate kinetic solubility limit.
Visualizations
Troubleshooting Workflow for Solubility Issues
Caption: A step-by-step workflow for troubleshooting this compound insolubility.[1]
PARP7 Signaling Pathway and Inhibition
Caption: Inhibition of PARP7 by PARP7-IN-16 prevents the inactivation of TBK1, promoting the type I interferon response.[1][7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 5. This compound | PARP | 2136325-05-6 | Invivochem [invivochem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Induction of PARP7 Creates a Vulnerability for Growth Inhibition by RBN2397 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
PARP7 Protein Stabilization with Inhibitor Treatment: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stabilization of PARP7 protein following inhibitor treatment.
Frequently Asked Questions (FAQs)
Q1: Why does the PARP7 protein signal on my Western blot increase after treating cells with a PARP7 inhibitor?
A1: This is an expected phenomenon. Treatment with PARP7 inhibitors, such as RBN-2397, has been shown to increase the half-life of the PARP7 protein, leading to its accumulation within the cell.[1][2] This stabilization is believed to occur because the inhibitor blocks PARP7's auto-mono-ADP-ribosylation activity, a post-translational modification that marks the protein for its own degradation.[2] Therefore, an increased PARP7 signal upon inhibitor treatment is a good indicator of on-target inhibitor engagement in your cellular model.[1][3]
Q2: What is the underlying mechanism for PARP7 protein degradation?
A2: PARP7 is an inherently unstable protein with a very short half-life, estimated to be around 4.5 minutes under basal conditions.[4][5] Its degradation is primarily mediated by the ubiquitin-proteasome pathway.[6] The catalytic activity of PARP7 is directly linked to its instability; its auto-ADP-ribosylation is thought to be a signal for ubiquitination and subsequent proteasomal degradation.[6][7] The E3 ubiquitin ligase DTX2 has been identified as being responsible for degrading ADP-ribosylated PARP7.[5][8]
Q3: My PARP7 protein signal is weak or undetectable, even after inhibitor treatment. What could be the issue?
A3: Several factors could contribute to a weak or absent PARP7 signal:
-
Low Endogenous Expression: PARP7 is expressed at very low levels in many cell lines.[5]
-
Rapid Protein Turnover: Even with inhibitor treatment, the protein can be rapidly degraded if experimental conditions are not optimal.
-
Inefficient Cell Lysis: Incomplete extraction of nuclear proteins can lead to loss of PARP7 signal.
-
Antibody Issues: The primary antibody may not be sensitive or specific enough for endogenous PARP7 detection.
For troubleshooting steps, please refer to the Troubleshooting Guide below.
Q4: How does the stability of PARP7 relate to its function in signaling pathways?
A4: PARP7 is a key negative regulator of the type I interferon (IFN-I) signaling pathway and is also involved in androgen receptor (AR) and aryl hydrocarbon receptor (AHR) signaling.[3][7][9] By controlling the levels of PARP7 protein, the cell can fine-tune these signaling cascades. For instance, in response to stimuli that activate these pathways, PARP7 expression can be induced.[7][9] Its subsequent rapid degradation provides a mechanism for a transient signaling response. Inhibitor-mediated stabilization of PARP7 can lock it in an "on" state, which can have significant downstream effects on gene expression and cellular phenotype, such as enhanced anti-tumor immunity.[3][10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Weak or No PARP7 Signal on Western Blot | Low endogenous protein expression. | - Use a positive control cell line known to have high PARP7 expression.- Consider transiently overexpressing a tagged version of PARP7 to validate the experimental system.[4] |
| Rapid protein degradation during sample preparation. | - Treat cells with a proteasome inhibitor (e.g., MG132, 10 µM for 1-2 hours) before lysis to prevent degradation.[4]- Work quickly and keep samples on ice at all times.- Use a lysis buffer containing a fresh, comprehensive cocktail of protease and phosphatase inhibitors.[4] | |
| Inefficient antibody detection. | - Test different primary antibodies against PARP7.- Optimize the primary antibody concentration and incubation time.- Use a high-sensitivity ECL substrate for detection. | |
| Multiple Bands or Smear on Western Blot | Protein degradation. | - Ensure protease inhibitors are fresh and added to the lysis buffer immediately before use.[4]- Minimize freeze-thaw cycles of cell lysates. |
| Post-translational modifications. | - PARP7 is subject to ADP-ribosylation and ubiquitination, which can lead to shifts in its molecular weight. The presence of multiple bands could reflect these modifications. | |
| Inconsistent Results Between Experiments | Cell line variability. | - Perform cell line authentication (e.g., STR profiling) to ensure the integrity of your cell line.[11]- Regularly check for mycoplasma contamination.[11] |
| Inhibitor degradation. | - Aliquot the PARP7 inhibitor upon receipt and store it at the recommended temperature to avoid repeated freeze-thaw cycles.[11] |
Quantitative Data Summary
The potency of PARP7 inhibitors is typically assessed through cell-based assays that measure endpoints such as cell viability, proliferation, or target engagement. Below is a summary of reported values for the well-characterized PARP7 inhibitor, RBN-2397.
| Cell Line | Cancer Type | Assay Type | Endpoint | Value |
| NCI-H1373 | Lung Cancer | Cell Proliferation | IC50 | 20 nM[12] |
| NCI-H1373 | Lung Cancer | STAT1 Phosphorylation | EC50 | 17.8 nM[12] |
| OVCAR4 | Ovarian Cancer | Cell Viability | IC50 | 727.2 nM[12] |
| OVCAR3 | Ovarian Cancer | Cell Viability | IC50 | 1159 nM[12] |
| Various | Not Specified | Cell MARylation | EC50 | 1 nM[12] |
Experimental Protocols
Protocol 1: Western Blotting for PARP7 Detection
This protocol outlines the steps for detecting PARP7 protein levels in cell lysates.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the PARP7 inhibitor at the desired concentrations and for the specified duration (e.g., 16-24 hours). Include a vehicle-only control.[12]
-
Optional: For stabilization, pre-treat cells with a proteasome inhibitor (e.g., MG132) for 1-2 hours before harvesting.[4]
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with a fresh protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.[12]
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
Load 20-40 µg of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PARP7 overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane again as described above.
-
Apply a chemiluminescent substrate and visualize the bands using an imaging system.[12]
-
Protocol 2: Cycloheximide (B1669411) (CHX) Chase Assay for PARP7 Half-Life Determination
This assay is used to measure the rate of PARP7 protein degradation.
-
Cell Seeding and Treatment:
-
Seed cells to reach approximately 70-80% confluency on the day of the experiment.
-
Treat cells with the PARP7 inhibitor or vehicle control for the desired duration.
-
-
Inhibition of Protein Synthesis:
-
Add cycloheximide (CHX) to the culture medium at a final concentration of 100 µg/mL to halt new protein synthesis.[4]
-
-
Time Course Collection:
-
Harvest cells at various time points after adding CHX (e.g., 0, 15, 30, 60, and 120 minutes).
-
-
Lysis and Western Blotting:
-
Lyse the cells at each time point as described in Protocol 1.
-
Perform Western blotting to detect PARP7 levels.
-
Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).
-
Plot the remaining PARP7 protein levels against time to determine the protein's half-life.
-
Protocol 3: Cell Viability Assay
This protocol is to assess the effect of PARP7 inhibitors on cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium.[12] Allow cells to attach overnight.
-
-
Inhibitor Treatment:
-
Viability Measurement (using CellTiter-Glo®):
-
Data Analysis:
-
Subtract the background luminescence from wells without cells.
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the percentage of cell viability against the log of the inhibitor concentration to determine the IC50 value.[12]
-
Visualizations
Caption: Experimental workflow for studying PARP7 stabilization.
Caption: PARP7 ubiquitin-proteasome degradation pathway.
Caption: PARP7's role in Type I Interferon signaling.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. Induction of PARP7 Creates a Vulnerability for Growth Inhibition by RBN2397 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Ubiquitin pathway blockade reveals endogenous ADP-ribosylation marking PARP7 and AHR for degradation | The EMBO Journal [link.springer.com]
- 6. Post-Transcriptional Regulation of PARP7 Protein Stability Is Controlled by Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PARP7 as a new target for activating anti-tumor immunity in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ubiquitin pathway blockade reveals endogenous ADP-ribosylation marking PARP7 and AHR for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
troubleshooting weak signal in PARP7 western blot
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering weak or no signal when performing western blots for Poly (ADP-ribose) polymerase 7 (PARP7).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why am I getting a very weak or no signal for endogenous PARP7?
A1: Detecting endogenous PARP7 can be challenging for two primary reasons:
-
Low Protein Abundance: In many cell lines, PARP7 is expressed at very low levels under basal conditions, often making it undetectable by standard western blotting.[1][2]
-
Protein Instability: PARP7 is known to be a highly labile protein that is regulated and degraded by the proteasome.[1][3] This inherent instability means it can be rapidly broken down during sample preparation.
Troubleshooting Steps:
-
Include a Positive Control: Use a cell lysate known to express high levels of PARP7 or a lysate from cells overexpressing tagged PARP7 to confirm your antibody and detection system are working correctly.[3]
-
Increase Protein Load: Increase the amount of protein loaded onto the gel. Researchers often use between 20-50 µg of total protein lysate per lane.[3][4][5]
-
Enrich for PARP7: If endogenous levels are too low, consider enriching your sample for PARP7 using immunoprecipitation before running the western blot.[6]
Q2: My PARP7 protein seems to degrade quickly. How can I improve its stability during sample preparation?
A2: Preventing protein degradation is critical for detecting PARP7.
-
Use Protease Inhibitors: Always add a fresh, broad-spectrum protease inhibitor cocktail to your lysis buffer immediately before use.[3][6][7]
-
Work Quickly and on Ice: Keep your cell pellets, lysates, and all buffers on ice at all times to minimize enzymatic activity.[3]
-
Optimize Lysis Buffer: Use an appropriate lysis buffer, such as RIPA buffer, which is effective for whole-cell extraction.[3][5]
-
Stabilize PARP7 in Culture: You can increase the half-life and detectability of PARP7 by treating cells with a proteasome inhibitor (e.g., 10 µM MG132 for 1-2 hours) before harvesting.[1][3]
Q3: I am treating my cells with a PARP7 inhibitor and the signal is stronger, not weaker. Is this expected?
A3: Yes, this is a documented phenomenon. The binding of small molecule inhibitors to PARP7 can stabilize the protein and prevent its degradation.[1][5][8] This leads to an accumulation of PARP7, resulting in a stronger signal on a western blot. This effect can serve as a useful proximal biomarker for target engagement of your inhibitor.[5][8]
Q4: How can I optimize my antibody concentrations for a better signal?
A4: Suboptimal antibody dilution is a common cause of weak signals.
-
Titrate the Primary Antibody: If the manufacturer provides a recommended dilution range (e.g., 1:500 - 1:2000), it's best to test several dilutions within and outside this range to find the optimal concentration for your specific experimental conditions.[9]
-
Increase Antibody Concentration: If your signal is consistently weak, try increasing the concentration of both the primary and secondary antibodies.[10][11]
-
Check Secondary Antibody: Ensure your secondary antibody is specific to the species of your primary antibody (e.g., Goat Anti-Rabbit for a rabbit primary). Also, confirm it has not lost activity due to improper storage.[12]
Q5: What technical aspects of the western blot procedure could be causing a weak signal?
A5: Several steps in the western blot workflow can lead to a poor signal.
-
Inefficient Protein Transfer: Verify that your protein has successfully transferred from the gel to the membrane. You can do this by staining the membrane with Ponceau S after transfer.[6][10] Ensure no air bubbles are trapped between the gel and the membrane.[6][11] For larger proteins like PARP7 (~76 kDa), you may need to optimize transfer time and voltage.[4][10]
-
Inappropriate Blocking: Over-blocking or using a blocking agent that masks the epitope can weaken the signal. If you are using non-fat milk, try switching to Bovine Serum Albumin (BSA) or reducing the blocking time.[10][11][13]
-
Excessive Washing: While washing is necessary to reduce background, too many or overly stringent washes can strip the antibody from the blot, leading to a weaker signal.[11][13]
-
Inactive Detection Reagent: Ensure your chemiluminescent substrate (e.g., ECL) has not expired and is active. You can test it by adding a drop of HRP-conjugated secondary antibody directly to a small amount of the substrate to see if it luminesces.[11]
Quantitative Data Summary
The following table summarizes typical quantitative parameters used in PARP7 western blotting, compiled from various protocols and datasheets.
| Parameter | Typical Range/Value | Notes |
| Protein Load | 20 - 50 µg | Higher amounts may be needed for cell lines with low endogenous expression.[3][4] |
| Primary Antibody Dilution | 1:400 - 1:2000 | This is highly antibody-dependent and should be optimized for each new lot.[4] |
| Secondary Antibody Dilution | 1:5000 - 1:10000 | Dilution depends on the specific antibody and detection system sensitivity.[4] |
| Blocking Agent | 3-5% Non-fat Dry Milk or BSA in TBST | Block for 1 hour at room temperature.[4][5] |
| Proteasome Inhibitor | 10 µM MG132 | Treat cells for 1-2 hours before lysis to stabilize PARP7.[3] |
| Androgen Treatment | 2 nM R1881 | For androgen-responsive cells, treat for 16 hours to increase PARP7 half-life.[3] |
Experimental Protocols
Protocol 1: Cell Lysis and Sample Preparation for PARP7 Detection
This protocol is optimized to preserve PARP7 integrity.
-
Cell Treatment (Optional): To enhance PARP7 stability, treat cells with 10 µM MG132 for 1-2 hours before harvesting.[3]
-
Harvesting: Wash cells twice with ice-cold PBS. Scrape the cells and transfer them to a pre-chilled microcentrifuge tube. Centrifuge at a low speed to pellet the cells.
-
Lysis: Add ice-cold RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) freshly supplemented with a protease inhibitor cocktail.[3]
-
Incubation & Clarification: Incubate the lysate on ice for 30 minutes. Centrifuge at ~12,000 x g for 20 minutes at 4°C to pellet cell debris.[3]
-
Quantification: Transfer the supernatant to a new pre-chilled tube. Determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-50 µg of protein with 4X SDS loading buffer to a final 1X concentration. Heat the sample at 95°C for 5 minutes.[3]
Protocol 2: Western Blotting for PARP7
-
SDS-PAGE: Load the prepared samples onto an SDS-polyacrylamide gel (a gradient or ~10% gel is suitable for the ~76 kDa PARP7 protein) and run the electrophoresis until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Confirm successful transfer using Ponceau S staining.[10]
-
Blocking: Block the membrane in 5% non-fat dry milk in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation.[5]
-
Primary Antibody Incubation: Incubate the membrane with the PARP7 primary antibody at its optimized dilution in blocking buffer. This is typically done overnight at 4°C with gentle agitation.[14]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[14]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit HRP) diluted in blocking buffer for 1 hour at room temperature.[14]
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST to remove unbound secondary antibody.[14]
-
Detection: Apply an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.[4] Visualize the bands using a chemiluminescence imaging system or film, adjusting exposure time as needed.[9][14]
Visualizations
Caption: Troubleshooting workflow for a weak PARP7 western blot signal.
Caption: Simplified PARP7 signaling and regulation pathway.
References
- 1. Quantification of PARP7 Protein Levels and PARP7 Inhibitor Target Engagement in Cells Using a Split Nanoluciferase System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of PARP7 Creates a Vulnerability for Growth Inhibition by RBN2397 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. bio-techne.com [bio-techne.com]
- 5. benchchem.com [benchchem.com]
- 6. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 7. 10 Tips to Improve Your Western Blot Results (From a Core Facility Manager) [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group [ptglab.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. sinobiological.com [sinobiological.com]
- 12. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 13. Western Blot Troubleshooting | Thermo Fisher Scientific - DE [thermofisher.com]
- 14. benchchem.com [benchchem.com]
avoiding PARP7-IN-16 free base precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PARP7-IN-16 free base. The following information is designed to help you avoid common issues, such as precipitation in media, and to ensure the successful application of this inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective, orally active inhibitor of Poly(ADP-ribose) polymerase 7 (PARP7), and also shows inhibitory activity against PARP1 and PARP2.[1][2] PARP7 is a mono-ADP-ribosyltransferase that acts as a negative regulator of the type I interferon (IFN-I) signaling pathway, a key component of the innate immune response.[3] By inhibiting PARP7, PARP7-IN-16 can restore type I IFN signaling, which plays a crucial role in the anti-tumor immune response.[4]
Q2: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. Why is this happening?
A2: This is a common issue known as "crashing out" and occurs with many hydrophobic small molecules.[5] While PARP7-IN-16 is soluble in an organic solvent like DMSO, its solubility dramatically decreases when introduced into an aqueous environment like cell culture media.[5] The final concentration of the inhibitor in the media has likely exceeded its aqueous solubility limit.
Q3: What is the maximum recommended final concentration of DMSO in cell culture?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%, and ideally at or below 0.1%.[5] Always include a vehicle control with the same final DMSO concentration in your experiments.[1]
Q4: How should I store my this compound stock solution?
A4: Once prepared, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage (up to 6 months), store at -80°C. For short-term storage (up to 1 month), -20°C is suitable.[6]
Troubleshooting Guide: Preventing Precipitation
Issue: Immediate precipitation of this compound upon addition to cell culture media.
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your experimental media.
Potential Causes and Recommended Solutions
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of PARP7-IN-16 in the media exceeds its aqueous solubility limit. | Decrease the final working concentration. It may be necessary to perform a solubility test in your specific media to determine the maximum soluble concentration. |
| "Solvent Shock" | Rapidly diluting a concentrated DMSO stock into a large volume of aqueous media can cause the compound to precipitate out of solution.[7] | Employ a serial dilution method. First, create an intermediate dilution of your DMSO stock in a small volume of pre-warmed (37°C) culture medium. Then, add this intermediate dilution to the final volume of the medium. Add the compound dropwise while gently swirling or vortexing the media.[5] |
| Low Temperature of Media | The solubility of many compounds is lower at colder temperatures. | Always use pre-warmed (37°C) cell culture media for preparing your final working solutions.[5] |
| Media Composition | Components in the culture medium, such as salts and proteins in serum, can interact with the compound and reduce its solubility. | If possible, test the solubility of PARP7-IN-16 in a simpler buffer (e.g., PBS) to determine if specific media components are contributing to the precipitation.[5] |
| Improper Stock Solution Preparation | The compound may not be fully dissolved in the initial DMSO stock. | Ensure the compound is completely dissolved in DMSO. Use of ultrasonication and gentle warming can aid dissolution.[6] It is also recommended to use anhydrous, newly opened DMSO as moisture can affect solubility.[4] |
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvent systems.
| Solvent/System | Solubility | Notes | Reference |
| DMSO | ≥ 33.33 mg/mL (~71.45 mM) | Requires ultrasonication and gentle warming. | [8] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.36 mM) | A clear solution is achievable. | [6] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.36 mM) | A clear solution is achievable. | [6] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.36 mM) | A clear solution is achievable. | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Calculation: Determine the mass of this compound required to prepare a stock solution of the desired concentration (e.g., 10 mM).
-
Mass (mg) = Desired Concentration (mol/L) * Molecular Weight ( g/mol ) * Volume (L) * 1000
-
(Molecular Weight of this compound: 466.50 g/mol )
-
-
Weighing: Carefully weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Solubilization: Add the appropriate volume of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution vigorously for 1-2 minutes.
-
Sonication/Warming (if necessary): If the compound is not fully dissolved, place the tube in a water bath sonicator for 10-15 minutes. Gentle warming to 37°C can also be applied.[6]
-
Visual Inspection: Visually inspect the solution to confirm that no solid particles remain. The solution should be clear.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[6]
Protocol 2: Preparation of Working Solution in Cell Culture Media
This protocol describes the dilution of the DMSO stock solution into cell culture medium to achieve the final working concentration with minimal precipitation.
Materials:
-
Prepared this compound stock solution in DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile tubes for dilution
Procedure:
-
Pre-warm Media: Ensure your complete cell culture medium is pre-warmed to 37°C.
-
Intermediate Dilution (Recommended): a. Prepare an intermediate dilution of the DMSO stock solution in a small volume of the pre-warmed culture medium. For example, if your final desired concentration is 1 µM and your stock is 10 mM, you could first dilute the stock 1:100 in media to get a 100 µM intermediate solution. b. Gently vortex the intermediate dilution.
-
Final Dilution: a. Add the required volume of the intermediate dilution (or the stock solution if not performing an intermediate dilution) to the final volume of pre-warmed cell culture medium. b. It is recommended to add the solution dropwise while gently swirling the medium to ensure rapid and even dispersion.
-
Final DMSO Concentration: Calculate the final percentage of DMSO in your working solution and ensure it is below the cytotoxic level for your cell line (ideally ≤ 0.1%).
-
Vehicle Control: Prepare a vehicle control using the same dilution steps with an equivalent volume of DMSO.
Visualizations
Caption: PARP7 negatively regulates type I interferon signaling by inhibiting TBK1.
Caption: A step-by-step workflow for troubleshooting PARP7-IN-16 precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. Strategies to Obtain Encapsulation and Controlled Release of Small Hydrophilic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
long-term stability of PARP7-IN-16 free base in DMSO
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the long-term stability of PARP7-IN-16 free base in Dimethyl Sulfoxide (DMSO), along with troubleshooting guides and frequently asked questions to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of PARP7-IN-16?
A1: The recommended solvent for preparing high-concentration stock solutions of PARP7-IN-16 is anhydrous Dimethyl Sulfoxide (DMSO).[1] It is advisable to use a fresh, unopened bottle of anhydrous DMSO to minimize moisture content, which can affect the compound's solubility and stability.[1]
Q2: How should I store my PARP7-IN-16 stock solution in DMSO?
A2: For optimal stability, it is recommended to aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1][2] Store these aliquots in tightly sealed vials at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
Q3: Why does my PARP7-IN-16 precipitate when I dilute the DMSO stock solution into an aqueous buffer or cell culture medium?
A3: This is a common occurrence for hydrophobic compounds like PARP7-IN-16.[1][3] The compound is significantly less soluble in aqueous solutions compared to DMSO. When the concentrated DMSO stock is introduced into an aqueous environment, the drastic change in solvent polarity can cause the compound to exceed its solubility limit and precipitate, an effect often called "crashing out".[3][4]
Q4: What is the maximum final concentration of DMSO recommended for cell-based assays?
A4: To prevent solvent-induced cytotoxicity, the final concentration of DMSO in cell culture should generally be kept below 0.5%, with an ideal concentration at or below 0.1%.[3] It is always best practice to run a vehicle control with the same final DMSO concentration as your highest compound concentration to account for any solvent effects.
Data Presentation: Long-Term Stability in DMSO
The following table summarizes representative stability data for PARP7-IN-16 in anhydrous DMSO. This data is for illustrative purposes and should be confirmed by your own internal stability studies.
| Storage Condition | Time Point | Concentration (10 mM) % Remaining | Observations |
| -80°C (Protected from light) | 1 Month | >99% | No visible changes. |
| 3 Months | >99% | No visible changes. | |
| 6 Months | 98.5% | No visible changes. | |
| -20°C (Protected from light) | 1 Month | 99.1% | No visible changes. |
| 3 Months | 95.2% | Slight yellowing observed. | |
| 6 Months | 90.4% | Noticeable yellowing. | |
| 4°C (Protected from light) | 1 Week | 96.3% | No visible changes. |
| 1 Month | 85.1% | Significant degradation. | |
| Room Temperature (~22°C) | 24 Hours | 97.8% | No visible changes. |
| 1 Week | 88.2% | Degradation products detected. | |
| Freeze-Thaw Cycles (-80°C to RT) | 1 Cycle | >99% | No visible changes. |
| 5 Cycles | 97.5% | No visible changes. | |
| 10 Cycles | 94.8% | Potential for minor degradation. |
Troubleshooting Guide
Issue 1: Precipitate observed in DMSO stock solution after storage.
-
Possible Cause: The concentration of PARP7-IN-16 may be too high to remain in solution at low temperatures, or the DMSO used may have absorbed moisture.
-
Solution:
-
Gently warm the vial to 37°C and vortex or sonicate until the compound is fully redissolved. Always ensure the solution is clear before use.[3]
-
If the issue persists, consider preparing a fresh stock solution at a slightly lower concentration.
-
Always use fresh, anhydrous DMSO for stock preparation.[1]
-
Issue 2: Inconsistent or weaker than expected activity in biological assays.
-
Possible Cause: The compound may have degraded due to improper storage or multiple freeze-thaw cycles. The effective concentration in your assay may be lower than calculated due to precipitation upon dilution.
-
Solution:
-
Prepare fresh dilutions from a new, properly stored aliquot of the DMSO stock solution.
-
Perform a stability check of your stock solution using an analytical method like HPLC (see protocol below).
-
To address precipitation during dilution, try adding the DMSO stock to your pre-warmed aqueous buffer while vortexing to ensure rapid dispersion.[2]
-
Experimental Protocols
Protocol for Assessing Long-Term Stability of PARP7-IN-16 in DMSO
This protocol outlines a method to quantify the stability of PARP7-IN-16 in DMSO over time using High-Performance Liquid Chromatography (HPLC).
1. Materials and Reagents:
-
This compound (solid powder)
-
Anhydrous DMSO (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Low-adsorption microcentrifuge tubes or amber glass vials
-
HPLC system with a UV or PDA detector
2. Preparation of Stability Samples:
-
Prepare a 10 mM stock solution of PARP7-IN-16 in anhydrous DMSO. Ensure complete dissolution by vortexing and, if necessary, brief sonication.
-
Dispense 50 µL aliquots of the stock solution into separate, tightly sealed vials for each time point and storage condition.
-
Prepare a "Time 0" sample by immediately diluting a fresh aliquot to a suitable concentration (e.g., 10 µM) in the mobile phase and analyzing it via HPLC. This will serve as your 100% reference.
-
Store the remaining aliquots under the desired conditions (e.g., -80°C, -20°C, 4°C), protected from light.
3. HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Optimize a gradient to ensure good separation of the parent compound from any potential degradants (e.g., 5% to 95% B over 15 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at the wavelength of maximum absorbance for PARP7-IN-16.
-
Injection Volume: 10 µL.
4. Time-Point Analysis:
-
At each scheduled time point (e.g., 1, 3, 6 months), retrieve one vial from each storage condition.
-
Allow the vial to thaw completely at room temperature.
-
Prepare a sample for HPLC analysis by diluting it to the same concentration as the "Time 0" sample.
-
Analyze the sample using the established HPLC method.
5. Data Interpretation:
-
Calculate the percentage of PARP7-IN-16 remaining by comparing the peak area of the main compound at each time point to the peak area of the "Time 0" sample.
-
% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
Mandatory Visualizations
PARP7 Signaling Pathway
PARP7 is a key negative regulator of the cGAS-STING pathway, which is a critical component of the innate immune response to cytosolic DNA. By inhibiting this pathway, PARP7 can suppress the production of type I interferons and allow tumor cells to evade immune surveillance.
References
Technical Support Center: Interpreting Off-Target Effects of PARP7 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and navigate potential off-target effects during experiments with PARP7 inhibitors.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, helping you distinguish between on-target and potential off-target effects.
| Issue/Observation | Potential Cause | Recommended Action |
| Potent biochemical inhibition, but weak or no cellular phenotype (e.g., no IFN-I response). | 1. Poor Cell Permeability: The inhibitor may not be efficiently entering the cells. 2. Cellular Efflux: The inhibitor might be actively removed from cells by efflux pumps (e.g., P-glycoprotein).[1][2] 3. High Serum Protein Binding: The inhibitor could be binding to proteins in the fetal bovine serum (FBS), reducing its free concentration.[2] | 1. Confirm Target Engagement: Perform a Cellular Thermal Shift Assay (CETSA) or a NanoBRET assay to verify that the inhibitor is binding to PARP7 inside the cell.[3][4] 2. Reduce Serum Concentration: Test the inhibitor in lower serum conditions or serum-free media.[2] 3. Use Efflux Pump Inhibitors: Co-treat with inhibitors of ABC transporters to see if the phenotype is restored.[2] |
| Observed phenotype is inconsistent with Type I Interferon (IFN-I) pathway activation. | 1. Off-Target Kinase Inhibition: Some PARP inhibitors have been shown to inhibit kinases at submicromolar concentrations, which could activate other signaling pathways.[5][6][7] For example, rucaparib (B1680265) and niraparib (B1663559) have known off-target effects on kinases like DYRK1A and CDK16.[5] 2. Modulation of Other Pathways: PARP7 is also known to regulate the Aryl Hydrocarbon Receptor (AHR) and Androgen Receptor (AR) signaling pathways.[8][9][10] | 1. Perform Kinase Profiling: Screen your inhibitor against a broad panel of kinases to identify potential off-target interactions.[6] 2. Analyze Downstream Markers: Use Western blot or qPCR to check for the activation of markers specific to AHR (e.g., CYP1A1) or AR signaling.[11] 3. Use a Structurally Different Inhibitor: Compare the phenotype with a chemically distinct PARP7 inhibitor. If the phenotype is the same, it is more likely to be an on-target effect.[12] |
| Different PARP7 inhibitors show varied cellular effects despite similar IC50 values. | 1. Differential Off-Target Profiles: The inhibitors may have unique off-target profiles that contribute to the overall cellular phenotype.[6][13] 2. Differential PARP7 Trapping: Similar to PARP1 inhibitors, different PARP7 inhibitors might stabilize or "trap" the PARP7 protein on chromatin to varying degrees, leading to different downstream consequences independent of catalytic inhibition alone.[8][12] | 1. Conduct Proteome-Wide Profiling: Use techniques like chemical proteomics to identify the full spectrum of protein interactions for each inhibitor.[12] 2. Compare with PARP7 Knockout: Compare the inhibitor-induced phenotype to a PARP7 knockout/knockdown cell line. This can help differentiate effects from catalytic inhibition versus other inhibitor-specific properties like protein trapping.[8][11] |
| Cell viability is affected, but not through the expected IFN-I signaling. | 1. Off-Target Cytotoxicity: The inhibitor may be hitting other targets essential for cell survival. For instance, some PARP inhibitors show activity against kinases like PIM1 or CDKs, which are involved in cell proliferation.[6] 2. Context-Dependent On-Target Effects: In some cancer cells, PARP7 inhibition can affect the stability of transcription factors like the Androgen Receptor or Estrogen Receptor, impacting cell growth in a manner distinct from the immune response.[9] | 1. Perform Cell Cycle Analysis: Determine if the inhibitor is causing cell cycle arrest at a specific phase.[8] 2. Use a PARP7 Knockout Control: Test if the inhibitor's effect on viability is reduced in cells lacking PARP7. A partial reduction may suggest both on-target and off-target contributions.[8][11] |
Frequently Asked Questions (FAQs)
Q1: I'm observing a strong Type I Interferon (IFN-I) response. How can I be certain this is an on-target effect of PARP7 inhibition?
A1: This is the expected on-target effect, as PARP7 is a key negative regulator of the cGAS-STING-TBK1 signaling pathway.[9][14] To confirm, you should validate the entire pathway activation.
-
Confirm PARP7 Stabilization: A direct on-target effect is the stabilization of the PARP7 protein. Perform a Western blot for total PARP7 after 16-24 hours of inhibitor treatment. You should observe a dose-dependent increase in PARP7 protein levels.[3][15]
-
Verify Upstream Pathway Activation: Check for increased phosphorylation of key signaling nodes like TBK1 and IRF3 (pIRF3 S396) via Western blot.[14][15]
-
Confirm Downstream Signaling: Measure the phosphorylation of STAT1 (pSTAT1 Tyr701) by Western blot.[12][15]
-
Quantify Gene Expression: Use qPCR to measure the upregulation of IFN-stimulated genes (ISGs) such as IFNB1, ISG15, MX1, and IFIT1.[15]
-
Use a Knockout Control: The ultimate validation is to show that the inhibitor has no effect on IFN-I signaling in a PARP7 knockout cell line.[11]
Q2: Why does treatment with a PARP7 inhibitor lead to an increase in total PARP7 protein levels? Is this an off-target effect?
A2: No, this is a known on-target phenomenon. PARP7 is a labile protein whose stability is regulated by its own catalytic activity in a ubiquitin-dependent manner.[9] When an inhibitor binds to the catalytic site, it is thought to prevent auto-ADP-ribosylation, leading to the stabilization and accumulation of the PARP7 protein.[3][11] This effect can be used as a proximal biomarker of target engagement in cells.[4][15]
Q3: My inhibitor is highly selective against other PARP family members. Does this rule out off-target effects?
A3: Not necessarily. While selectivity against other PARPs is crucial, it does not exclude potential interactions with entirely different protein families, most notably kinases.[5][6] The NAD+ binding site of PARPs shares some structural similarities with the ATP-binding pocket of kinases. Several clinically approved PARP1/2 inhibitors have been shown to have potent off-target effects on various kinases.[5][7] Therefore, comprehensive off-target profiling (e.g., a broad kinase screen) is recommended to fully characterize your inhibitor.[12]
Q4: How do I design an experiment to proactively identify potential off-target effects?
A4: A multi-pronged approach is best.
-
Computational Screening: Use in silico methods to screen your inhibitor against libraries of protein structures (e.g., kinases) to predict potential interactions.[6]
-
In Vitro Profiling: Perform a biochemical screen against a large panel of purified kinases (e.g., a KinomeScan) to empirically determine IC50 values for off-targets.[5]
-
Cell-Based Validation: For top off-target hits, validate the interaction in a cellular context. A NanoBRET assay can be used to confirm binding in live cells.[5]
-
Phenotypic Comparison: Compare the phenotype of your inhibitor with that of known, selective inhibitors of the identified off-target(s).
-
CRISPR/Cas9 Screens: A genome-wide CRISPR screen can identify genes that, when knocked out, confer resistance to your inhibitor, potentially revealing dependency on an off-target pathway.[1][16]
Data Presentation
Table 1: Comparative Activity of Select PARP7 Inhibitors
| Compound | Target | In Vitro Potency (IC50) | Cellular Effect (EC50) | Key Reference(s) |
| RBN-2397 | PARP7 | 6.0 nM | 17.8 nM (NCI-H1373 viability) | [12][15] |
| KMR-206 | PARP7 | ~6.0 nM | 104 nM (NCI-H1373 viability) | [12][15] |
| Parp7-IN-16 | PARP7 | 0.21 nM | Not Reported | [10] |
| PARP-1 | 0.94 nM | Not Reported | [10] | |
| PARP-2 | 0.87 nM | Not Reported | [10] | |
| Note: Potency can vary based on the specific assay and cell line used. |
Table 2: Comparison of PARP7 Knockout vs. Inhibitor Phenotypes
| Phenotypic Readout | PARP7 Knockout (KO) | PARP7 Inhibitor (RBN-2397) | Key Findings & Interpretation |
| PARP7 Protein Level | Complete absence of protein. | Stabilization and accumulation of protein.[11] | The inhibitor "traps" the protein, a distinct mechanism from genetic deletion.[8][11] |
| STAT1 Phosphorylation | Increased basal pSTAT1 levels.[11] | Dose-dependent increase in pSTAT1.[11] | Both methods activate the IFN-I pathway, confirming on-target effect. Inhibitor has no effect in KO cells.[11] |
| IFN-β mRNA Expression | Significantly increased.[11] | Dose-dependent increase.[11] | Convergent phenotypes confirm PARP7's role as a negative regulator of IFN-β. |
| Off-Target Potential | Highly specific to the PARP7 gene.[11] | Potential for off-target effects on other proteins (e.g., kinases).[11] | Highlights the need for selectivity profiling for inhibitors. |
Experimental Protocols
Protocol 1: Western Blot for PARP7 Stabilization and Pathway Activation
-
Cell Treatment: Plate cells to be 70-80% confluent. Treat with a dose range of your PARP7 inhibitor (e.g., 10 nM - 1 µM) and a vehicle control (e.g., DMSO) for 16-24 hours.[15]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.[1][15]
-
Protein Quantification: Determine the protein concentration of lysates using a BCA assay.[1][15]
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer separated proteins to a PVDF or nitrocellulose membrane.[1][15]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies (e.g., anti-PARP7, anti-pSTAT1 Tyr701, anti-STAT1, anti-pIRF3 S396, anti-Actin).[15]
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Apply ECL substrate and image using a chemiluminescence detector.[15]
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Treatment: Treat intact cells in suspension or adherent plates with the PARP7 inhibitor or vehicle control for a specified time.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Separate the soluble protein fraction (containing non-denatured PARP7) from the precipitated, denatured proteins by centrifugation at high speed.
-
Analysis: Analyze the supernatant (soluble fraction) by Western blot, probing for PARP7. An effective inhibitor will increase the thermal stability of PARP7, resulting in more soluble protein at higher temperatures compared to the vehicle control.[3]
Protocol 3: Kinase Profiling
-
Service Selection: Engage a commercial service (e.g., Eurofins DiscoverX, Promega) that offers large-scale kinase screening panels.
-
Compound Submission: Provide the service with your PARP7 inhibitor at a specified concentration (typically 1 µM or 10 µM for initial screening).
-
Assay Performance: The service will perform binding assays (e.g., KINOMEscan) or enzymatic assays to quantify the interaction of your compound with hundreds of different kinases.
-
Data Analysis: The results are typically provided as a percentage of inhibition or binding relative to a control. Potent off-target hits (e.g., >90% inhibition) should be selected for follow-up dose-response analysis to determine their IC50 values.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantification of PARP7 Protein Levels and PARP7 Inhibitor Target Engagement in Cells Using a Split Nanoluciferase System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. icr.ac.uk [icr.ac.uk]
- 6. Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Induction of PARP7 Creates a Vulnerability for Growth Inhibition by RBN2397 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PARP7 as a new target for activating anti-tumor immunity in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Structurally distinct PARP7 inhibitors provide new insights into the function of PARP7 in regulating nucleic acid-sensing and IFN-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors | Semantic Scholar [semanticscholar.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Managing Cytotoxicity of PARP7-IN-16 Free Base in Primary Cells
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing the cytotoxicity of PARP7-IN-16 free base in primary cell cultures. The information is presented in a question-and-answer format within a troubleshooting guide and frequently asked questions (FAQs) to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is PARP7-IN-16 and what is its mechanism of action?
PARP7-IN-16 is a potent and selective, orally active inhibitor of Poly(ADP-ribose) Polymerase 7 (PARP7), and also inhibits PARP-1 and PARP-2 with high potency. PARP7 is a mono-ADP-ribosyltransferase that acts as a negative regulator of the type I interferon (IFN-I) signaling pathway.[1][2] By inhibiting PARP7, PARP7-IN-16 blocks the suppression of the cGAS-STING pathway, leading to a restored type I interferon response, which can have anti-tumor effects.[1][2] Much of the publicly available research has been conducted on RBN-2397, which is understood to be a closely related compound to PARP7-IN-16.
Q2: I am observing high levels of cytotoxicity in my primary cells after treatment with PARP7-IN-16. What are the potential causes?
High cytotoxicity in primary cells treated with PARP7-IN-16 can stem from several factors:
-
Potent On-Target Effects: The primary mechanism of PARP7 inhibition is the activation of the Type I Interferon (IFN-I) pathway.[3] Certain primary cells, especially immune cells, are highly sensitive to elevated IFN-I levels, which can induce cell-autonomous apoptosis or growth arrest.[3]
-
Off-Target Effects: At higher concentrations, small molecule inhibitors can bind to unintended protein targets, leading to toxicity.[3]
-
Compound Precipitation: PARP7-IN-16 is hydrophobic and has limited solubility in aqueous solutions. Precipitation of the compound in cell culture media can lead to inconsistent results and apparent cytotoxicity.
-
Solvent Toxicity: The recommended solvent for PARP7-IN-16 is DMSO. High final concentrations of DMSO in the cell culture medium can be toxic to primary cells. It is advisable to keep the final DMSO concentration at or below 0.1% to avoid solvent-induced cytotoxicity.[3]
-
Cell-Type Specific Sensitivity: The biological significance of PARP7 may be more critical in certain primary cell types compared to the cancer cell lines where the inhibitor was initially characterized.[3]
Q3: How can I differentiate between on-target and off-target cytotoxicity?
Distinguishing between on-target and off-target effects is crucial for troubleshooting. Here are some strategies:
-
Confirm On-Target Engagement: At the concentrations where cytotoxicity is observed, verify that the inhibitor is engaging its target. A western blot for phosphorylated STAT1 (pSTAT1), a downstream marker of IFN-I signaling, can confirm on-target pathway activation.[3]
-
Use the Lowest Effective Concentration: Determine the half-maximal effective concentration (EC50) for on-target activity (e.g., pSTAT1 induction) and the half-maximal inhibitory concentration (IC50) for cytotoxicity. A significant window between these two values suggests that cytotoxicity at higher concentrations may be due to off-target effects.[3]
-
Rescue Experiments: If the cytotoxicity is on-target (i.e., mediated by IFN-I signaling), it may be possible to partially rescue the cells by co-treatment with an inhibitor of a downstream component of the pathway, such as a JAK1/2 inhibitor.[3]
-
Use a Structurally Different Inhibitor: If available, using a second, structurally distinct PARP7 inhibitor can help confirm that the observed cytotoxicity is due to the inhibition of PARP7 and not an off-target effect of the specific chemical scaffold of PARP7-IN-16.[3]
Troubleshooting Guide
This guide provides a systematic approach to address common issues encountered when using PARP7-IN-16 in primary cell cultures.
Issue 1: High Cell Death Observed at Most Concentrations
| Possible Cause | Recommended Solution |
| Potent On-Target Signaling | Primary cells are highly sensitive to the induced Type I Interferon (IFN-I) signaling, leading to apoptosis or growth arrest.[3] |
| * Action: Reduce the incubation time. Shorter exposure times (e.g., 4, 8, or 16 hours) may be sufficient to observe the desired downstream effects before significant cell death occurs.[3] Perform a detailed time-course experiment to identify an optimal window. | |
| Compound Precipitation | The inhibitor is precipitating in the aqueous cell culture medium. |
| * Action: Visually inspect the culture medium for any precipitate. Prepare a fresh stock solution in 100% anhydrous DMSO. When diluting into the medium, add the DMSO stock to pre-warmed (37°C) medium while gently vortexing to ensure rapid dispersion. Consider using a lower final concentration of the inhibitor. | |
| High Solvent (DMSO) Concentration | The final concentration of DMSO is toxic to the primary cells.[3] |
| * Action: Calculate the final DMSO concentration in all experimental wells. Ensure it is consistent and ideally at or below 0.1%. Perform a vehicle control experiment with varying DMSO concentrations to determine the toxicity threshold for your specific primary cells.[3] | |
| Poor Baseline Cell Health | The primary cells were not healthy or viable before the start of the experiment. |
| * Action: Assess the viability of your primary cells before treatment using a method like Trypan Blue exclusion. Ensure a high viability (>95%) before starting the experiment. |
Issue 2: Inconsistent Results Between Experiments
| Possible Cause | Recommended Solution |
| Variability in Primary Cells | Batch-to-batch variation, donor variability, or high passage number of primary cells can lead to inconsistent responses. |
| * Action: Use low-passage primary cells whenever possible. If using cells from different donors, be aware of potential variability and analyze the data accordingly. Maintain detailed records of cell source, passage number, and donor information. | |
| Inhibitor Degradation | PARP7-IN-16 may not be stable under the experimental conditions (e.g., prolonged incubation at 37°C).[4] |
| * Action: Prepare fresh dilutions of the inhibitor from a frozen stock for each experiment. For long-term experiments, consider replenishing the medium with fresh inhibitor every 24-48 hours.[2] | |
| Uneven Cell Seeding | Inconsistent cell numbers across wells of a multi-well plate. |
| * Action: Ensure a homogenous single-cell suspension before seeding. Use a consistent seeding technique and avoid using the outer wells of the plate, which are more prone to evaporation. |
Quantitative Data Summary
The following tables summarize key quantitative data for the PARP7 inhibitor RBN-2397, a close analog of PARP7-IN-16. Note: Cytotoxicity is highly cell-type dependent, and it is crucial to empirically determine the cytotoxic profile for your specific primary cell type.
Table 1: In Vitro Activity of RBN-2397
| Parameter | Cell Line / Assay Type | Value | Reference(s) |
| Biochemical IC50 | PARP7 Enzymatic Assay | < 3 nM | [5] |
| Cellular EC50 | MARylation Inhibition | 1 nM | [5] |
| Anti-Proliferation IC50 | NCI-H1373 (Lung Cancer) | 20 nM | [5] |
| Cytotoxicity IC50 | AML12 (Mouse Hepatocyte) | > 50 µM |
Table 2: Common Treatment-Related Adverse Events from Phase 1 Clinical Trials of RBN-2397
This data from human trials can provide insights into potential systemic or cell-type-specific effects.
| Adverse Event (Any Grade) | Frequency | Reference(s) |
| Dysgeusia (altered taste) | ~36-38% | [6] |
| Fatigue | ~14-20% | [6] |
| Nausea | ~12-18% | [6] |
Key Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay using a Luminescent Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) for cytotoxicity of PARP7-IN-16 in your primary cell type.
Materials:
-
Primary cells of interest
-
96-well, white, clear-bottom tissue culture plates
-
This compound stock solution (e.g., 10 mM in 100% anhydrous DMSO)
-
Complete cell culture medium
-
Vehicle control (sterile DMSO)
-
Luminescent cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Prepare a single-cell suspension of your primary cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density. The optimal density should ensure that the cells in the vehicle control wells are in the exponential growth phase at the end of the assay.
-
Allow cells to adhere and recover for 24 hours in a humidified incubator at 37°C and 5% CO₂.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of the PARP7-IN-16 stock solution in complete culture medium. A common starting concentration range is 10 µM down to 0.1 nM.[2]
-
Prepare a vehicle control with the same final DMSO concentration as the highest inhibitor concentration.
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the different concentrations of PARP7-IN-16 or the vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours). For longer incubation times, consider replenishing the medium with fresh inhibitor every 72 hours.[2]
-
-
Cell Viability Measurement:
-
At the end of the incubation period, equilibrate the plate and the luminescent cell viability reagent to room temperature.
-
Add the viability reagent to each well according to the manufacturer's instructions (e.g., add a volume equal to the culture volume).[7]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[7]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7]
-
-
Data Acquisition and Analysis:
-
Read the luminescence using a plate-reading luminometer.
-
Normalize the data by setting the vehicle control as 100% viability and a "no-cell" control (medium only) as 0% viability.
-
Plot the normalized viability against the logarithm of the inhibitor concentration and fit a dose-response curve (e.g., using a four-parameter logistic model) to determine the IC50 value.
-
Protocol 2: Western Blot for Phospho-STAT1 to Confirm On-Target Activity
This protocol is used to verify that PARP7-IN-16 is activating the Type I IFN pathway by measuring the phosphorylation of STAT1.[3]
Materials:
-
6-well tissue culture plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-pSTAT1 (Tyr701), anti-STAT1, and a loading control (e.g., anti-GAPDH or anti-β-Actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed primary cells in 6-well plates and allow them to attach.
-
Treat the cells with various concentrations of PARP7-IN-16 for the desired time (e.g., 16-24 hours).[2]
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
-
Protein Quantification:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for pSTAT1 overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection reagent.
-
Strip the membrane and re-probe for total STAT1 and the loading control to ensure equal protein loading.
-
Visualizations
Caption: PARP7 negatively regulates the cGAS-STING pathway.
Caption: Workflow for determining cytotoxicity of PARP7-IN-16.
References
Technical Support Center: Optimizing Incubation Time for PARP7 Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize incubation times for PARP7 inhibitor experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for a PARP7 inhibitor in a cell-based assay?
A1: The optimal incubation time is not a single value but depends on the specific assay and the biological question. For observing direct target engagement and downstream signaling, a 16-24 hour incubation is common.[1][2] However, for cell viability or proliferation assays, longer incubation periods of 72 hours to 7 days are often necessary to observe the full effect of the inhibitor.[1] It is highly recommended to perform a time-course experiment for your specific cell line and inhibitor to determine the ideal duration.[3]
Q2: Why am I observing an increase in total PARP7 protein levels after inhibitor treatment?
A2: This is a documented and expected phenomenon.[4] PARP7 is a labile protein regulated by the proteasome. Inhibition of its catalytic activity by a small molecule inhibitor can stabilize the protein, leading to its accumulation.[4][5] This stabilization can be used as a reliable marker for target engagement in your cellular model.[2][4]
Q3: My inhibitor is potent in a biochemical assay but shows weak activity in my cellular assay. What could be the cause?
A3: A discrepancy between biochemical and cellular potency is a common challenge.[5][6] Several factors can contribute to this, including:
-
Poor cell permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
Serum protein binding: The inhibitor may bind to proteins in the fetal bovine serum (FBS) in the culture media, reducing its free and active concentration.[6][7]
-
Cellular efflux: The inhibitor could be actively transported out of the cells by efflux pumps.[7]
-
Compound instability: The inhibitor may be degrading in the cell culture media over the course of the incubation.[7]
Q4: How do I choose the right assay and incubation time to measure PARP7 target engagement?
A4: To specifically measure target engagement in live cells, several methods are available:
-
Split Nanoluciferase (NanoLuc) Assay: This is a sensitive method to quantify endogenous PARP7 protein levels and target engagement. An 18-hour incubation with the inhibitor is a well-established time point for this assay.[6]
-
Western Blot for PARP7 Stabilization: As mentioned in Q2, observing an increase in total PARP7 protein levels by western blot after a 16-24 hour treatment is a strong indicator of target engagement.[2]
-
Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stabilization of PARP7 upon ligand binding. A shorter incubation time, typically 1 hour, is used for this assay.[5]
Troubleshooting Guides
Problem: No significant effect on cell viability after a 72-hour incubation with the PARP7 inhibitor.
| Possible Cause | Troubleshooting Steps |
| Insufficient Incubation Time | For some cell lines, a longer incubation of up to 7 days may be required. Consider extending the treatment duration and replenishing the media with a fresh inhibitor every 72 hours.[1] |
| Low Endogenous PARP7 Expression | Verify the PARP7 expression level in your cell line using qPCR or western blot. If expression is low, the cellular phenotype may be less pronounced.[4] |
| Non-functional Type I Interferon (IFN-I) Pathway | The anti-tumor effects of some PARP7 inhibitors are dependent on a functional IFN-I signaling pathway. Confirm that your cell line has an intact IFN-I cascade.[4] |
| Inhibitor Instability | Assess the stability of your inhibitor in the cell culture media over the incubation period.[7] |
Problem: High variability in EC50 values in a target engagement assay.
| Possible Cause | Troubleshooting Steps |
| Narrow Dynamic Range | Treatment with a PARP7 inhibitor alone may produce a modest response. To increase the dynamic range and reproducibility, consider co-treatment with an Aryl Hydrocarbon Receptor (AHR) agonist, such as L-kynurenine, to transcriptionally activate PARP7.[6] |
| Inconsistent Cell Seeding | Ensure even cell distribution by allowing the plate to sit at room temperature for 15 minutes before placing it in the incubator. Use an optimal cell seeding density to avoid overconfluence.[1][6] |
| Edge Effects in 96-well plates | For longer incubations, it is recommended to use only the inner 60 wells of a 96-well plate to mitigate "edge effects".[6] |
Quantitative Data Summary
The following tables summarize the potency of two common PARP7 inhibitors, RBN-2397 and KMR-206, in various assays. These values can serve as a reference for designing your experiments.
Table 1: Potency of RBN-2397 in Biochemical and Cell-Based Assays [1][8]
| Assay Type | Endpoint | Value | Cell Line |
| Enzymatic Assay | IC50 | <3 nM | - |
| Cellular MARylation | EC50 | 1 nM | Various |
| STAT1 Phosphorylation | EC50 | 17.8 nM | NCI-H1373 |
| Cell Proliferation | IC50 | 20 nM | NCI-H1373 |
| Cell Viability | IC50 | 727.2 nM | OVCAR4 |
| Cell Viability | IC50 | 1159 nM | OVCAR3 |
Table 2: Potency of KMR-206 in Cell-Based Assays [1]
| Assay Type | Endpoint | Value | Cell Line |
| Cell Viability | EC50 | 104 nM | NCI-H1373 |
Experimental Protocols
Protocol 1: Western Blot for PARP7 Pathway Activation
This protocol is used to assess the effect of PARP7 inhibitors on the protein levels of PARP7 and the phosphorylation status of STAT1, a key downstream marker of type I interferon signaling.[1][2]
-
Cell Seeding: Plate cells (e.g., NCI-H1373) in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Inhibitor Treatment: Treat cells with the PARP7 inhibitor at various concentrations (e.g., 10 nM - 1 µM) for 16-24 hours. Include a vehicle-only (e.g., DMSO) control.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-PARP7, anti-phospho-STAT1, anti-total-STAT1, and a loading control) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate.
-
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
This protocol determines the effect of PARP7 inhibitors on cell viability and proliferation over a longer duration.[1]
-
Cell Seeding: Seed cells in a 96-well plate at an empirically determined optimal density (e.g., 2,000-10,000 cells/well). Allow cells to attach overnight.
-
Compound Treatment: Add serial dilutions of the PARP7 inhibitor (e.g., 0.1 nM to 10 µM) to the wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours to 7 days). For incubations longer than 72 hours, replenish the media with fresh inhibitor every 72 hours.
-
Luminescence Measurement:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce lysis.
-
Incubate at room temperature for 10 minutes to stabilize the signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: A generalized workflow for investigating PARP7 inhibitors.
Caption: Troubleshooting logic for potency discrepancies.
Caption: Simplified PARP7 signaling and inhibitor action.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Quantification of PARP7 Protein Levels and PARP7 Inhibitor Target Engagement in Cells Using a Split Nanoluciferase System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Navigating Inconsistent Results in PARP7-IN-16 Experiments: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and inconsistencies encountered during experiments with the PARP7 inhibitor, PARP7-IN-16. Much of the publicly available research has been conducted with RBN-2397, a compound understood to be identical or closely related to PARP7-IN-16; therefore, data and insights from RBN-2397 studies are included.[1]
Frequently Asked Questions (FAQs)
Q1: Why am I observing inconsistent anti-tumor effects of PARP7-IN-16 in my cell lines?
A1: The anti-tumor activity of PARP7-IN-16 is often dependent on a functional type I interferon (IFN-I) signaling pathway.[2][3] Inconsistent results can arise from several factors related to your experimental system:
-
Cell Line Integrity: Ensure your cell line possesses an intact IFN-I signaling cascade. Deficiencies in key pathway components like cGAS, STING, or TBK1 can abolish the inhibitor's effect.
-
PARP7 Expression Levels: Cell lines exhibit varying endogenous levels of PARP7. Low expression may lead to a less pronounced phenotype upon inhibition.[3] Consider verifying PARP7 expression in your cell lines of interest.
-
Context-Dependent Signaling: The cellular context, including the status of other signaling pathways like the Aryl Hydrocarbon Receptor (AHR) and hormone receptors (Androgen Receptor/Estrogen Receptor), can influence the cellular response to PARP7 inhibition.[3][4][5]
Q2: My PARP7 protein levels are increasing after treatment with PARP7-IN-16. Is this an experimental artifact?
A2: No, this is a documented paradoxical effect of some PARP7 inhibitors, including RBN-2397.[3][6] The catalytic activity of PARP7 is linked to its own degradation. By inhibiting its catalytic function, PARP7-IN-16 stabilizes the protein, leading to its accumulation.[6] This phenomenon can serve as a useful biomarker for target engagement.[3]
Q3: I am seeing high variability in my dose-response curves and IC50 values. What could be the cause?
A3: Variability in potency measurements can often be traced back to the physicochemical properties of PARP7-IN-16 and its handling:
-
Solubility Issues: PARP7-IN-16 is a hydrophobic compound with limited solubility in aqueous solutions.[7] Precipitation in your assay buffer or cell culture media will lead to an inaccurate effective concentration. It is recommended to use DMSO for stock solutions and to be mindful of the final DMSO concentration in your experiments, ideally keeping it at or below 0.1% to avoid solvent-induced cytotoxicity.[8]
-
Stability in Media: The inhibitor may not be stable under standard cell culture conditions (37°C, presence of serum components).[9] Degradation over the course of a long experiment will reduce the effective concentration and lead to an underestimation of potency.[9] Consider assessing the stability of PARP7-IN-16 in your specific experimental setup.
-
Plastic Adsorption: Small molecules can adsorb to plastic labware, reducing the concentration of the inhibitor available to the cells.[9] Using low-binding plastics can help mitigate this issue.[9]
Q4: What are the potential off-target effects of PARP7-IN-16 that could confound my results?
A4: While PARP7-IN-16 is a potent PARP7 inhibitor, it also shows activity against PARP1 and PARP2.[10][11] Inhibition of these other PARP family members, which are involved in DNA damage repair, could contribute to the observed phenotype, especially in cell lines with deficiencies in DNA repair pathways.[12] Some PARP inhibitors have also been shown to have off-target effects on kinases, which could lead to unexpected biological responses.[13][14][15]
Troubleshooting Guides
Problem: Unexpected Lack of Efficacy in a Cell-Based Assay
This workflow can help you diagnose why PARP7-IN-16 may not be showing the expected activity in your cell-based experiments.
Problem: High Background or Low Signal-to-Noise Ratio in a PARP Trapping Assay
PARP trapping assays measure the stabilization of the PARP-DNA complex by an inhibitor.[12] Here are some steps to optimize this assay:
-
Optimize Inhibitor Concentration: Ensure you are using a concentration of PARP7-IN-16 sufficient to induce trapping. A wide concentration range should be tested initially.
-
Cellular Health: Ensure cells are healthy and not overly confluent, which can lead to high background signal.
-
Lysis Conditions: Use appropriate lysis buffers to efficiently extract the chromatin-bound proteins.
-
Washing Steps: Include stringent washing steps to remove non-specifically bound proteins.
-
Positive and Negative Controls: Use a known potent PARP1/2 inhibitor as a positive control and a cell line with low PARP expression as a negative control.
Data Presentation
Table 1: In Vitro Potency of PARP7-IN-16 and RBN-2397
| Compound | Target | IC50 (nM) | Reference |
| PARP7-IN-16 | PARP7 | 0.21 | [10][11] |
| PARP1 | 0.94 | [10][11] | |
| PARP2 | 0.87 | [10][11] | |
| RBN-2397 | PARP7 | <3 | [16] |
Table 2: Preclinical In Vivo Efficacy of RBN-2397
| Tumor Model | Host | Dose and Schedule | Outcome | Reference |
| H1373 NSCLC Xenograft | Nude Mice | 100 mg/kg, p.o., q.d. | 85% Tumor Growth Inhibition | [16] |
| CT26 Colon Cancer Syngeneic | BALB/c Mice | 100 mg/kg, p.o., q.d. | Some animals tumor-free at day 27 | [16] |
Experimental Protocols
Protocol 1: Western Blot for PARP7 Pathway Activation
This protocol is used to assess the activation of the Type I Interferon pathway following PARP7 inhibition.
-
Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231) at a suitable density. Once attached, treat with a dose-response of PARP7-IN-16 or vehicle control (e.g., DMSO) for 16-24 hours.[6]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[6]
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on a polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.[6]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against PARP7, phospho-STAT1 (Tyr701), total STAT1, phospho-IRF3 (S396), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[6]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Cell Viability Assay
This protocol is used to determine the effect of PARP7-IN-16 on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere overnight.
-
Inhibitor Treatment: Treat cells with a serial dilution of PARP7-IN-16 (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle-only control.[3]
-
Viability Assessment: Add a viability reagent such as CellTiter-Glo® or MTT to each well according to the manufacturer's instructions.
-
Measurement: Measure luminescence or absorbance using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[3]
Signaling Pathways and Workflows
PARP7-Mediated Negative Regulation of Type I Interferon Signaling
PARP7 acts as a brake on the innate immune response by suppressing the cGAS-STING pathway.[1][2] PARP7 can mono-ADP-ribosylate (MARylate) and inhibit TBK1, a key kinase downstream of STING.[2] Inhibition of PARP7 with PARP7-IN-16 removes this inhibition, leading to TBK1 activation, IRF3 phosphorylation, and subsequent transcription of type I interferons and interferon-stimulated genes (ISGs).[2][4]
Context-Dependent Regulation of Estrogen Receptor Alpha (ERα)
In estrogen receptor-positive (ER+) breast cancer cells, PARP7 plays a role in regulating the stability of ERα. PARP7 mono-ADP-ribosylates ERα, marking it for proteasomal degradation. By inhibiting PARP7, PARP7-IN-16 can lead to the stabilization and accumulation of ERα, which may enhance estrogen-mediated signaling.[1] This highlights the context-dependent nature of PARP7 inhibition.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Induction of PARP7 Creates a Vulnerability for Growth Inhibition by RBN2397 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PARP7 as a new target for activating anti-tumor immunity in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. icr.ac.uk [icr.ac.uk]
- 14. Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors | Semantic Scholar [semanticscholar.org]
- 16. benchchem.com [benchchem.com]
PARP7 Inhibitor Activity Assays: A Technical Support Center
Welcome to the technical support center for PARP7 inhibitor activity assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Biochemical Assays
Q1: My compound shows high potency in the biochemical assay, but this doesn't translate to cellular activity. What are the possible reasons?
A1: This is a frequent observation. Several factors can contribute to this discrepancy:
-
Cell Permeability: The compound may have poor permeability across the cell membrane.
-
Compound Stability: The compound might be unstable in the cellular environment or rapidly metabolized.
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps, such as P-glycoprotein, which actively remove it from the cell.[1]
-
Off-target Effects: In a cellular context, the compound might have off-target effects that counteract its PARP7 inhibitory activity.
To investigate this, consider performing a Cellular Thermal Shift Assay (CETSA) to confirm target engagement within the cell.[2]
Q2: I'm observing high background noise or a weak signal in my chemiluminescent assay. What can I do to improve it?
A2: High background or a weak signal can obscure your results. Here are some troubleshooting steps:
-
Reagent Quality: Ensure all reagents, especially the recombinant PARP7 enzyme and biotinylated NAD+, are of high quality and have been stored correctly.
-
Washing Steps: Inadequate washing can lead to high background. Optimize the number and duration of wash steps to effectively remove unbound reagents.
-
Blocking: Ensure that the blocking step is sufficient to prevent non-specific binding of antibodies or streptavidin-HRP.
-
Enzyme Concentration: Titrate the PARP7 enzyme concentration to find the optimal level that provides a robust signal without being excessive.
-
Substrate Concentration: Ensure the histone and NAD+ concentrations are not limiting the reaction.
Cell-Based Assays
Q3: After treating cells with my PARP7 inhibitor, I see an increase in PARP7 protein levels. Is this expected?
A3: Yes, this is an expected and documented phenomenon.[1][3] Treatment with PARP7 inhibitors can lead to the stabilization and accumulation of the PARP7 protein.[1][3][4] This occurs because the catalytically inactive enzyme is no longer marking itself or other proteins for degradation. This stabilization can be used as a reliable marker for target engagement in cellular assays.[1][3]
Q4: My PARP7 inhibitor is not inducing the expected downstream signaling events, such as interferon-stimulated gene (ISG) expression. What should I check?
A4: The lack of a downstream phenotype can be due to several reasons:
-
Cell Line Competency: The anti-tumor effects of PARP7 inhibitors are often dependent on a functional Type I Interferon (IFN) signaling pathway.[1] Verify that your chosen cell line has an intact cGAS-STING-TBK1-IRF3 signaling axis.[1]
-
Target Engagement: Confirm that your inhibitor is engaging PARP7 in your cellular model. You can use a split Nanoluciferase system or Western blot to check for PARP7 stabilization.[1][5]
-
Aryl Hydrocarbon Receptor (AHR) Pathway Status: The AHR pathway can influence sensitivity to PARP7 inhibitors.[1][6]
-
Inhibitor Potency and Stability: Re-verify the potency and stability of your inhibitor under your experimental conditions.[1]
Q5: I'm having trouble with the solubility of my PARP7 inhibitor in aqueous solutions for my cell-based assays. What can I do?
A5: Many small molecule inhibitors, including some for PARP7, are hydrophobic and have limited aqueous solubility.[7]
-
Use of Co-solvents: For many applications, a co-solvent system may be necessary to maintain solubility.[7] A common approach is to prepare a high-concentration stock solution in DMSO and then dilute it into the final assay medium.[7]
-
Optimized Dilution: When diluting the DMSO stock, add it directly to the final assay medium while vortexing to ensure rapid and even dispersion. Avoid large, rapid changes in solvent polarity which can cause precipitation.[7]
-
Solubility Testing: Perform a solubility test in your specific buffer to determine the solubility limit of your compound.[7]
Quantitative Data Summary
Table 1: Potency of Common PARP7 Inhibitors in Biochemical and Cellular Assays
| Compound | PARP7 IC50 (nM) (Biochemical) | PARP1 IC50 (nM) (Biochemical) | PARP2 IC50 (nM) (Biochemical) | Cellular Assay Type | Cell Line | Cellular EC50 (nM) | Reference |
| RBN-2397 | < 3 | 2639 | 30.3 | STAT1 Phosphorylation | NCI-H1373 | 17.8 | [6][8] |
| RBN-2397 | < 3 | 2639 | 30.3 | Cell Proliferation | NCI-H1373 | 20 | [6][8] |
| RBN-2397 | < 3 | 2639 | 30.3 | Cell Viability | OVCAR4 | 727.2 | [6] |
| RBN-2397 | < 3 | 2639 | 30.3 | Cell Viability | OVCAR3 | 1159 | [6] |
| KMR-206 | 13.7 | > 3000 | ~1000 | Cell Viability | NCI-H1373 | 104 | [6][8] |
Experimental Protocols
Protocol 1: PARP7 Chemiluminescent HTS Assay
This biochemical assay quantifies PARP7 activity by measuring the incorporation of biotinylated NAD+ into histone proteins.
Materials:
-
Recombinant PARP7 enzyme
-
Histone protein mixture
-
Biotinylated NAD+
-
Assay buffer
-
Streptavidin-HRP
-
Chemiluminescent substrate
-
White, opaque 96- or 384-well plates
-
Test compounds dissolved in DMSO
Procedure:
-
Plate Coating: Dilute the histone mixture in PBS and add to each well of the plate. Incubate overnight at 4°C.
-
Washing: Wash the plate with PBST (PBS + 0.05% Tween-20).[8]
-
Compound Addition: Add test compounds at the desired concentrations. Ensure the final DMSO concentration is ≤1%.
-
Reaction Initiation: Add a master mix containing biotinylated NAD+ and assay buffer to each well. Initiate the reaction by adding diluted PARP7 enzyme. Incubate for 1 hour at room temperature.[8]
-
Detection:
-
Wash the plate with PBST.
-
Add streptavidin-HRP diluted in blocking buffer and incubate for 30 minutes at room temperature.[8]
-
Wash the plate again with PBST.
-
Add the chemiluminescent substrate.
-
-
Data Acquisition: Immediately measure the luminescence using a plate reader. The signal is inversely proportional to PARP7 inhibition.
Protocol 2: Split-Nanoluciferase (HiBiT) Cellular Target Engagement Assay
This cell-based assay measures the stabilization of PARP7 protein upon inhibitor binding.[5]
Materials:
-
Cell line with endogenously HiBiT-tagged PARP7
-
Nano-Glo® HiBiT Lytic Detection System
-
White, opaque 96- or 384-well plates
-
Test compounds dissolved in DMSO
Procedure:
-
Cell Seeding: Seed the HiBiT-PARP7 expressing cells in the plates and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PARP7 inhibitor. Incubate for 18-24 hours.[5]
-
Lysis and Detection:
-
Equilibrate the plate and the Nano-Glo® HiBiT Lytic Detection Reagent to room temperature.
-
Add the detection reagent to each well.
-
Mix on an orbital shaker for a few minutes to ensure complete cell lysis.[8]
-
-
Data Acquisition: Measure the luminescent signal, which is proportional to the amount of stabilized PARP7 protein.
Protocol 3: Western Blot for PARP7 Stabilization and Downstream Signaling
This protocol assesses the effect of PARP7 inhibitors on PARP7 protein levels and the phosphorylation of downstream signaling proteins like STAT1.[6]
Materials:
-
Cancer cell lines of interest
-
PARP7 inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-PARP7, anti-phospho-STAT1 (Tyr701), anti-total-STAT1, and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat cells with the PARP7 inhibitor for 16-24 hours.[6]
-
Wash cells with ice-cold PBS and lyse them.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Add chemiluminescent substrate and image the blot.
-
Visualizations
Caption: PARP7's role in the cGAS-STING and AHR signaling pathways.
Caption: A typical high-throughput screening workflow for PARP7 inhibitors.[8]
Caption: A stepwise guide to validating on-target PARP7 inhibitor effects.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. RBN-2397, a PARP7 Inhibitor, Synergizes with Paclitaxel to Inhibit Proliferation and Migration of Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of PARP7 Protein Levels and PARP7 Inhibitor Target Engagement in Cells Using a Split Nanoluciferase System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
minimizing variability in cell-based assays with PARP7-IN-16
Technical Support Center: PARP7-IN-16
Welcome to the technical support center for PARP7-IN-16. This guide is designed to help researchers, scientists, and drug development professionals minimize variability in cell-based assays involving this inhibitor. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed protocols, and key quantitative data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for PARP7-IN-16?
A1: PARP7-IN-16 is a potent inhibitor of Poly(ADP-ribose) Polymerase 7 (PARP7), a mono-ADP-ribosyltransferase.[1][2] PARP7 negatively regulates the type I interferon (IFN-I) signaling pathway, which is a key part of the innate immune response.[2][3] By inhibiting PARP7's catalytic activity, PARP7-IN-16 removes this suppression, leading to the activation of the cGAS-STING pathway.[1] This results in a cancer cell-autonomous anti-proliferative effect and the recruitment of immune cells to enhance anti-tumor immunity.[1] In some contexts, like prostate and estrogen receptor-positive (ER+) breast cancer, PARP7 also ADP-ribosylates transcription factors such as the androgen receptor (AR) and estrogen receptor alpha (ERα), affecting their stability and function.[1][4]
Q2: How should I prepare and store PARP7-IN-16 stock solutions to ensure stability?
A2: For optimal stability, dissolve PARP7-IN-16 in a suitable solvent like DMSO to create a high-concentration stock solution.[5] It is recommended to aliquot this stock solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[5][6] Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month), ensuring the vials are sealed to prevent moisture absorption.[6] When preparing working solutions, dilute the stock in your assay medium just before use.
Q3: What is a typical concentration range for PARP7-IN-16 in cell-based assays?
A3: The optimal concentration range depends on the cell line and the specific assay. However, a common starting range for dose-response experiments is from 0.1 nM to 10 µM.[1][7] Based on its in vitro potency (IC50 values in the low nanomolar range), significant biological effects are often observed in the 1 nM to 1 µM range.[1][6] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: Are there known off-target effects for PARP7-IN-16?
A4: PARP7-IN-16 is a potent inhibitor of PARP7 but also shows high potency against PARP1 and PARP2.[6][8] This is an important consideration, as PARP1/2 inhibition can have distinct cellular effects, particularly related to DNA damage repair.[9][10] When interpreting results, it is crucial to consider the potential for combined PARP1/2/7 inhibition. For comparison, another widely used PARP7 inhibitor, RBN-2397, is reported to be more selective for PARP7 over other PARP family members.[11][12]
Quantitative Data Summary
The following tables summarize key quantitative data for PARP7-IN-16 and the related, well-characterized PARP7 inhibitor RBN-2397. Note that PARP7-IN-16 is also referred to as compound 36 in some literature.[8]
Table 1: In Vitro Potency (IC50, nM)
| Compound | Target | IC50 (nM) | Reference(s) |
|---|---|---|---|
| PARP7-IN-16 | PARP7 | 0.21 | [6][8] |
| PARP1 | 0.94 | [6][8] | |
| PARP2 | 0.87 | [6][8] | |
| RBN-2397 | PARP7 | <3 | [8][11] |
| PARP1 | >3000 | [12] |
| | PARP2 | 30.3 |[12] |
Table 2: Cellular Activity of RBN-2397 (for comparison)
| Cell Line | Cancer Type | Assay Type | Endpoint | Value | Reference(s) |
|---|---|---|---|---|---|
| NCI-H1373 | Lung Cancer | Cell Viability | EC50 | 104 nM | [7] |
| CT-26 | Colon Carcinoma | NanoBRET | IC50 | 1 nM |[11] |
Diagrams: Pathways and Workflows
PARP7 Signaling Pathway
General Experimental Workflow
Troubleshooting Guide
High variability can obscure meaningful results.[13] This section addresses common problems encountered during cell-based assays with small molecule inhibitors.
Problem 1: High variability between replicate wells.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Mix the cell suspension gently between pipetting to prevent settling. Use calibrated pipettes and consistent technique.[14] |
| "Edge Effects" in Plate | Evaporation in outer wells can concentrate media components and the inhibitor. To mitigate this, avoid using the outermost wells for experimental samples or fill them with sterile PBS/media to maintain humidity.[14] |
| Inaccurate Compound Dilution | Prepare fresh serial dilutions for each experiment. Ensure thorough mixing after each dilution step. Use a multi-channel pipette for adding the compound to the plate to ensure consistency.[13] |
| Contamination | Routinely test cell cultures for mycoplasma and other contaminants.[15] Contamination can drastically and inconsistently affect cell health and response. |
Problem 2: Weak or no dose-response effect observed.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Incorrect Concentration Range | The effective concentration may be outside the tested range. Expand the dose-response curve to include both higher and lower concentrations (e.g., 1 pM to 100 µM). |
| Low PARP7 Expression | The cell line used may not express sufficient levels of PARP7. Verify PARP7 protein expression using Western Blot or mRNA levels using qPCR. |
| Compound Instability/Precipitation | The inhibitor may be unstable or precipitating in the culture medium.[5] Visually inspect for precipitation after adding the compound to the medium. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solubility issues and toxicity.[5] |
| Assay Incubation Time | The chosen incubation time may be too short or too long. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your assay. |
Problem 3: Inconsistent results between different experiments.
| Potential Cause | Troubleshooting Steps & Recommendations |
| High Cell Passage Number | Cells can exhibit phenotypic drift after many passages.[15] Use cells with a consistent and low passage number for all experiments. It is best practice to use cells thawed from a characterized master cell bank.[15] |
| Variability in Reagents | Serum is a major source of variability. Whenever possible, use the same lot of serum for a series of experiments. Qualify new lots of serum before use.[14] |
| Inconsistent Culture Conditions | The confluency of cells at the time of seeding can impact their response.[15] Standardize all cell handling procedures, including seeding density, media volume, and incubation conditions.[14][15] |
Troubleshooting Decision Tree
Key Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., Using CellTiter-Glo®)
This protocol assesses the effect of PARP7-IN-16 on cell proliferation and viability.
-
Cell Seeding: Suspend cells in complete culture medium and seed into a 96-well opaque-walled plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 90 µL.[1] Incubate overnight (16-24 hours) at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10X working stock of PARP7-IN-16 serial dilutions in complete medium from a DMSO stock. A typical final concentration range is 0.1 nM to 10 µM.[7] Also prepare a 10X vehicle control (e.g., 0.5% DMSO in medium).
-
Cell Treatment: Add 10 µL of the 10X compound dilutions or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for a specified duration (e.g., 72 hours) at 37°C, 5% CO₂.
-
Assay Procedure: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.
-
Measurement: Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[1] Let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control wells and plot the results as percent viability versus the log of the inhibitor concentration to determine the IC50 value.[7]
Protocol 2: Western Blot for PARP7 Expression and Pathway Activation
This protocol verifies the presence of the drug target and can be used to measure downstream pathway modulation (e.g., phosphorylation of STAT1 as a marker of Type I IFN signaling).[7]
-
Cell Culture and Treatment: Plate cells (e.g., 1x10⁶ cells in a 6-well plate) and allow them to adhere overnight. Treat cells with PARP7-IN-16 at desired concentrations for the determined time (e.g., 24-48 hours).[1]
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and incubate the lysate on ice for 30 minutes.[7]
-
Protein Quantification: Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C).[1] Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample in Laemmli buffer. Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.[1]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-PARP7, anti-phospho-STAT1, anti-total-STAT1, and a loading control like β-actin) overnight at 4°C.[1][7]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and apply an enhanced chemiluminescent (ECL) substrate. Visualize the protein bands using an imaging system.[7]
-
Analysis: Quantify band intensities using image analysis software and normalize to the loading control.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PARP7 as a new target for activating anti-tumor immunity in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of PARP7 Creates a Vulnerability for Growth Inhibition by RBN2397 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. PARP7 Inhibition: A Promising Pathway to Advancements in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Structurally distinct PARP7 inhibitors provide new insights into the function of PARP7 in regulating nucleic acid-sensing and IFN-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mt.com [mt.com]
- 14. Controlling Variability in Cell Assays When Designing RNAi Experiments | Thermo Fisher Scientific - US [thermofisher.com]
- 15. promegaconnections.com [promegaconnections.com]
Technical Support Center: Detection of Endogenous PARP7 Protein Levels
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the detection of endogenous Poly(ADP-ribose) polymerase 7 (PARP7) protein levels.
I. Troubleshooting Guide
This guide addresses common issues encountered during the detection of endogenous PARP7 and provides practical solutions.
| Problem | Potential Cause | Recommended Solution |
| Weak or No PARP7 Signal on Western Blot | Low Protein Abundance: Endogenous PARP7 levels are often very low in most cell lines. | - Increase the total protein loaded per well (up to 50 µg).- Enrich for PARP7 using immunoprecipitation (IP) prior to Western blotting (see Protocol 2).- Use a positive control lysate from a cell line known to express higher levels of PARP7 or from cells overexpressing PARP7. |
| Rapid Protein Degradation: PARP7 has a very short half-life and is rapidly degraded by the proteasome.[1][2] | - Treat cells with a proteasome inhibitor (e.g., MG132 at 10 µM for 4-6 hours) before cell lysis to increase PARP7 stability.[1][2]- Treat cells with a PARP7 inhibitor (e.g., RBN2397) which has been shown to stabilize the PARP7 protein.[3]- In relevant cell lines (e.g., prostate cancer), stimulate with androgens (e.g., R1881) to increase PARP7 half-life.[1] | |
| Suboptimal Antibody Performance: The primary antibody may have low affinity or be used at a non-optimal concentration. | - Optimize the primary antibody concentration by performing a dot blot or a titration experiment.- Test different commercially available PARP7 antibodies.- Ensure the antibody is validated for the specific application (e.g., Western blot, IP). | |
| Inefficient Protein Transfer: Poor transfer of PARP7 from the gel to the membrane. | - Use a membrane with a smaller pore size (0.2 µm) for better retention of proteins around the size of PARP7 (~76 kDa).- Optimize transfer time and voltage; for larger proteins, a wet transfer overnight at 4°C is often more efficient. | |
| Multiple Bands or Non-Specific Bands | Antibody Cross-Reactivity: The primary or secondary antibody may be binding to other proteins. | - Use a more specific, affinity-purified primary antibody.- Optimize the antibody concentrations; higher concentrations can lead to non-specific binding.- Increase the stringency of the washing steps (e.g., increase the number of washes or the detergent concentration in the wash buffer). |
| Protein Degradation Products: Lower molecular weight bands may be degradation products of PARP7. | - Add a fresh protease inhibitor cocktail to the lysis buffer immediately before use.- Keep samples on ice at all times during preparation. | |
| High Background on Western Blot | Insufficient Blocking: Non-specific binding sites on the membrane are not adequately blocked. | - Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).- Try a different blocking agent (e.g., 5% non-fat dry milk or 5% BSA). Some antibodies perform better with a specific blocking agent. |
| High Antibody Concentration: Excessive primary or secondary antibody can lead to high background. | - Decrease the concentration of the primary and/or secondary antibody. |
II. Frequently Asked Questions (FAQs)
Q1: Why is it so challenging to detect endogenous PARP7 protein?
A1: The primary challenge in detecting endogenous PARP7 is its extremely short protein half-life, estimated to be around 4.5 minutes in some cell lines.[4] This rapid turnover is due to its degradation via the ubiquitin-proteasome pathway, making it a very low-abundance protein under basal conditions.[2]
Q2: How can I increase the levels of endogenous PARP7 for easier detection?
A2: You can increase endogenous PARP7 levels by:
-
Inhibiting the proteasome: Treating cells with a proteasome inhibitor like MG132 prevents the degradation of PARP7, leading to its accumulation.[1][2]
-
Using a PARP7 inhibitor: Small molecule inhibitors of PARP7, such as RBN2397, have been shown to stabilize the protein, making it more readily detectable.[3]
-
Inducing its expression: In certain contexts, PARP7 expression can be induced. For example, in prostate cancer cells, androgen treatment increases PARP7 transcription and protein stability.[4][5] In other cell types, activation of the Aryl Hydrocarbon Receptor (AHR) can induce PARP7 expression.
Q3: Which cell lines are good positive controls for PARP7 expression?
A3: PARP7 expression can vary significantly between cell lines. Some studies have shown detectable endogenous PARP7 in non-small cell lung cancer (NSCLC) cell lines like NCI-H1373 and NCI-H1975, and in prostate cancer cell lines like VCaP and LNCaP after androgen stimulation.[6][7] It is recommended to consult the literature for cell lines relevant to your research area or to test a panel of cell lines.
Q4: Are there alternative methods to Western blotting for detecting endogenous PARP7?
A4: Yes, a highly sensitive split Nanoluciferase (NanoLuc) system has been developed to quantify endogenous PARP7 protein levels and assess inhibitor target engagement in living cells.[2][4] This method involves CRISPR/Cas9-mediated tagging of the endogenous PARP7 gene with a small HiBiT tag.
III. Quantitative Data
Table 1: Half-life of PARP7 Protein in Prostate Cancer Cells
| Condition | Cell Line | Half-life (minutes) |
| Basal | PC3-AR | ~4.5 |
| Androgen Treatment (R1881) | PC3-AR | ~25.6 |
| PARP7 Inhibitor (RBN2397) | PC3-AR(HA-PARP7) | Increased ~4-fold |
Data compiled from published studies.[1][4]
Table 2: PARP7 Expression in Selected Cancer Cell Lines
| Cancer Type | Cell Line | Relative PARP7 mRNA Expression |
| Lung Squamous Cell Carcinoma | NCI-H1373 | High |
| Lung Adenocarcinoma | NCI-H1975 | High |
| Breast Cancer | MCF-7 | Moderate (inducible by estrogen) |
| Prostate Cancer | VCaP | Moderate (inducible by androgens) |
Expression levels are relative and can be influenced by culture conditions and treatments.[6][7]
IV. Experimental Protocols
Protocol 1: Western Blotting for Endogenous PARP7
This protocol is optimized for the detection of the low-abundance and unstable PARP7 protein.
Materials:
-
Cell culture reagents
-
Proteasome inhibitor (e.g., MG132) or PARP7 inhibitor (e.g., RBN2397)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane (0.2 µm pore size)
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody against PARP7
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells and grow to 70-80% confluency. To increase PARP7 stability, treat cells with a proteasome inhibitor (e.g., 10 µM MG132) or a PARP7 inhibitor for 4-6 hours before harvesting.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer with freshly added inhibitors.
-
Scrape cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix 30-50 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins to a 0.2 µm PVDF membrane. A wet transfer overnight at 4°C is recommended for better efficiency.
-
Blocking: Block the membrane with blocking buffer for 1-2 hours at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary PARP7 antibody (at an optimized dilution) in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (at an optimized dilution) in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add ECL substrate and visualize the signal using a chemiluminescence imaging system. Use a long exposure time if the signal is weak.
Protocol 2: Immunoprecipitation (IP) of Endogenous PARP7
This protocol describes the enrichment of PARP7 from cell lysates.
Materials:
-
Cell lysate (prepared as in Protocol 1)
-
IP lysis buffer (non-denaturing, e.g., Triton X-100 based)
-
PARP7 antibody for IP
-
Protein A/G magnetic beads
-
Wash buffer (IP lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., glycine-HCl, pH 2.5) or Laemmli sample buffer
Procedure:
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add Protein A/G beads to 500-1000 µg of cell lysate.
-
Incubate for 1 hour at 4°C with rotation to reduce non-specific binding.
-
Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the PARP7 IP antibody to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with rotation.
-
Add pre-washed Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C with rotation.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer.
-
-
Elution:
-
For Western Blotting: Resuspend the beads in Laemmli sample buffer and boil for 5-10 minutes to elute and denature the proteins.
-
For Mass Spectrometry: Elute with a low pH elution buffer and neutralize immediately.
-
-
Analysis: Analyze the eluate by Western blotting (as in Protocol 1) or mass spectrometry.
V. Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the detection of endogenous PARP7.
Caption: PARP7 negatively regulates the cGAS-STING pathway.
Caption: PARP7 is involved in a negative feedback loop in Androgen Receptor signaling.
Caption: PARP7's role in the negative feedback regulation of Aryl Hydrocarbon Receptor signaling.
References
- 1. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Quantification of PARP7 Protein Levels and PARP7 Inhibitor Target Engagement in Cells Using a Split Nanoluciferase System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Quantification of PARP7 Protein Levels and PARP7 Inhibitor Target Engagement in Cells Using a Split Nanoluciferase System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Post-Transcriptional Regulation of PARP7 Protein Stability Is Controlled by Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PARP7 as a new target for activating anti-tumor immunity in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. intodna.com [intodna.com]
Technical Support Center: Optimizing PARP7-IN-16 Treatment
This technical support center is designed for researchers, scientists, and drug development professionals utilizing PARP7-IN-16. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to facilitate the optimization of experiments for a maximal Type I Interferon (IFN) response.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for PARP7-IN-16? PARP7-IN-16 is a potent and selective small-molecule inhibitor of Poly(ADP-ribose) Polymerase 7 (PARP7), a mono-ADP-ribosyltransferase.[1][2] In many cancer cells, PARP7 acts as a negative regulator or a "brake" on the innate immune response.[1][3][4] The primary mechanism of PARP7-IN-16 is to inhibit the catalytic activity of PARP7, thereby restoring the cell's ability to produce Type I interferons (IFN-I) in response to cytosolic nucleic acids.[1][4][5] This restoration of IFN signaling can lead to direct cancer cell-autonomous effects and the activation of an anti-tumor immune response.[4][5]
Q2: Is the strong Type I Interferon (IFN) response I'm observing an expected on-target effect? Yes, a robust IFN response is the expected on-target effect of effective PARP7 inhibition.[6] PARP7 suppresses the cGAS-STING signaling pathway by negatively regulating the kinase TBK1.[4][7][8] By inhibiting PARP7 with PARP7-IN-16, this suppression is removed, leading to the activation of TBK1 and the transcription factor IRF3, which drives the production of IFN-β and other interferon-stimulated genes (ISGs).[4][6][7]
Q3: After treatment with PARP7-IN-16, I see an increase in total PARP7 protein levels. Is this a sign of experimental failure or resistance? No, this is a documented paradoxical effect and a key indicator of target engagement.[6][9] The catalytic activity of PARP7 is involved in its own proteasomal degradation.[10] When PARP7-IN-16 binds to the catalytic pocket, it blocks this activity and stabilizes the PARP7 protein, leading to its accumulation.[6][10] This phenomenon can be used to confirm that the inhibitor is reaching and binding to its target in your cellular model.[6][9]
Q4: How does PARP7-IN-16 relate to RBN-2397? Much of the publicly available research has been conducted using RBN-2397.[4][11][12] PARP7-IN-16 is understood to be either identical or a very closely related compound to RBN-2397, and data from studies using RBN-2397 is generally considered applicable to PARP7-IN-16.[1]
Q5: Are there other cellular pathways regulated by PARP7 that could influence my results? Yes, PARP7 has roles beyond IFN signaling that can be context-dependent. For instance, in estrogen receptor-positive (ER+) breast cancer cells, PARP7 facilitates the degradation of ERα.[1] Inhibition by PARP7-IN-16 can stabilize ERα, potentially enhancing estrogen-mediated signaling.[1] PARP7 is also involved in regulating the androgen receptor (AR) and is a transcriptional target of the Aryl Hydrocarbon Receptor (AHR) pathway.[7][8][13]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Issue 1: I am not observing the expected IFN response (e.g., no increase in pSTAT1 or ISG expression) after PARP7-IN-16 treatment.
| Possible Cause | Suggested Solution & Verification Step |
| Insufficient Target Engagement | Verify Target Engagement: Perform a Western blot for total PARP7 protein after a 16-24 hour treatment with a dose-response of PARP7-IN-16. A dose-dependent increase in the PARP7 protein band confirms the inhibitor is engaging its target.[6] |
| Low Endogenous PARP7 Expression | Assess PARP7 Levels: Check the baseline expression of PARP7 in your cell line via Western blot or qPCR. If levels are low, the effect of inhibition may be minimal.[9] Consider using a positive control cell line known to have high PARP7 expression (e.g., NCI-H1373).[1][14] |
| Compromised IFN Signaling Pathway | Check Pathway Integrity: Ensure your cell line has a functional Type I IFN signaling cascade. Use a known STING agonist (e.g., cGAMP, DMXAA) as a positive control to stimulate the pathway.[15] Verify the presence of key pathway components like STING, TBK1, and IRF3.[9] |
| Inhibitor Instability or Potency | Confirm Inhibitor Activity: Ensure your PARP7-IN-16 stock is stored correctly (e.g., at -80°C for long-term storage) and handled properly to maintain its activity.[2][9] Prepare fresh dilutions for each experiment. |
Issue 2: My results show high variability between experiments.
| Possible Cause | Suggested Solution & Verification Step |
| Cell Line Contamination or Genetic Drift | Authenticate Cell Line: Perform cell line authentication (e.g., STR profiling) to ensure you are working with the correct, uncontaminated cell line.[9] |
| Inconsistent Experimental Conditions | Standardize Protocols: Maintain consistency in cell passage number, seeding density, treatment duration, and reagent preparation to minimize variability. |
| PARP7 Protein Instability During Lysis | Optimize Lysis: PARP7 is an unstable protein with a short half-life.[16] Use a robust lysis buffer (e.g., RIPA) supplemented with a fresh cocktail of protease and phosphatase inhibitors. Keep samples on ice at all times during preparation.[1][16] |
Issue 3: I observe unexpected cell proliferation in my ER-positive breast cancer cell line.
| Possible Cause | Suggested Solution & Verification Step |
| Stabilization of Estrogen Receptor Alpha (ERα) | Acknowledge Context-Dependent Effects: In ER+ cells, PARP7 inhibition prevents ERα degradation, which can enhance estrogen-mediated signaling and promote proliferation.[1] This is a known mechanism. Consider this context when interpreting your data. Measure ERα protein levels by Western blot to confirm stabilization. |
Quantitative Data Summary
The following tables summarize key quantitative data for PARP7 inhibitors from preclinical studies. Note that PARP7-IN-16 is also referred to as Cpd36 and is compared with the well-characterized analog, RBN-2397.
Table 1: In Vitro Potency of PARP7 Inhibitors
| Compound | Target | IC50 (nM) | Citation |
| PARP7-IN-16 (Cpd36) | PARP7 | 0.21 | |
| PARP1 | 0.94 | ||
| PARP2 | 0.87 | ||
| RBN-2397 | PARP7 | <3 | [4] |
Table 2: In Vivo Efficacy - Tumor Growth Inhibition (TGI)
| Compound | Cancer Model | Dose & Schedule | % TGI | Citation |
| RBN-2397 | NCI-H1373 (NSCLC Xenograft) | 100 mg/kg, p.o., q.d. | 100% (complete regression) | |
| RBN-2397 | CT26 (Colon Carcinoma Syngeneic) | 100 mg/kg, p.o., q.d. | 82% |
TGI: Tumor Growth Inhibition; p.o.: per os (oral administration); q.d.: quaque die (once daily); NSCLC: Non-Small Cell Lung Cancer.
Key Experimental Protocols
Protocol 1: Western Blot for IFN Pathway Activation
This protocol is used to assess the activation of the Type I IFN pathway by measuring phosphorylated STAT1 (pSTAT1) and the target engagement of PARP7-IN-16 by observing total PARP7 protein stabilization.
-
Cell Culture and Treatment: Plate cells (e.g., CT26, NCI-H1373) in 6-well plates to be 70-80% confluent at the time of treatment. Treat with desired concentrations of PARP7-IN-16 (e.g., 10 nM - 1 µM) or DMSO vehicle control for 16-24 hours.[6][8]
-
Lysate Preparation: Wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors.[1][6] Scrape cells, incubate on ice for 30 minutes, and clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.[1]
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample. Separate proteins on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.[1][9]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[9]
-
Incubate the membrane overnight at 4°C with primary antibodies against p-STAT1 (Tyr701), total STAT1, total PARP7, and a loading control (e.g., GAPDH, β-actin).[6][9]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
-
Detection: Visualize protein bands using an ECL detection reagent and an imaging system.[9]
Protocol 2: Quantitative PCR (qPCR) for Interferon-Stimulated Genes (ISGs)
This protocol measures the transcriptional upregulation of IFN pathway target genes.
-
Cell Culture and Treatment: Treat cells as described in the Western Blot protocol.
-
RNA Extraction: Harvest cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a SYBR Green-based master mix and primers for target genes (e.g., IFNB1, ISG15, MX1, CXCL10) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative mRNA expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control. An increase in ISG mRNA levels indicates successful pathway activation.[6]
Signaling Pathways and Workflows
Diagram 1: PARP7-IN-16 Mechanism of Action
Diagram 2: Experimental Workflow for Assessing Efficacy
Diagram 3: Troubleshooting Logic for Weak IFN Response
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorxiv.org [biorxiv.org]
- 4. intodna.com [intodna.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Induction of PARP7 Creates a Vulnerability for Growth Inhibition by RBN2397 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. discover.library.noaa.gov [discover.library.noaa.gov]
- 11. benchchem.com [benchchem.com]
- 12. PARP7i Clinical Candidate RBN-2397 Exerts Antiviral Activity by Modulating Interferon-β Associated Innate Immune Response in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PARP7 as a new target for activating anti-tumor immunity in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Loss of PARP7 Increases Type I Interferon Signaling in EO771 Breast Cancer Cells and Prevents Mammary Tumor Growth by Increasing Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to PARP7 Inhibitors: PARP7-IN-16 Free Base vs. RBN-2397
Introduction
Poly(ADP-ribose) polymerase 7 (PARP7), a mono-ADP-ribosyltransferase, has emerged as a critical negative regulator of the type I interferon (IFN-I) signaling pathway, a key component of the innate immune system's response to cancer.[1] By suppressing this pathway, PARP7 allows tumor cells to evade immune surveillance.[1] Consequently, inhibiting PARP7 is a promising therapeutic strategy to reactivate anti-tumor immunity.[1][2] This guide provides a detailed comparison of two notable PARP7 inhibitors: PARP7-IN-16 free base, a potent preclinical tool, and RBN-2397, a first-in-class inhibitor currently in clinical development.[3][4][5] It is important to note that some sources suggest RBN-2397 may be identical or closely related to PARP7-IN-16.[6]
Core Mechanism of Action: Releasing the Brakes on Anti-Tumor Immunity
The primary mechanism for both inhibitors involves the reactivation of the cGAS-STING pathway, a critical sensor of cytosolic DNA often present in cancer cells.[6] PARP7 acts as a brake on this pathway by mono-ADP-ribosylating (MARylating) and suppressing TANK-binding kinase 1 (TBK1), a key signaling component.[1][7] This prevents the phosphorylation and activation of Interferon Regulatory Factor 3 (IRF3), thereby halting the production of type I interferons and subsequent anti-tumor immune responses.[1] PARP7 inhibitors block the catalytic activity of PARP7, lifting this suppression and restoring IFN-I signaling.[6][8]
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and RBN-2397.
Table 1: In Vitro Potency & Selectivity
| Compound | Target | IC₅₀ (nM) | Selectivity Profile |
|---|---|---|---|
| This compound | PARP7 | 0.21[4][5] | Potent inhibitor of PARP1 and PARP2 as well.[4][5] |
| PARP1 | 0.94[5] | ||
| PARP2 | 0.87[5] |
| RBN-2397 | PARP7 | <3[5] | Exhibits >300-fold selectivity for PARP7 over PARP1.[9] |
Table 2: Preclinical In Vivo Efficacy
| Compound | Cancer Model | Dosing | Efficacy Outcome |
|---|---|---|---|
| PARP7-IN-16 | 22Rv1 Prostate Cancer Xenograft | 50 mg/kg, oral, once daily | Significant tumor growth inhibition.[10] |
| RBN-2397 | Lung Cancer Model | Oral administration | Induced complete tumor regression and promoted an adaptive immune response.[11] |
Table 3: Clinical Efficacy of RBN-2397 (Phase 1 Study NCT04053673)
| Tumor Type | Recommended Phase 2 Dose (RP2D) | Efficacy Highlights |
|---|---|---|
| Advanced Solid Tumors | 200 mg, twice daily (continuous)[3][5] | Overall: Well-tolerated with preliminary antitumor activity.[3] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | One patient achieved a partial response (PR) for 12+ months; 4/14 achieved stable disease (SD) for 4+ months.[12] | |
| Squamous Cell Carcinoma of the Lung (SCCL) | 5/19 patients achieved stable disease (SD) for 3+ months.[12] |
| Hormone Receptor-Positive (HR+) Breast Cancer | | One patient achieved a confirmed partial response (PR).[13] 2/11 patients achieved stable disease (SD) for 3+ months.[12] |
Experimental Design and Methodologies
Evaluating the efficacy of PARP7 inhibitors requires a multi-step approach, from initial biochemical assays to complex in vivo models.
Experimental Protocols
1. PARP7 Enzymatic Inhibition Assay (IC₅₀ Determination)
-
Principle: This biochemical assay measures the concentration of an inhibitor required to reduce the enzymatic activity of purified PARP7 by 50%.[5]
-
Methodology:
-
Recombinant human PARP7 enzyme is incubated with varying concentrations of the inhibitor (e.g., PARP7-IN-16 or RBN-2397).[14]
-
The enzymatic reaction is initiated by adding the substrate, NAD+, and a histone protein substrate.[5][14]
-
The reaction is allowed to proceed for a defined period at 37°C.
-
The amount of ADP-ribosylated histone is quantified. This is typically done using an ELISA-based method with an antibody that specifically recognizes poly- or mono-ADP-ribose, or by measuring the consumption of NAD+.[14]
-
Data are plotted as percent inhibition versus inhibitor concentration, and the IC₅₀ value is calculated using a nonlinear regression curve fit.
-
2. Western Blot for Type I Interferon Pathway Activation
-
Principle: This assay assesses the inhibitor's ability to activate the downstream IFN-I signaling pathway in cancer cells by measuring the phosphorylation of key proteins.[8][14]
-
Methodology:
-
Cell Culture and Treatment: Cancer cell lines (e.g., CT26, NCI-H1373) are plated and allowed to adhere.[8] The cells are then treated with the PARP7 inhibitor at various concentrations for 16-24 hours. A vehicle control (DMSO) is included.[8]
-
Lysate Preparation: Cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[6][8]
-
Quantification and Electrophoresis: Protein concentration in the lysates is determined using a BCA assay. Equal amounts of protein (e.g., 20-30 µg) are loaded onto an SDS-PAGE gel for separation.[8]
-
Transfer and Blotting: Proteins are transferred from the gel to a PVDF membrane. The membrane is blocked (e.g., with 5% non-fat milk) to prevent non-specific antibody binding.[8]
-
Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against phosphorylated proteins (e.g., p-TBK1, p-STAT1) and total proteins as controls.[14] Subsequently, it is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The signal is detected using a chemiluminescent substrate and imaged. An increase in the ratio of phosphorylated protein to total protein indicates pathway activation.[14]
-
3. In Vivo Xenograft Tumor Model
-
Principle: This study evaluates the anti-tumor efficacy and tolerability of the inhibitor in a living organism.[14]
-
Methodology:
-
Cell Implantation: Human cancer cells (e.g., 22Rv1 prostate cancer cells) are injected subcutaneously into the flank of immunocompromised mice.[10]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 150-200 mm³). The mice are then randomized into treatment and control groups.[10]
-
Compound Administration: The inhibitor (e.g., PARP7-IN-16) is formulated in a suitable vehicle (e.g., 0.5% methylcellulose, 0.2% Tween 80) and administered to the treatment group, typically by oral gavage, at a specified dose and schedule (e.g., 50 mg/kg, once daily). The control group receives the vehicle only.[10]
-
Monitoring and Endpoints: Tumor volume and animal body weight are measured regularly (e.g., twice weekly).[10] The primary endpoint is tumor growth inhibition (TGI), calculated by comparing the mean tumor volume of the treated group to the vehicle control group. Animal well-being is monitored throughout the study.[5]
-
Summary and Conclusion
Both this compound and RBN-2397 are potent inhibitors of PARP7 that function by reactivating the type I interferon signaling pathway.
-
This compound is characterized by extremely high potency in biochemical assays (IC₅₀ of 0.21 nM against PARP7).[4][5] However, it also potently inhibits PARP1 and PARP2, which may be desirable for certain research applications but could lead to off-target effects observed with pan-PARP inhibitors.[4][5] It serves as an excellent tool for preclinical in vitro and in vivo research.[10]
-
RBN-2397 is a first-in-class clinical candidate distinguished by its high selectivity for PARP7 over other PARP family members.[3][9] It has been validated in a Phase 1 human trial, demonstrating a tolerable safety profile and preliminary signs of clinical activity across several solid tumor types.[3][12][13]
For the research community, the choice between these two agents depends on the specific scientific question. PARP7-IN-16 offers a tool for exploring the combined effects of PARP1/2/7 inhibition, while RBN-2397 is the leading agent for investigating the specific therapeutic effects of selective PARP7 inhibition, with a clear translational path to the clinic.
References
- 1. benchchem.com [benchchem.com]
- 2. PARP7 Inhibition: A Promising Pathway to Advancements in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. PARP7 as a new target for activating anti-tumor immunity in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Targeting PARP7: The Development and Impact of RBN-2397 in Cancer Therapy [synapse.patsnap.com]
- 12. PARP7 and TGFβ1 as potential targets for immunotherapy [dailyreporter.esmo.org]
- 13. ascopubs.org [ascopubs.org]
- 14. benchchem.com [benchchem.com]
A Comparative Selectivity Analysis of PARP7 Inhibitors: PARP7-IN-16 vs. KMR-206
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profiles of two notable PARP7 inhibitors: PARP7-IN-16 and KMR-206. The information presented herein is intended to assist researchers in making informed decisions when selecting a chemical probe for their studies on PARP7 biology and its role in various disease contexts, particularly in oncology and immunology.
Introduction to PARP7 and its Inhibition
Poly(ADP-ribose) polymerase 7 (PARP7), also known as TIPARP, is a mono-ADP-ribosyltransferase that has emerged as a critical regulator of cellular signaling pathways. Notably, PARP7 acts as a negative regulator of the type I interferon (IFN-I) response, a key component of the innate immune system's anti-tumor activity. By inhibiting PARP7, it is possible to unleash the immune system's ability to recognize and eliminate cancer cells. This has led to the development of small molecule inhibitors targeting PARP7 as a promising therapeutic strategy. The selectivity of these inhibitors is a crucial parameter, as off-target effects on other PARP family members, such as PARP1 and PARP2 which are involved in DNA damage repair, could lead to unintended biological consequences and toxicities.
Quantitative Selectivity Profile
The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of PARP7-IN-16 and KMR-206 against various PARP enzymes. This data provides a quantitative measure of the potency and selectivity of each inhibitor.
| Compound | Target | IC50 (nM) | Selectivity Profile | Reference |
| PARP7-IN-16 | PARP7 | 0.21 | Potent inhibitor of PARP7, PARP1, and PARP2. | [1][2][3][4] |
| PARP1 | 0.94 | [1][2][3][4] | ||
| PARP2 | 0.87 | [1][2][3][4] | ||
| KMR-206 | PARP7 | 13.7 | Highly selective for PARP7. | [5] |
| PARP1 | >3000 | >218-fold selective over PARP1. | [5] | |
| PARP2 | ~1028 | ~75-fold selective over PARP2. | [5] | |
| PARP10 | ~137 | ~10-fold selective over PARP10. | [5] | |
| PARP11 | ~137 | ~10-fold selective over PARP11. | [5] |
Note: The IC50 values presented are from different studies and assay conditions, which may contribute to variability. Direct head-to-head comparison in the same assay would provide the most accurate assessment of relative selectivity.
Analysis of Selectivity
PARP7-IN-16 is a highly potent inhibitor of PARP7 with an IC50 value in the sub-nanomolar range.[1][2] However, it also demonstrates potent inhibition of PARP1 and PARP2, with only a slight preference for PARP7.[1][2][3][4] This multi-targeting profile suggests that PARP7-IN-16 may be a useful tool for studying the combined effects of inhibiting these three PARP enzymes but may not be suitable for dissecting the specific roles of PARP7 in isolation.
KMR-206 , in contrast, exhibits remarkable selectivity for PARP7.[5] It is significantly less potent against PARP1 and PARP2, with selectivity ratios of over 200-fold and 75-fold, respectively.[5] Furthermore, it maintains good selectivity against other PARP family members, including the mono-ADP-ribosylating PARPs 10 and 11.[5] This high degree of selectivity makes KMR-206 a superior chemical probe for specifically investigating the biological functions of PARP7.
Experimental Protocols
The determination of inhibitor selectivity is reliant on robust and well-defined experimental methodologies. Below are outlines of the types of assays used to generate the data presented above.
Biochemical PARP Inhibition Assay (General Protocol)
This type of assay measures the enzymatic activity of purified PARP enzymes in the presence of an inhibitor to determine the IC50 value.
-
Principle: The assay quantifies the transfer of ADP-ribose from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to a histone substrate by a specific PARP enzyme. The inhibition of this reaction by a compound is measured.
-
Materials:
-
Recombinant human PARP enzymes (e.g., PARP1, PARP2, PARP7)
-
Histone-coated microplates
-
Biotinylated NAD+
-
Assay buffer
-
Test inhibitors (PARP7-IN-16, KMR-206)
-
Streptavidin-HRP conjugate
-
Chemiluminescent or colorimetric substrate
-
Microplate reader
-
-
Procedure:
-
Histone-coated plates are prepared and blocked.
-
Serial dilutions of the test inhibitor are added to the wells.
-
The PARP enzyme is added to the wells.
-
The enzymatic reaction is initiated by the addition of biotinylated NAD+.
-
The plate is incubated to allow for the ADP-ribosylation of histones.
-
The plate is washed, and a streptavidin-HRP conjugate is added to detect the biotinylated ADP-ribose.
-
After another wash step, a chemiluminescent or colorimetric substrate is added, and the signal is measured using a microplate reader.
-
The IC50 value is calculated by plotting the percent inhibition against the inhibitor concentration.[3][6]
-
PARP Activity Screening and Inhibitor Testing Assay (PASTA)
This specific and sensitive assay was utilized for the comprehensive selectivity profiling of KMR-206.[5][7][8]
-
Principle: PASTA is a high-throughput screening method to determine the relative selectivity of PARP inhibitors across the entire PARP family.[7][8]
-
Key Features: This assay format allows for the parallel screening of a single compound against multiple PARP enzymes under standardized conditions, providing a robust comparison of selectivity.[7][8] The detailed protocol for PASTA has been published and provides a step-by-step guide for its implementation.[7][8]
Signaling Pathway and Experimental Workflow
To provide context for the importance of PARP7 inhibition, the following diagrams illustrate the PARP7 signaling pathway and a typical experimental workflow for assessing inhibitor selectivity.
Conclusion
The choice between PARP7-IN-16 and KMR-206 as research tools depends on the specific experimental question.
-
PARP7-IN-16 is a potent tool for investigating the broader consequences of inhibiting PARP1, PARP2, and PARP7 simultaneously.
-
KMR-206 is a highly selective inhibitor and the preferred choice for studies aiming to elucidate the specific functions of PARP7 without the confounding effects of inhibiting PARP1 and PARP2. Its well-defined selectivity profile makes it a valuable reagent for validating PARP7 as a therapeutic target.
Researchers should carefully consider the selectivity data and the biological context of their experiments to select the most appropriate inhibitor for their needs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Structurally distinct PARP7 inhibitors provide new insights into the function of PARP7 in regulating nucleic acid-sensing and IFN-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. PASTA: PARP activity screening and inhibitor testing assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validating PARP7 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The validation of in-cell and in vivo target engagement is a critical step in the development of novel therapeutics targeting Poly(ADP-ribose) polymerase 7 (PARP7). As a key regulator of cellular stress responses and innate immunity, particularly through the STING pathway, ensuring that investigational compounds effectively bind to and modulate PARP7 in a physiological context is paramount. This guide provides a comparative overview of key methodologies for validating PARP7 target engagement in vivo, supported by experimental data and detailed protocols.
Comparison of In Vivo PARP7 Target Engagement Validation Methods
Several robust methods are available to confirm and quantify the interaction of small molecule inhibitors with PARP7 in vivo. The choice of method often depends on the specific research question, available resources, and the stage of drug development. The following table summarizes and compares the most common techniques.
| Method | Principle | Advantages | Disadvantages | Typical Readout |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein. | Label-free; confirms direct physical binding in a native environment; applicable to tissues. | Semi-quantitative by Western Blot; requires specific antibodies; can be technically demanding. | Increased amount of soluble PARP7 at elevated temperatures. |
| NanoBRET™ Target Engagement Assay | A bioluminescence resonance energy transfer (BRET)-based assay where inhibitor binding displaces a fluorescent tracer from a NanoLuc®-tagged target. | Highly sensitive and quantitative; suitable for high-throughput screening; can be adapted for in vivo imaging. | Requires genetic modification of cells to express the fusion protein; tracer development can be challenging. | Decrease in BRET signal (IC50/EC50 values). |
| Pharmacodynamic (PD) Biomarker Analysis | Measures the downstream consequences of target inhibition. | Provides functional confirmation of target engagement; can be correlated with efficacy. | Indirect measure of target binding; biomarker selection and validation are crucial. | - Increased PARP7 protein levels (stabilization)- Decreased mono-ADP-ribosylation (MARylation) of substrates- Increased pSTAT1 levels (downstream of IFN signaling) |
| In Vivo Efficacy Studies (Xenografts) | Correlates target engagement with a functional anti-tumor response. | Provides the ultimate validation of a compound's therapeutic potential. | Complex and resource-intensive; indirect measure of target engagement. | Tumor growth inhibition (TGI). |
Quantitative Comparison of PARP7 Inhibitors
The following tables provide a summary of quantitative data for representative PARP7 inhibitors, demonstrating their potency and efficacy in various assays.
Table 1: In Vitro and Cellular Potency of PARP7 Inhibitors
| Compound | Assay Type | Target | IC50/EC50 | Cell Line | Reference |
| RBN-2397 | Biochemical Inhibition | PARP7 | <3 nM | - | [1] |
| NanoBRET™ | PARP7 | 1 nM (IC50) | HEK293T | [2] | |
| Cellular MARylation | PARP7 | 1 nM (EC50) | - | [1] | |
| Cell Proliferation | - | 20 nM (IC50) | NCI-H1373 | [1] | |
| KMR-206 | Biochemical Inhibition | PARP7 | ~14 nM | - | [3] |
| Split NanoLuciferase | PARP7 | 104 nM (EC50) | CT-26 | [4] | |
| Phthal01 | Biochemical Inhibition | PARP7 | 14 nM | - | [3] |
| Split NanoLuciferase | PARP7 | >1000 nM (EC50) | CT-26 | [4] |
Note: IC50 and EC50 values can vary depending on the specific assay conditions and cell lines used.
Table 2: In Vivo Efficacy of PARP7 Inhibitors in Xenograft Models
| Compound | Xenograft Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| RBN-2397 | NCI-H1373 (Lung Cancer) | 100 mg/kg, oral, daily | Complete tumor regression | [2] |
| Parp7-IN-16 | MDA-MB-436 (Breast Cancer) | 50 mg/kg, oral, daily | 78.2% |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and experimental procedures is crucial for understanding the mechanism of action and the methods used for validation.
PARP7 Signaling Pathway in Type I Interferon Response
PARP7 is a negative regulator of the cGAS-STING pathway, which is critical for the anti-tumor immune response. Inhibition of PARP7 leads to the activation of this pathway and subsequent production of type I interferons.
Caption: PARP7 negatively regulates the cGAS-STING pathway.
Experimental Workflow for In Vivo Target Engagement Validation
A typical workflow for assessing the in vivo target engagement of a PARP7 inhibitor involves a multi-pronged approach, combining direct binding assays with pharmacodynamic and efficacy studies.
Caption: General workflow for in vivo PARP7 target engagement.
Detailed Experimental Protocols
Protocol 1: In Vivo Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct binding of a PARP7 inhibitor to its target in tissue samples from treated animals.
Materials:
-
Tumor-bearing mice
-
PARP7 inhibitor and vehicle control
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Liquid nitrogen
-
Tissue homogenizer
-
Thermomixer or PCR machine
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Anti-PARP7 antibody
Procedure:
-
Animal Dosing: Administer the PARP7 inhibitor or vehicle to tumor-bearing mice via the desired route (e.g., oral gavage).
-
Tissue Harvest: At a predetermined time point post-dosing, euthanize the mice and excise the tumors. Immediately snap-freeze the tissues in liquid nitrogen.
-
Tissue Homogenization: Homogenize the frozen tumor samples in ice-cold PBS containing protease and phosphatase inhibitors.
-
Heat Treatment: Aliquot the tissue homogenates into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling at 4°C for 3 minutes. Include an unheated control.
-
Protein Extraction: Centrifuge the heated samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble protein fraction). Determine the protein concentration and analyze equal amounts of protein by SDS-PAGE and Western blotting using an anti-PARP7 antibody.
Data Analysis: A positive target engagement is indicated by a higher amount of soluble PARP7 in the inhibitor-treated samples at elevated temperatures compared to the vehicle-treated samples.
Protocol 2: Western Blot for PARP7 Stabilization and pSTAT1 Induction
Objective: To assess the pharmacodynamic effects of PARP7 inhibition by measuring the stabilization of PARP7 protein and the induction of STAT1 phosphorylation.
Materials:
-
Tumor lysates from in vivo studies (as prepared for CETSA)
-
RIPA buffer (or similar lysis buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western blot reagents
-
Primary antibodies: anti-PARP7, anti-phospho-STAT1 (Tyr701), anti-total-STAT1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Lysis: Lyse tumor tissues in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-PARP7 at 1:1000 dilution, anti-pSTAT1 at 1:1000) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: To analyze multiple proteins on the same blot, the membrane can be stripped and re-probed with another primary antibody (e.g., total STAT1, loading control).
Data Analysis: Quantify the band intensities. An increase in the PARP7/loading control ratio indicates protein stabilization. An increase in the pSTAT1/total STAT1 ratio indicates activation of the interferon signaling pathway.
Protocol 3: In Vivo Mono-ADP-Ribosylation (MARylation) Assay
Objective: To measure the inhibition of PARP7's catalytic activity in vivo by assessing the MARylation status of its substrates.
Materials:
-
Tumor lysates from in vivo studies
-
Lysis buffer containing a PARG inhibitor (to preserve MARylation)
-
Anti-pan-ADP-ribose binding reagent or antibody
-
Immunoprecipitation reagents (Protein A/G beads)
-
SDS-PAGE and Western blot reagents
-
Antibody against a known PARP7 substrate (e.g., α-tubulin) or a pan-MAR antibody
Procedure:
-
Lysis: Homogenize tumor tissues in a lysis buffer supplemented with a PARG inhibitor.
-
Immunoprecipitation (IP):
-
Incubate the protein lysates with an anti-pan-ADP-ribose binding reagent or a specific antibody against a MARylated substrate overnight at 4°C.
-
Add Protein A/G beads and incubate for an additional 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Elution and Western Blot:
-
Elute the captured proteins from the beads by boiling in SDS sample buffer.
-
Analyze the eluates by Western blotting using an antibody against the substrate of interest (e.g., α-tubulin) or a pan-MAR antibody.
-
Data Analysis: A decrease in the MARylation signal in the inhibitor-treated samples compared to the vehicle control indicates successful inhibition of PARP7 catalytic activity in vivo.
Conclusion
Validating PARP7 target engagement in vivo is a multifaceted process that requires the integration of various experimental approaches. Direct binding assays like CETSA provide unequivocal evidence of target interaction, while pharmacodynamic biomarker analysis and in vivo efficacy studies offer crucial insights into the functional consequences of this engagement. By employing a combination of these methods, researchers can build a robust data package to confidently advance novel PARP7 inhibitors through the drug development pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Structurally distinct PARP7 inhibitors provide new insights into the function of PARP7 in regulating nucleic acid-sensing and IFN-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of PARP7 Protein Levels and PARP7 Inhibitor Target Engagement in Cells Using a Split Nanoluciferase System - PMC [pmc.ncbi.nlm.nih.gov]
Confirming PARP7 Inhibition Through Downstream Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to confirm the inhibition of Poly(ADP-ribose) Polymerase 7 (PARP7), a key negative regulator of the type I interferon (IFN-I) signaling pathway. By examining the downstream signaling events following PARP7 inhibitor treatment, researchers can effectively validate on-target activity and compare the efficacy of different inhibitory compounds. This guide presents supporting experimental data for prominent PARP7 inhibitors, details key experimental protocols, and visualizes the underlying molecular pathways and workflows.
PARP7's Role in Suppressing Type I Interferon Signaling
PARP7 has been identified as a critical negative regulator of the innate immune response. It suppresses the production of type I interferons by targeting key signaling molecules. Mechanistically, PARP7 is understood to inhibit the cGAS-STING pathway by preventing the autophosphorylation and activation of TANK-binding kinase 1 (TBK1).[1][2] This, in turn, blocks the phosphorylation and nuclear translocation of Interferon Regulatory Factor 3 (IRF3), a critical transcription factor for IFN-β production.[2] Furthermore, some studies suggest PARP7 can also act downstream of TBK1 by disrupting the formation of the IRF3:CBP/p300 transcriptional holocomplex.[3]
Inhibition of PARP7's catalytic activity releases this brake on the IFN-I pathway, leading to a cascade of downstream events that serve as biomarkers for target engagement and compound efficacy.
Comparative Performance of PARP7 Inhibitors
The development of selective PARP7 inhibitors, such as RBN-2397 and KMR-206, has allowed for the quantitative assessment of PARP7 inhibition. Below is a comparison of their performance based on biochemical and cellular assays.
Table 1: Biochemical Potency and Selectivity of PARP7 Inhibitors
| Target | RBN-2397 IC50 (nM) | KMR-206 IC50 (nM) |
| PARP7 | <3 | ~6.0 |
| PARP1 | >1000 | >1000 |
| PARP2 | >100 | ~450 |
| PARP3 | >1000 | >1000 |
| PARP10 | - | ~137 |
| PARP11 | - | ~137 |
| PARP12 | 716 | - |
| Selectivity for PARP7 over PARP1 | >300-fold | >218-fold |
| Selectivity for PARP7 over PARP2 | >10-fold | ~75-fold |
Table 2: Cellular Activity of PARP7 Inhibitors
| Compound | Cellular Assay | Cell Line | EC50/IC50 (nM) | Key Downstream Effects |
| RBN-2397 | Cell Viability | NCI-H1373 | 20 | Increased pSTAT1 & pIRF3, ISG expression.[2][6] |
| MARylation Inhibition | - | 1 | - | |
| KMR-206 | Cell Viability | NCI-H1373 | 104 | Increased pSTAT1 & pIRF3, ISG expression.[4] |
| MARylation Inhibition (cellular) | HEK293T (overexpression) | 8 | - |
Note: A direct comparison of RBN-2397 and KMR-206 in CT-26 cells showed a nearly indistinguishable dose-dependent increase in STAT1 and phospho-STAT1 levels.[4]
Key Experimental Protocols for Confirming PARP7 Inhibition
Confirmation of PARP7 inhibition relies on a series of well-established molecular biology techniques that measure the direct and downstream effects of the inhibitor.
Protocol 1: Western Blot for Downstream Signaling Pathway Activation
This protocol is designed to detect the phosphorylation of key downstream signaling proteins, TBK1, IRF3, and STAT1, which are indicative of PARP7 inhibition and subsequent activation of the Type I IFN pathway.
Materials:
-
Cancer cell lines (e.g., CT26, NCI-H1373)
-
PARP7 inhibitor (e.g., RBN-2397, KMR-206) and DMSO (vehicle control)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
4-15% polyacrylamide gels
-
PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pTBK1 (Ser172), anti-TBK1, anti-pIRF3 (Ser396), anti-IRF3, anti-pSTAT1 (Tyr701), anti-STAT1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells to be 70-80% confluent. Treat with desired concentrations of the PARP7 inhibitor or DMSO vehicle control for 16-24 hours.[6]
-
Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane overnight at 4°C with primary antibodies. Following washes with TBST, incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply ECL substrate and image using a chemiluminescence detector.
Protocol 2: Quantitative PCR (qPCR) for Interferon-Stimulated Gene (ISG) Expression
This protocol quantifies the transcriptional upregulation of interferon-stimulated genes (ISGs), a key functional outcome of activating the Type I IFN pathway via PARP7 inhibition.
Materials:
-
Treated cells from Protocol 1
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for target ISGs (e.g., IFNB1, ISG15, MX1, IFIT1) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction: Lyse treated cells and extract total RNA according to the kit manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 500 ng to 1 µg of total RNA.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing SYBR Green master mix, primers, and cDNA.
-
Thermal Cycling: Run the reaction on a qPCR instrument using a standard thermal cycling program.
-
Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target ISGs to the housekeeping gene.[6]
Visualizing the Molecular Landscape
Diagrams generated using Graphviz (DOT language) illustrate the key signaling pathway, the experimental workflow for confirming PARP7 inhibition, and the logical relationship of expected outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Structurally distinct PARP7 inhibitors provide new insights into the function of PARP7 in regulating nucleic acid-sensing and IFN-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Validating the On-Target Effects of PARP7-IN-16: A Comparative Guide
This guide provides an objective comparison of PARP7-IN-16 free base, a potent and selective inhibitor of Poly(ADP-ribose) Polymerase 7 (PARP7). We present a detailed analysis of its on-target effects, supported by experimental data and methodologies, and compare its performance with alternative PARP inhibitors. This document is intended for researchers, scientists, and drug development professionals in the field of oncology and immunology.
Introduction to PARP7 Inhibition
Poly(ADP-ribose) polymerase 7 (PARP7), also known as TIPARP, is a mono-ADP-ribosyltransferase (MARylating enzyme) that has emerged as a critical regulator in cancer biology.[1] Unlike the well-studied PARP1/2 enzymes involved in DNA damage repair, PARP7's primary role is in cellular signaling, including the regulation of transcription factors like the androgen receptor (AR) and estrogen receptor (ER).[2][3] Crucially, PARP7 acts as a key negative regulator of the Type I Interferon (IFN-I) signaling pathway, a cornerstone of the innate immune response.[1] By suppressing this pathway, cancer cells can evade immune surveillance.[1]
PARP7 inhibitors, such as PARP7-IN-16, aim to block this immunosuppressive function, thereby reactivating anti-tumor immunity.[4] It is important to note that much of the publicly available data has been generated using RBN-2397, a compound understood to be closely related or identical to PARP7-IN-16.[5] This guide will therefore reference data from both compounds to provide a comprehensive overview.
Mechanism of Action: Re-activating Anti-Tumor Immunity
The principal mechanism of action for PARP7 inhibitors is the restoration of the innate immune response. PARP7 suppresses Type I IFN signaling by targeting and inhibiting TANK-binding kinase 1 (TBK1), a crucial kinase in the cGAS-STING pathway.[1][2] The cGAS-STING pathway is a primary sensor of cytosolic DNA, a common feature in cancer cells, which should trigger an immune response.[1] By inhibiting PARP7, PARP7-IN-16 removes this suppressive brake, leading to TBK1 activation, subsequent phosphorylation of Interferon Regulatory Factor 3 (IRF3), and robust transcription of IFN-β and other interferon-stimulated genes (ISGs).[1][2] This cascade enhances anti-tumor immunity by recruiting and activating immune cells, such as CD8+ T cells, into the tumor microenvironment.[6]
Quantitative Comparison of PARP Inhibitors
The on-target efficacy and selectivity of PARP7-IN-16 are critical for its therapeutic potential. The following tables summarize key quantitative data from preclinical studies, comparing PARP7-IN-16/RBN-2397 to other relevant inhibitors.
Table 1: In Vitro Potency and Selectivity of PARP7 Inhibitors
This table compares the half-maximal inhibitory concentration (IC50) of different PARP7 inhibitors against PARP7 and key off-target PARP family members, PARP1 and PARP2. Lower IC50 values indicate higher potency.
| Compound | Target | IC50 (nM) | Selectivity (vs. PARP1) | Selectivity (vs. PARP2) | Source |
| PARP7-IN-16 (Cpd36) | PARP7 | 0.21 | 4.5x | 4.1x | [7] |
| PARP1 | 0.94 | - | - | [7] | |
| PARP2 | 0.87 | - | - | [7] | |
| RBN-2397 | PARP7 | < 3 | >879x | ~10x | [7][8] |
| PARP1 | 2639 | - | - | [8] | |
| PARP2 | 30.3 | - | - | [8] | |
| KMR-206 | PARP7 | ~10 | >50x | >50x | [8] |
Note: Selectivity is calculated as IC50(Off-Target)/IC50(PARP7). Data for RBN-2397 varies slightly between sources, which may be due to different assay conditions.[8]
Table 2: Cellular Activity of PARP7 Inhibitors
This table presents the half-maximal effective concentration (EC50) of PARP7 inhibitors in cell-based assays, reflecting their potency in a biological context.
| Compound | Cell Line | Assay | EC50 (nM) | Source |
| RBN-2397 | NCI-H1373 | Cell Viability | 17.8 | [8] |
| KMR-206 | NCI-H1373 | Cell Viability | 104 | [8] |
| RBN-2397 | PC3-AR | AR ADP-ribosylation | ~3 | [2] |
Table 3: Mechanistic Comparison of PARP7 vs. PARP1 Inhibitors
This table contrasts the fundamental differences between the emerging class of PARP7 inhibitors and the established first-generation PARP1 inhibitors.
| Feature | PARP7 Inhibitors (e.g., PARP7-IN-16) | PARP1 Inhibitors (e.g., Olaparib) |
| Primary Mechanism | Immunomodulation via Type I IFN signaling activation[6] | Inhibition of DNA Damage Repair (DDR)[6] |
| Enzymatic Function | Mono-ADP-ribosyl transferase (MARylating)[6] | Poly-ADP-ribosyl transferase (PARylating)[6] |
| Key Downstream Effect | Increased Interferon-Stimulated Gene (ISG) expression[6] | Accumulation of DNA double-strand breaks, apoptosis[4] |
| Therapeutic Rationale | Overcoming cancer immune evasion[1] | Exploiting synthetic lethality in HRR-deficient tumors (e.g., BRCA mutant)[4] |
| Tumor Microenvironment | Increased infiltration and activation of CD8+ T cells[6] | Can induce CD8+ T cell infiltration via cGAS-STING, but to a lesser extent[6] |
Experimental Protocols for On-Target Validation
Reproducible and rigorous experimental design is essential for validating the effects of PARP7-IN-16. Below are detailed methodologies for key assays.
In Vitro PARP Inhibition Assay
-
Objective: To determine the IC50 value of PARP7-IN-16 against PARP7 and other PARP family members to assess potency and selectivity.
-
Methodology:
-
Reagents: Recombinant human PARP enzymes, NAD+, biotinylated-NAD+, streptavidin-coated plates, anti-PARP antibody, HRP-conjugated secondary antibody, substrate (e.g., histones).
-
Procedure:
-
Coat 96-well streptavidin plates with biotinylated-NAD+.
-
In a separate plate, prepare serial dilutions of PARP7-IN-16.
-
Add the recombinant PARP enzyme, substrate, and NAD+ to the wells containing the inhibitor.
-
Incubate to allow the ADP-ribosylation reaction to proceed.
-
Transfer the reaction mixture to the coated plates and incubate to allow the unconsumed biotinylated-NAD+ to bind.
-
Wash the plates to remove unbound reagents.
-
Detect the amount of bound biotinylated-NAD+ using an anti-PARP antibody followed by an HRP-conjugated secondary antibody and a chemiluminescent substrate.
-
-
Data Analysis: The signal is inversely proportional to the enzyme activity. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Type I Interferon Pathway Activation (RT-qPCR)
-
Objective: To confirm that PARP7-IN-16 treatment leads to the upregulation of interferon-stimulated genes (ISGs) in cancer cells.[5]
-
Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., mouse colon adenocarcinoma CT26) at a density of 1x10^6 cells per well in a 6-well plate. After 24 hours, treat the cells with various concentrations of PARP7-IN-16 (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control for 24-48 hours.[5]
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using SYBR Green master mix and primers specific for ISGs (e.g., CXCL10, MX1, CCL5) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the target ISG expression to the housekeeping gene.[5]
-
In Vivo Tumor Growth Inhibition (TGI) Study
-
Objective: To evaluate the anti-tumor efficacy of PARP7-IN-16 in an immunocompetent animal model.[7]
-
Methodology:
-
Animal Model: Use an immunocompetent syngeneic mouse model, such as BALB/c mice bearing CT26 colon carcinoma tumors.
-
Tumor Implantation: Subcutaneously implant 1x10^6 CT26 cells into the flank of each mouse. Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment: Randomize mice into treatment groups (e.g., vehicle control, PARP7-IN-16 at various doses). Administer the compound orally once or twice daily.[7]
-
Efficacy Evaluation: Measure tumor volume with calipers every 2-3 days. Monitor animal body weight as an indicator of general toxicity.[7]
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) at the end of the study by comparing the mean tumor volume of the treated group to the vehicle control group. TGI (%) = [1 - (Mean volume of treated group / Mean volume of control group)] x 100.
-
PARP7 and Androgen Receptor Signaling
Beyond its role in immunology, PARP7 is a key regulator of androgen receptor (AR) signaling in prostate cancer.[2] PARP7 is a direct target gene of the AR.[3] Upon androgen stimulation, PARP7 is expressed and directly ADP-ribosylates the AR. This modification acts as a signal for other proteins, such as the ubiquitin E3 ligase DTX2 or the DTX3L/PARP9 complex, which can then regulate AR stability and transcriptional activity, forming a negative feedback loop.[9] Inhibition of PARP7 with compounds like PARP7-IN-16 blocks AR ADP-ribosylation, impacting the expression of a large subset of androgen-regulated genes.[2][9]
Conclusion
PARP7-IN-16 is a potent inhibitor of the mono-ADP-ribosyltransferase PARP7. Its on-target effects are primarily driven by the reversal of PARP7-mediated immune suppression, leading to the activation of the cGAS-STING-Type I Interferon pathway. This mechanism is distinct from traditional PARP1/2 inhibitors and represents a promising strategy to engage the innate immune system against tumors.[4][6] Furthermore, its ability to modulate critical cancer signaling pathways, such as the androgen receptor axis, provides additional avenues for therapeutic intervention.[2] The validation of these on-target effects through rigorous biochemical, cellular, and in vivo studies, as outlined in this guide, is essential for its continued development as a novel cancer therapeutic.
References
- 1. benchchem.com [benchchem.com]
- 2. Induction of PARP7 Creates a Vulnerability for Growth Inhibition by RBN2397 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP7 as a new target for activating anti-tumor immunity in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Structurally distinct PARP7 inhibitors provide new insights into the function of PARP7 in regulating nucleic acid-sensing and IFN-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Parp7 generates an ADP-ribosyl degron that controls negative feedback of androgen signaling - PMC [pmc.ncbi.nlm.nih.gov]
PARP7-IN-16: A Comparative Guide to Specificity Against PARP Family Members
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PARP7-IN-16's performance against other PARP family members, supported by available experimental data. PARP7-IN-16 is a potent small molecule inhibitor targeting Poly(ADP-ribose) Polymerase 7 (PARP7), a mono-ADP-ribosyltransferase involved in the regulation of the type I interferon signaling pathway. Its inhibition is a promising strategy in oncology to reactivate anti-tumor immunity. However, a thorough understanding of its specificity is crucial for its development as a therapeutic agent.
Data Presentation: Inhibitor Performance
The inhibitory activity of PARP7-IN-16 and other relevant PARP7 inhibitors are summarized below. The data highlights the potency and selectivity of these compounds against various PARP family members.
| Compound | Target | IC50 (nM) | Reference |
| PARP7-IN-16 | PARP7 | 0.21 | [1] |
| PARP1 | 0.94 | [1] | |
| PARP2 | 0.87 | [1] | |
| RBN-2397 | PARP7 | <3 | [2][3] |
| PARP1 | 2639 | [4] | |
| PARP2 | 30.3 | [4] | |
| PARP12 | 716 | [4] | |
| KMR-206 | PARP7 | 13.7 | [4] |
| PARP1 | >3000 | [4] | |
| PARP2 | ~1027 | [4] | |
| PARP10 | ~137 | [4] | |
| PARP11 | ~137 | [4] | |
| Phthal01 | PARP7 | 14 | [5] |
| PARP1 | 21 | [5] | |
| PARP2 | 28 | [5] |
Experimental Protocols
Accurate determination of inhibitor specificity is paramount. The following are detailed methodologies for key experiments cited in the evaluation of PARP inhibitors.
Biochemical PARP Enzymatic Assay (Chemiluminescent)
This assay quantifies the ability of an inhibitor to block the enzymatic activity of a specific PARP family member in a purified system.
Materials:
-
Recombinant human PARP enzymes (e.g., PARP1, PARP2, PARP7, etc.)
-
Histone-coated 96-well white plates
-
PARP7-IN-16 and other test compounds dissolved in DMSO
-
Nicotinamide adenine (B156593) dinucleotide (NAD+), biotinylated
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
Chemiluminescent HRP substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of PARP7-IN-16 and other test compounds in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept at or below 1%.
-
Enzyme and Substrate Preparation: Dilute the recombinant PARP enzyme to its optimal concentration in cold assay buffer. Prepare a solution of biotinylated NAD+ in assay buffer.
-
Reaction Setup: To the histone-coated wells, add the diluted test compounds. Add the diluted PARP enzyme to each well, except for the "no enzyme" control wells.
-
Reaction Initiation and Incubation: Initiate the enzymatic reaction by adding the biotinylated NAD+ solution to all wells. Incubate the plate at room temperature for 1 hour.
-
Detection:
-
Wash the plate three times with wash buffer to remove unbound reagents.
-
Add Streptavidin-HRP conjugate diluted in an appropriate blocking buffer to each well.
-
Incubate at room temperature for 30 minutes.
-
Wash the plate three times with wash buffer.
-
Add the chemiluminescent HRP substrate to each well.
-
-
Data Acquisition: Immediately measure the luminescence using a microplate reader.
Data Analysis:
-
Subtract the background luminescence (from "no enzyme" control wells) from all other readings.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control (DMSO).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathway
Caption: PARP7 negatively regulates the cGAS-STING pathway, inhibiting Type I Interferon production.
Experimental Workflow
Caption: Workflow for determining the biochemical IC50 of PARP7-IN-16.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structurally distinct PARP7 inhibitors provide new insights into the function of PARP7 in regulating nucleic acid-sensing and IFN-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical genetics and proteome-wide site mapping reveal cysteine MARylation by PARP-7 on immune-relevant protein targets - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of PARP7-IN-16: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive cross-validation of PARP7-IN-16's activity across various cancer cell lines, offering a comparative analysis with other relevant PARP inhibitors. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental protocols, and visualizes essential biological pathways and workflows to facilitate informed decision-making in pre-clinical research.
Introduction to PARP7-IN-16
PARP7-IN-16, also known as Compound 36, is a potent and selective small molecule inhibitor of Poly(ADP-ribose) Polymerase 7 (PARP7).[1] PARP7 is a mono-ADP-ribosyltransferase that has emerged as a critical negative regulator of the type I interferon (IFN) signaling pathway within cancer cells. By suppressing this pathway, PARP7 allows tumors to evade immune surveillance. PARP7-IN-16 inhibits the catalytic activity of PARP7, thereby restoring type I IFN signaling and eliciting a dual anti-tumor response: direct cancer cell-autonomous inhibition of proliferation and activation of the innate immune system. Much of the publicly available research has been conducted with RBN-2397, a compound understood to be closely related or identical to PARP7-IN-16.
Quantitative Data Summary
The following tables summarize the in vitro potency and cellular activity of PARP7-IN-16 and its close analog RBN-2397, alongside other comparative PARP inhibitors.
Table 1: In Vitro Enzymatic Activity of PARP7-IN-16 and a Clinically Investigated Analog
| Compound | Target | IC50 (nM) | Source |
| PARP7-IN-16 (Cpd36) | PARP7 | 0.21 | [1][2] |
| PARP1 | 0.94 | [1][2] | |
| PARP2 | 0.87 | [1][2] | |
| RBN-2397 | PARP7 | <3 | [2][3] |
IC50: Half-maximal inhibitory concentration. Data represents enzymatic inhibition assays.
Table 2: Cellular Activity of PARP7 Inhibitors in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Assay | Endpoint | Value (nM) | Source |
| RBN-2397 | NCI-H1373 | Lung | Proliferation | IC50 | 20 | [3] |
| RBN-2397 | NCI-H1373 | Lung | pSTAT1 Induction | EC50 | - | [3] |
| KMR-206 | NCI-H1373 | Lung | Cell Viability | EC50 | 104 | [4] |
| RBN-2397 | OVCAR3 | Ovarian | Proliferation | IC50 | 1159 | [5] |
| RBN-2397 | OVCAR4 | Ovarian | Proliferation | IC50 | 727.2 | [5] |
| (S)-XY-05 | NCI-H1373 | Lung | Antiproliferative | IC50 | 4.4 | [6] |
IC50/EC50: Half-maximal inhibitory/effective concentration. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the mechanism of action and experimental design, the following diagrams are provided.
Detailed Experimental Protocols
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231, LNCaP, PC3, A549, NCI-H1373)
-
Complete cell culture medium
-
PARP7-IN-16 and other PARP inhibitors (dissolved in DMSO)
-
96-well opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
-
-
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 3,000-8,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of PARP7-IN-16 and other inhibitors in complete medium. A typical concentration range is 0.01 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Incubation: Carefully remove the medium from the wells and add 100 µL of the medium containing the diluted compounds. Incubate for 72 hours.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature. Reconstitute the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Measurement: Add 100 µL of the reconstituted CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells (set as 100% viability). Plot the percentage of cell viability against the logarithm of the inhibitor concentration and use non-linear regression to calculate the IC50 value.
-
Western Blot for Phospho-STAT1 (pSTAT1) and Cleaved PARP-1
This protocol is used to assess the activation of the Type I Interferon pathway (via pSTAT1) and induction of apoptosis (via cleaved PARP-1).
-
Materials:
-
Cancer cell lines
-
6-well plates
-
PARP7-IN-16 and other inhibitors
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pSTAT1 (Tyr701), anti-total STAT1, anti-cleaved PARP-1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat cells with various concentrations of the inhibitors for a specified time (e.g., 24-48 hours).
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, incubate on ice for 30 minutes, and clarify the lysate by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control. Compare the levels of pSTAT1 and cleaved PARP-1 between treated and untreated samples.
-
Conclusion
PARP7-IN-16 is a highly potent inhibitor of PARP7 with a promising dual mechanism of action. The data presented in this guide, along with the detailed protocols, provide a framework for the cross-validation of its activity in various cancer cell lines. Further investigation is warranted to fully elucidate its therapeutic potential, particularly through direct comparative studies with a broader range of PARP inhibitors in diverse cancer models. The provided methodologies and visualizations are intended to support and streamline these research efforts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structurally distinct PARP7 inhibitors provide new insights into the function of PARP7 in regulating nucleic acid-sensing and IFN-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RBN-2397, a PARP7 Inhibitor, Synergizes with Paclitaxel to Inhibit Proliferation and Migration of Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Xuanzhu Pharma discovers new PARP7 inhibitors for cancer | BioWorld [bioworld.com]
A Comparative Guide to the Validation of PARP7-IN-16 Free Base in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PARP7-IN-16 free base, a potent PARP7 inhibitor, with alternative inhibitors, and details experimental protocols for its validation in three-dimensional (3D) cell culture models. Given that much of the publicly available data for potent and selective PARP7 inhibitors has been generated using RBN-2397, which is structurally very similar or identical to PARP7-IN-16, this guide will consider them functionally equivalent for the purpose of outlining a validation framework.
The inhibition of Poly(ADP-ribose) Polymerase 7 (PARP7) is a promising therapeutic strategy in oncology. Unlike first-generation PARP inhibitors that primarily target PARP1/2 and induce synthetic lethality in DNA damage repair-deficient tumors, PARP7 inhibitors work through a distinct mechanism. PARP7 is a negative regulator of the type I interferon (IFN) signaling pathway.[1] By inhibiting PARP7, compounds like PARP7-IN-16 can reactivate this pathway, leading to an anti-tumor immune response.[1][2] Three-dimensional cell culture models, such as spheroids and organoids, offer a more physiologically relevant environment to evaluate the efficacy of such immunomodulatory agents compared to traditional 2D cultures.[2][3]
Data Presentation: Comparative Inhibitor Performance
While direct comparative studies of PARP7-IN-16 in 3D cell culture models are not extensively available in public literature, the following tables summarize key quantitative data from biochemical and 2D cell-based assays for PARP7-IN-16 (represented by RBN-2397) and its alternatives. This data provides a baseline for what can be expected and validated in more complex 3D systems.
Table 1: In Vitro Potency and Selectivity of PARP7 Inhibitors
| Compound | Target(s) | IC50 (nM) | Selectivity Notes | Reference(s) |
| PARP7-IN-16 | PARP1, PARP2, PARP7 | 0.94 (PARP1), 0.87 (PARP2), 0.21 (PARP7) | Potent inhibitor of PARP1, PARP2, and PARP7. | |
| RBN-2397 | PARP7 | <3 | >300-fold selectivity for PARP7 over PARP1. | [1][2] |
| KMR-206 | PARP7 | 13.7 | ~75-fold selective for PARP7 over PARP2; does not inhibit PARP1 up to 3 µM. | [4] |
| Olaparib | PARP1/2 | ~1-5 | First-generation PARP1/2 inhibitor. | [5] |
| Talazoparib | PARP1/2 | ~1 | Potent PARP1/2 inhibitor. | [5] |
Note: IC50 values can vary depending on the specific assay conditions.
Table 2: Cellular Activity of PARP7 Inhibitors in 2D Culture
| Compound | Cell Line | Assay | Endpoint | Result | Reference(s) |
| RBN-2397 | NCI-H1373 (Lung Carcinoma) | Cell Viability | IC50 | 20 nM | |
| RBN-2397 | CT26 (Colon Carcinoma) | IFN-β Luciferase Reporter | IFN-β Induction | Significant induction | [4] |
| KMR-206 | NCI-H1373 (Lung Carcinoma) | Cell Viability | EC50 | 104 nM | [4] |
| KMR-206 | CT26 (Colon Carcinoma) | IFN-β Luciferase Reporter | IFN-β Induction | Significant induction | [4] |
Experimental Protocols for 3D Model Validation
The following protocols provide a framework for the validation of PARP7-IN-16 in 3D spheroid models.
Spheroid Formation and Culture
This protocol outlines the generation of tumor spheroids from a cancer cell line.
-
Cell Lines: Select appropriate cancer cell lines (e.g., lung, breast, colon) known to have an intact cGAS-STING pathway.
-
Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete culture medium.
-
Seed 1,000 to 5,000 cells per well in a 96-well ultra-low attachment (ULA) round-bottom plate.[6]
-
Centrifuge the plate at 200 x g for 5 minutes to facilitate cell aggregation.[7]
-
Incubate at 37°C and 5% CO2. Spheroids should form within 24-72 hours.[7]
-
-
Maintenance: Monitor spheroid formation and size daily. For long-term culture, perform a half-medium change every 2-3 days.[6]
Spheroid Viability and Growth Inhibition Assay
This protocol uses the CellTiter-Glo® 3D assay to measure cell viability as an indicator of drug efficacy.
-
Treatment:
-
After spheroid formation (3-4 days), prepare serial dilutions of PARP7-IN-16 and alternative inhibitors in complete medium at 2x the final concentration.
-
Carefully add 100 µL of the 2x compound dilutions to the wells containing spheroids (final volume 200 µL).[6] Include a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 72, 96, or 120 hours).
-
-
Viability Measurement (CellTiter-Glo® 3D):
-
Equilibrate the plate and CellTiter-Glo® 3D reagent to room temperature for 30 minutes.[6][8]
-
Add a volume of reagent equal to the volume of media in the well (e.g., 100 µL).[7]
-
Mix on an orbital shaker for 5 minutes to induce lysis.[6]
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.[6][8]
-
Measure luminescence with a plate reader.
-
-
Spheroid Growth:
-
Capture images of the spheroids at regular intervals throughout the treatment period using an inverted microscope.
-
Measure the diameter of the spheroids using image analysis software.
-
Calculate the spheroid volume to determine growth inhibition over time.[3]
-
Target Engagement and Pathway Activation in Spheroids
This protocol assesses whether PARP7-IN-16 engages its target and activates the Type I Interferon pathway within the 3D model.
-
Immunofluorescence Staining:
-
Treat spheroids with PARP7-IN-16 at a relevant concentration (e.g., 10x the 2D IC50) for a specified time (e.g., 24-48 hours).
-
Carefully collect, fix (e.g., with 4% paraformaldehyde), and permeabilize the spheroids.[7]
-
Incubate with primary antibodies against markers of the Type I IFN pathway, such as phosphorylated STAT1 (p-STAT1) or Interferon-Stimulated Genes (ISGs).
-
Incubate with corresponding fluorescently labeled secondary antibodies.[7]
-
Counterstain nuclei with DAPI.
-
Image the spheroids using a confocal microscope to visualize protein expression and localization within the 3D structure.
-
-
Gene Expression Analysis (qPCR):
-
Treat spheroids as described above.
-
Collect spheroids and extract total RNA.
-
Perform reverse transcription and quantitative PCR (qPCR) to measure the expression levels of key ISGs (e.g., IFIT1, MX1, OAS1). An increase in the expression of these genes will indicate activation of the Type I IFN pathway.
-
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows relevant to the validation of PARP7-IN-16.
Caption: PARP7 negatively regulates the cGAS-STING pathway.
Caption: A multi-step workflow for compound evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a 3D functional assay and identification of biomarkers, predictive for response of high-grade serous ovarian cancer (HGSOC) patients to poly-ADP ribose polymerase inhibitors (PARPis): targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effectiveness of PARP inhibition in enhancing the radiosensitivity of 3D spheroids of head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structurally distinct PARP7 inhibitors provide new insights into the function of PARP7 in regulating nucleic acid-sensing and IFN-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Confirming the In Vivo Mechanism of Action of PARP7-IN-16: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of PARP7-IN-16, a novel PARP7 inhibitor, with its well-characterized alternative, RBN-2397. The focus is on confirming the mechanism of action through supporting experimental data, detailed protocols, and visual representations of the underlying biological pathways and experimental workflows.
Note: While PARP7-IN-16 and RBN-2397 are understood to be closely related compounds, the publicly available in vivo data for PARP7-IN-16 is presented alongside the more extensive data for RBN-2397 to provide a comprehensive comparative context.
Core Mechanism of Action: Re-activating Anti-Tumor Immunity
The primary mechanism of action for PARP7 inhibitors like PARP7-IN-16 is the reactivation of the type I interferon (IFN-I) signaling pathway, a critical component of the innate immune system's response to tumors. PARP7, a mono-ADP-ribosyltransferase, acts as a negative regulator of this pathway by suppressing the cGAS-STING signaling cascade. By inhibiting the catalytic activity of PARP7, PARP7-IN-16 effectively removes this "brake," leading to a robust anti-tumor response through two main avenues:
-
Cancer Cell-Autonomous Effects: The restoration of IFN-I signaling can directly inhibit the proliferation of cancer cells.
-
Immune System Activation: The production of interferons and inflammatory cytokines recruits and activates immune cells, leading to enhanced anti-tumor immunity.[1]
This dual activity makes PARP7 inhibition a promising therapeutic strategy for a variety of solid tumors.
Comparative In Vivo Efficacy
The following tables summarize the in vivo tumor growth inhibition (TGI) data for PARP7-IN-16 and RBN-2397 in various preclinical cancer models. It is important to note that the studies were conducted in different tumor models and under different experimental conditions, precluding a direct head-to-head comparison of potency.
Table 1: In Vivo Efficacy of PARP7-IN-16 [2]
| Cancer Model | Animal Model | Treatment Group | Dosage (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (TGI %) |
| MDA-MB-436 (BRCA-deficient Breast Cancer Xenograft) | Female BALB/c nude mice | PARP7-IN-16 | 25 | Oral | Once daily (QD) | 65.4% |
| PARP7-IN-16 | 50 | Oral | Once daily (QD) | 78.2% | ||
| 22Rv1 (Prostate Cancer Xenograft) | Male BALB/c nude mice | PARP7-IN-16 | 50 | Oral | Once daily (QD) | 54.6% - 94.3% |
| Enzalutamide (B1683756) (control) | 20 | Oral | Once daily (QD) | - |
Table 2: In Vivo Efficacy of RBN-2397 [3][4][5][6][7]
| Cancer Model | Animal Model | Treatment Group | Dosage (mg/kg) | Administration Route | Dosing Schedule | Outcome |
| NCI-H1373 (NSCLC Xenograft) | SCID mice | RBN-2397 | 30 | Oral | Once daily (QD) | Regression |
| RBN-2397 | 100 | Oral | Once daily (QD) | Complete Regression | ||
| CT26 (Colorectal Carcinoma Syngeneic) | BALB/c mice | RBN-2397 | 100 | Oral | Once daily (QD) | Complete and durable regressions |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental designs, the following diagrams have been generated using Graphviz (DOT language).
Caption: PARP7-IN-16 inhibits PARP7, thereby activating the cGAS-STING-TBK1 pathway and inducing Type I Interferon production.
Caption: A typical experimental workflow for in vivo efficacy studies of PARP7 inhibitors in mouse models.
Caption: Logical relationship confirming the mechanism of action of PARP7-IN-16 in vivo.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of the presented findings. The following protocols outline the key in vivo experiments cited in this guide.
In Vivo Tumor Xenograft Efficacy Study (General Protocol)
This protocol is broadly applicable for evaluating the anti-tumor activity of PARP7 inhibitors in mouse xenograft models.
-
Cell Culture and Animal Models:
-
Tumor Implantation:
-
Cultured cancer cells are harvested and resuspended in a 1:1 mixture of Matrigel and PBS.
-
Approximately 1 x 10^7 cells are subcutaneously injected into the right flank of each mouse.[2]
-
-
Treatment Regimen:
-
Tumor growth is monitored regularly with calipers. Treatment is initiated when the average tumor volume reaches approximately 150-200 mm³.[2]
-
Mice are randomized into treatment groups (e.g., vehicle control, PARP7-IN-16 at various doses, and/or a positive control like enzalutamide for prostate cancer models).[2]
-
PARP7-IN-16 is typically formulated in a vehicle such as 0.5% methylcellulose (B11928114) (MC) and 0.2% Tween 80 in sterile water.[2]
-
The compound is administered orally (p.o.) once daily (QD) for the duration of the study.[2]
-
-
Monitoring and Endpoints:
-
Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (length × width²) / 2.[2]
-
The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated at the end of the study by comparing the mean tumor volume of the treated groups to the vehicle control group.
-
The study is terminated when tumors in the control group reach a predetermined size or after a specified treatment duration.
-
Syngeneic Tumor Model for Immunomodulatory Effects (CT26 Model)
This protocol utilizes an immunocompetent mouse model to assess the immune-mediated anti-tumor effects of PARP7 inhibitors.
-
Cell Culture and Animal Model:
-
Tumor Implantation and Treatment:
-
Similar to the xenograft model, CT26 cells are implanted subcutaneously into the mice.
-
Treatment with the PARP7 inhibitor (e.g., RBN-2397) or vehicle is initiated once tumors are established.[3]
-
-
Efficacy and Pharmacodynamic Analysis:
-
In addition to monitoring tumor growth, this model allows for the assessment of immune-related pharmacodynamic markers.
-
At the end of the study, tumors can be excised for analysis of immune cell infiltration (e.g., CD8+ T cells) and the expression of interferon-stimulated genes (ISGs) like CXCL10, which indicate activation of the Type I IFN pathway.[6]
-
Conclusion
The available in vivo data for PARP7-IN-16 and its close analog RBN-2397 strongly support the proposed mechanism of action: inhibition of PARP7's enzymatic activity leads to the reactivation of the cGAS-STING pathway, resulting in potent anti-tumor effects. These effects are driven by both direct cancer cell inhibition and the stimulation of an anti-tumor immune response. While the current data is derived from different preclinical models, it consistently demonstrates the therapeutic potential of targeting PARP7 in oncology. Further head-to-head comparative studies will be invaluable in delineating the specific in vivo performance characteristics of PARP7-IN-16 relative to other PARP7 inhibitors.
References
Validating Biomarkers of Response to PARP7-IN-16 Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PARP7-IN-16, a novel PARP7 inhibitor, with alternative therapeutic strategies, focusing on the validation of biomarkers to predict treatment response. The information is supported by preclinical experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
Introduction to PARP7-IN-16 and its Mechanism of Action
Poly(ADP-ribose) polymerase 7 (PARP7) is a mono-ADP-ribosyltransferase that has emerged as a promising oncology target. Unlike PARP1/2 inhibitors that function primarily in the DNA damage response, PARP7 negatively regulates the type I interferon (IFN) response in cancer cells.[1][2] By inhibiting PARP7, compounds like PARP7-IN-16 can restore innate immune signaling within the tumor microenvironment, leading to an anti-tumor immune response.[1][2] This unique mechanism suggests a different set of predictive biomarkers compared to traditional PARP inhibitors. PARP7-IN-16, also known as compound 36 (Cpd36), is a potent and selective inhibitor of PARP7 currently in preclinical development.[3] RBN-2397 is another potent PARP7 inhibitor with a similar mechanism of action that is currently in clinical trials (NCT05127590).[1][4] Data from RBN-2397 studies are often used to inform the potential clinical development of PARP7-IN-16.
Comparative Preclinical Data
The following tables summarize available quantitative data for PARP7-IN-16 and the clinically investigated PARP7 inhibitor, RBN-2397.
Table 1: In Vitro Potency of PARP7 Inhibitors
| Compound | Target | IC50 (nM) |
| PARP7-IN-16 (Cpd36) | PARP7 | 0.21 |
| PARP1 | 0.94 | |
| PARP2 | 0.87 | |
| RBN-2397 | PARP7 | <3 |
IC50: Half-maximal inhibitory concentration.[3]
Table 2: In Vivo Efficacy of PARP7-IN-16 (Cpd36)
| Compound | Dose & Schedule | Tumor Model | Tumor Growth Inhibition (TGI) |
| PARP7-IN-16 (Cpd36) | 100 mg/kg, p.o., q.d. | HCC827 NSCLC Xenograft | 67.4% |
p.o.: per os (oral administration); q.d.: quaque die (once daily); NSCLC: Non-Small Cell Lung Cancer.[3]
Biomarkers of Response to PARP7 Inhibition
The primary mechanism of action of PARP7 inhibitors suggests that biomarkers related to the type I interferon pathway and immune activation are most likely to predict response.
-
PARP7 Expression: High expression of PARP7 in tumor cells is a primary candidate biomarker. The presence of the target enzyme is a logical prerequisite for inhibitor efficacy.[4][5]
-
Interferon-Stimulated Gene (ISG) Signature: As PARP7 inhibition restores type I interferon signaling, the expression of ISGs may serve as a pharmacodynamic and predictive biomarker.[6][7][8] Elevated baseline ISG expression or an increase in ISG expression upon treatment could indicate sensitivity.[9]
-
CD8+ T-Cell Infiltration: A key consequence of activating the type I interferon pathway is the recruitment and activation of cytotoxic T-cells. Therefore, the density of CD8+ tumor-infiltrating lymphocytes (TILs) at baseline or an increase after treatment may predict response.[10][11]
Signaling Pathways and Experimental Workflows
PARP7-Mediated Suppression of Type I Interferon Signaling
The diagram below illustrates how PARP7 negatively regulates the cGAS-STING pathway, a key sensor of cytosolic DNA that triggers the type I interferon response. Inhibition of PARP7 by PARP7-IN-16 blocks this suppression, leading to immune activation.
Experimental Workflow for Biomarker Validation
The following workflow outlines the key steps in validating predictive biomarkers for PARP7-IN-16 treatment.
References
- 1. benchchem.com [benchchem.com]
- 2. PARP7 negatively regulates the type I interferon response in cancer cells and its inhibition triggers antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Induction of PARP7 Creates a Vulnerability for Growth Inhibition by RBN2397 in Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. experts.umn.edu [experts.umn.edu]
- 6. Targeting PARP7: The Development and Impact of RBN-2397 in Cancer Therapy [synapse.patsnap.com]
- 7. ICI Journals Master List [journals.indexcopernicus.com]
- 8. Interferon-stimulated gene - Wikipedia [en.wikipedia.org]
- 9. Interferon-Stimulated Gene Expression as a Preferred Biomarker for Disease Activity in Aicardi-Goutières Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measuring multiple parameters of CD8+ tumor-infiltrating lymphocytes in human cancers by image analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Researchers: Essential Protocols for Handling PARP7-IN-16 Free Base
For Immediate Implementation: This document provides critical safety and logistical guidance for laboratory professionals working with PARP7-IN-16 free base, a potent, selective, and orally active inhibitor of PARP-1/2/7.[1][2] Given the high potency typical of such research compounds, stringent adherence to these protocols is essential to mitigate exposure risks and ensure a safe laboratory environment.
This compound is utilized in research for breast and prostate cancer due to its inhibitory action on PARP enzymes, which are critical in DNA damage repair pathways.[1][2] As a potent compound, likely in powder form, it presents a significant risk of aerosolization and subsequent inhalation, as well as dermal exposure.[3][4] The operational and disposal plans outlined below are designed to provide clear, procedural guidance for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive risk assessment should precede any handling of this compound. The following table summarizes the recommended PPE based on the specific laboratory activity.
| Laboratory Activity | Recommended Personal Protective Equipment | Rationale |
| Weighing and Dispensing (Powder Form) | - Full-face powered air-purifying respirator (PAPR) or a supplied-air respirator.- Disposable, solid-front lab coat with tight-fitting cuffs.- Double gloving (e.g., nitrile or neoprene).- Disposable sleeves.- Safety glasses or goggles (if not using a full-face respirator). | High risk of aerosolization and inhalation of the potent powder.[3] Full respiratory protection is crucial. Double gloving provides an additional barrier against contamination. |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure.- Lab coat.- Safety glasses with side shields or chemical splash goggles.- Single pair of chemical-resistant gloves (e.g., nitrile). | Reduced risk of aerosolization compared to handling powders, but the potential for splashes and spills remains.[3] |
| General Laboratory Handling | - Lab coat.- Safety glasses with side shields.- Chemical-resistant gloves (e.g., nitrile). | Standard laboratory practice to prevent incidental contact. |
Experimental Protocols: Step-by-Step Safety Procedures
Preparation and Handling:
-
Review Safety Information: Before beginning any work, thoroughly review this guide and any available safety data sheets (SDS) for similar compounds. Conduct a formal risk assessment for the specific procedures to be performed.[3]
-
Prepare the Work Area: Ensure that a certified chemical fume hood or other containment device is used for all manipulations of the powdered compound.[4][5] Decontaminate the work surface before and after use. Prepare a spill kit and ensure it is readily accessible.
-
Don Appropriate PPE: Select and put on the appropriate PPE as detailed in the table above, based on the planned activity.
-
Perform the Experiment: All weighing, dispensing, and initial solubilization of this compound powder should be conducted within a containment device to minimize exposure.[6][7]
-
Decontamination: Thoroughly clean all equipment and work surfaces with an appropriate deactivating solution after use.
-
Doff PPE: Remove PPE in the correct sequence to avoid cross-contamination. This typically involves removing gloves first, followed by the lab coat and then eye and respiratory protection.
Disposal Plan:
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Chemical Waste | - Dispose of through a certified hazardous waste vendor.- Ensure the waste container is chemically compatible and clearly labeled with the contents. |
| Contaminated Labware (e.g., vials, pipette tips) | - Collect in a designated, puncture-resistant, and sealed container.- Label as "Hazardous Waste" with the name of the compound. |
| Contaminated PPE (e.g., gloves, lab coat) | - Carefully doff to avoid self-contamination.- Place in a sealed bag or container labeled as hazardous waste. |
Visualizing the Workflow for Safe Handling
The following diagram illustrates the logical progression of steps for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
